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9(R)-Pahsa

Cat. No.: B8059143
M. Wt: 538.9 g/mol
InChI Key: MHQWHZLXDBVXML-JGCGQSQUSA-N
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Description

9(R)-Pahsa is a useful research compound. Its molecular formula is C34H66O4 and its molecular weight is 538.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H66O4 B8059143 9(R)-Pahsa

Properties

IUPAC Name

(9R)-9-hexadecanoyloxyoctadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/t32-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQWHZLXDBVXML-JGCGQSQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCC)CCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Isolation of 9(R)-PAHSA from Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The Emergence of a Novel Bioactive Lipid Class

In 2014, a groundbreaking discovery identified a novel class of endogenous mammalian lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2][3] These lipids were found to have significant anti-diabetic and anti-inflammatory properties.[2][4] Within this class, Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) are a prominent family, and 9-PAHSA is a key regioisomer where palmitic acid is esterified to the 9th carbon of hydroxy stearic acid.[2][3][5]

Further investigation into the stereochemistry of 9-PAHSA revealed that the 9(R)-PAHSA stereoisomer is the predominant form that accumulates in the adipose tissue of AG4OX mice, which overexpress the GLUT4 glucose transporter specifically in fat cells.[5] Cell lines also show a preference for producing this compound, and it is more resistant to hydrolysis by certain enzymes like carboxyl ester lipase, which selectively breaks down 9(S)-PAHSA.[5] This guide provides an in-depth technical overview of the discovery, isolation, and quantification of this compound from tissues, tailored for researchers and professionals in drug development.

Experimental Protocols: From Tissue to Quantitation

The isolation and quantification of this compound from complex biological matrices like tissues require a multi-step process involving lipid extraction, purification, and sensitive analytical detection.

Tissue Homogenization and Lipid Extraction

A common method for extracting lipids from adipose tissue is based on a modified Folch or Bligh-Dyer procedure.

  • Materials:

    • Perigonadal white adipose tissue (or other tissue of interest)

    • Phosphate-buffered saline (PBS)

    • Methanol

    • Chloroform

    • Internal standards (e.g., ¹³C-labeled 9-PAHSA)

    • Dounce homogenizer

    • Centrifuge

  • Protocol:

    • On ice, homogenize approximately 150 mg of tissue in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL of chloroform using a Dounce homogenizer.[6]

    • Prior to extraction, add a known amount of an internal standard, such as 5 pmol of ¹³C₄-9-PAHSA, to the chloroform for accurate quantification.[6]

    • Centrifuge the homogenate at 2,200 x g for 5 minutes at 4°C to achieve phase separation.[6]

    • The organic phase (bottom layer) contains the lipids. Carefully transfer this layer to a new vial.

    • Evaporate the solvent from the organic phase under a gentle stream of nitrogen.

    • Store the dried lipid extract at -80°C until further analysis.[6]

Solid-Phase Extraction (SPE) for Purification

For tissues with low FAHFA levels, such as serum, an additional purification step using solid-phase extraction may be necessary to remove interfering substances. However, it is crucial to note that silica-based SPE columns can introduce background signals for PAHSAs, which can be significant for low-abundance samples.[6]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of this compound and its isomers.

  • Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., QTOF or LTQ).[7]

  • Chromatography:

    • Achieving baseline separation of the different PAHSA regioisomers is challenging due to their structural similarity and often requires long isocratic gradients, sometimes up to 90 minutes.[6]

    • Mobile phase additives, such as ammonium hydroxide, can be optimized to improve signal intensity, though care must be taken as esters are base-labile.[6]

  • Mass Spectrometry:

    • Analysis is typically performed in negative ionization mode.[7]

    • Tandem mass spectrometry (MS/MS) is used for specific detection. The precursor ion for 9-PAHSA is selected, and characteristic product ions are monitored for quantification.[7]

    • Quantification is achieved by comparing the peak area of the endogenous this compound to the peak area of the stable isotope-labeled internal standard.

Below is a diagram illustrating the general workflow for 9-PAHSA isolation and analysis.

G cluster_extraction Lipid Extraction cluster_analysis Analysis Tissue Tissue Sample (e.g., Adipose) Homogenize Homogenize in PBS/Methanol/Chloroform Tissue->Homogenize Centrifuge Centrifuge (2,200 x g, 5 min, 4°C) Homogenize->Centrifuge Collect Collect Organic Phase Centrifuge->Collect Dry Dry Under Nitrogen Collect->Dry Store Store at -80°C Dry->Store LC Liquid Chromatography (Isomer Separation) Store->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

Workflow for 9-PAHSA Isolation and Analysis.

Quantitative Data of 9-PAHSA in Tissues

Levels of 9-PAHSA have been shown to vary significantly between tissues and are notably altered in states of insulin resistance.

Biological Sample Condition Relative 9-PAHSA Level Reference
Human SerumInsulin ResistantReduced[2][3]
Human Adipose TissueInsulin ResistantReduced[2][3]
Human SerumType 2 DiabetesReduced[8]
Mouse Adipose TissueAG4OX Mice (Insulin Sensitive)Highly Elevated[3][5][8]
Mouse Adipose TissueInsulin ResistantDecreased[9]
Mouse SerumInsulin ResistantDecreased[9]

Biological Activity and Signaling Pathways

9-PAHSA is a bioactive lipid that exerts its effects through various signaling pathways, influencing metabolism and inflammation.

Anti-inflammatory Effects

9-PAHSA demonstrates anti-inflammatory properties by modulating immune cell responses. It has been shown to:

  • Inhibit lipopolysaccharide (LPS)-induced activation of dendritic cells.[8]

  • Reduce the secretion of pro-inflammatory cytokines such as IL-12, IL-1β, and TNFα.[1]

  • Attenuate immune responses in mouse models of type 1 diabetes and colitis by reducing T-cell activation.[1]

One of the proposed mechanisms for its anti-inflammatory action involves the inhibition of the NF-κB pathway.[10][11] This pathway is a central regulator of inflammation.

G cluster_nucleus Cell Nucleus LPS LPS IKK IKK LPS->IKK GPR120 GPR120 GPR120->IKK Inhibits PAHSA 9-PAHSA PAHSA->GPR120 Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates Nucleus Nucleus Inflammation Inflammatory Gene Expression NFkB_n->Inflammation Promotes

9-PAHSA Anti-inflammatory Signaling Pathway.
Metabolic Regulation

9-PAHSA plays a crucial role in glucose homeostasis. Administration of 9-PAHSA has been shown to:

  • Improve glucose tolerance in mice.[2][3]

  • Stimulate the secretion of insulin and glucagon-like peptide-1 (GLP-1).[2][8]

  • Promote the "browning" of white adipose tissue, a process that increases energy expenditure.[10][11]

The effects on glucose uptake and adipocyte browning are partly mediated through the G-protein-coupled receptor 120 (GPR120), for which 9-PAHSA acts as a ligand.[10][11]

Cardioprotective and Autophagy-Promoting Effects

Recent studies have highlighted a role for 9-PAHSA in cardiovascular health. In diabetic mouse models, 9-PAHSA treatment was found to:

  • Improve cardiovascular complications.[8]

  • Promote autophagic flux in the myocardium.[8]

  • Reduce myocardial hypertrophy.[8]

The underlying mechanism involves the regulation of the p-AKT/mTOR/PI3KIII-BECN-1 pathway, a key signaling cascade in autophagy.[8]

G PAHSA 9-PAHSA AKT p-AKT PAHSA->AKT Reduces mTOR mTOR AKT->mTOR Activates PI3KIII_BECN1 PI3KIII-BECN-1 Complex mTOR->PI3KIII_BECN1 Inhibits Autophagy Autophagy PI3KIII_BECN1->Autophagy Promotes Cardioprotection Cardioprotection (Reduced Hypertrophy) Autophagy->Cardioprotection

9-PAHSA-Mediated Autophagy Pathway.

Conclusion

The discovery of this compound has unveiled a new dimension in the understanding of lipid signaling and its impact on metabolic and inflammatory diseases. As the predominant and more stable stereoisomer, this compound represents a promising therapeutic target. The methodologies outlined in this guide provide a framework for the accurate isolation and quantification of this bioactive lipid from tissues, which is essential for advancing research into its physiological roles and pharmacological potential. Further elucidation of its molecular targets and mechanisms of action will be critical for the development of novel therapies for conditions such as type 2 diabetes, inflammation, and cardiovascular disease.

References

Endogenous Synthesis of 9(R)-PAHSA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

November 2025

Abstract

This technical guide provides a comprehensive overview of the endogenous synthesis pathway of 9(R)-palmitic acid esters of hydroxy stearic acid (9(R)-PAHSA), a recently discovered class of bioactive lipids with significant anti-inflammatory and insulin-sensitizing properties. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the current understanding of this compound biosynthesis, the enzymes involved, and its downstream signaling effects. The guide includes a summary of quantitative data, detailed experimental protocols for key analytical methods, and visualizations of the biosynthetic and signaling pathways to facilitate a deeper understanding of this promising therapeutic target.

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with diverse biological activities. Among them, this compound has emerged as a key regulator of metabolic and inflammatory processes.[1] It is the predominant stereoisomer found in adipose tissue and its levels are correlated with insulin sensitivity.[1][2] This guide focuses on the endogenous synthesis of the 9(R)-enantiomer, highlighting the stereospecificity of the pathway and the enzymes implicated in its formation and degradation.

The Endogenous Synthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that is believed to be enzyme-mediated, ensuring the production of the specific (R)-stereoisomer.[2] The pathway involves the formation of the precursor 9(R)-hydroxystearic acid (9(R)-HSA), followed by its esterification with palmitic acid.

Formation of 9(R)-Hydroxystearic Acid

The initial and stereochemistry-determining step is the hydroxylation of stearic acid at the 9th carbon position to form 9(R)-HSA. While the precise enzymatic machinery is still under investigation, the stereospecificity of this reaction strongly suggests the involvement of a dedicated enzyme system rather than random chemical oxidation.[2]

Esterification of 9(R)-HSA with Palmitic Acid

The final step in this compound synthesis is the esterification of the hydroxyl group of 9(R)-HSA with the carboxyl group of palmitic acid. This reaction is catalyzed by a yet-to-be-identified acyltransferase.[2] The specificity of this enzyme for both 9(R)-HSA and palmitic acid as substrates contributes to the regulated production of this compound.

Putative Enzymes Involved

Several enzymes have been implicated in the broader metabolism of FAHFAs, although their exact roles in the specific synthesis of this compound are not fully elucidated.

  • Acyltransferases: An unknown acyltransferase is responsible for the final esterification step. Identifying this enzyme is a key area of ongoing research.

  • Adipose Triglyceride Lipase (ATGL): ATGL may play a role in releasing stored FAHFAs from triacylglycerol (TAG) stores.

  • Carboxyl Ester Lipase (CEL): This enzyme has been shown to selectively hydrolyze the (S)-enantiomer of 9-PAHSA, suggesting a role in maintaining the stereochemical purity of the endogenous 9-PAHSA pool.[1][2]

Quantitative Data

The following table summarizes the reported concentrations of 9-PAHSA in various biological matrices. These values can vary depending on the physiological state and the analytical methods used.

Biological MatrixSpeciesConcentration RangeReference
SerumHumanReduced in insulin-resistant individuals[3]
Adipose TissueMouse (AG4OX)Predominant PAHSA isomer[3][4]
Adipose TissueHumanReduced in insulin-resistant individuals[3]

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in biological samples using liquid chromatography-mass spectrometry (LC-MS), a commonly employed technique in lipidomics.

Lipid Extraction from Adipose Tissue
  • Homogenize 150 mg of frozen adipose tissue on ice in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform.[5][6]

  • Add an internal standard (e.g., 13C4-9-PAHSA) to the chloroform prior to extraction for quantification.[5][6]

  • Centrifuge the mixture at 2,200 x g for 5 minutes at 4°C to separate the organic and aqueous phases.[5][6]

  • Transfer the lower organic phase to a new vial and dry it under a gentle stream of nitrogen.[5][6]

  • Store the dried lipid extract at -80°C until analysis.[5][6]

Solid-Phase Extraction (SPE) for FAHFA Enrichment
  • Reconstitute the dried lipid extract in a small volume of a non-polar solvent.

  • Use a silica-based SPE cartridge.

  • Wash the cartridge with hexane to remove neutral lipids.

  • Elute the FAHFA fraction with a more polar solvent mixture, such as 95:5 hexane:ethyl acetate.

  • Collect the eluate containing the FAHFAs and dry it down.

LC-MS/MS Analysis
  • Reconstitute the enriched FAHFA fraction in the LC mobile phase.

  • Use a C18 reversed-phase column for chromatographic separation.

  • Employ a mass spectrometer operating in negative ionization mode.

  • Monitor the specific precursor-to-product ion transitions for 9-PAHSA and the internal standard for quantification. For 9-PAHSA, the transition m/z 537 → 255 is commonly used.[7][8]

Visualizations

Endogenous Synthesis Pathway of this compound

G SA Stearic Acid Enzyme1 Stereospecific Hydroxylase (Putative) SA->Enzyme1 Hydroxylation PA Palmitic Acid Enzyme2 Acyltransferase (Unknown) PA->Enzyme2 Esterification HSA 9(R)-Hydroxystearic Acid HSA->Enzyme2 PAHSA This compound Enzyme1->HSA Enzyme2->PAHSA

Caption: Putative biosynthetic pathway of this compound.

Signaling Pathway of this compound via GPR120

G PAHSA This compound GPR120 GPR120 PAHSA->GPR120 Binds to NFkB_pathway NF-κB Pathway GPR120->NFkB_pathway Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->NFkB_pathway Activates Inflammation Inflammation NFkB_pathway->Inflammation Leads to

Caption: this compound signaling through GPR120 to inhibit inflammation.

Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Biological Sample (e.g., Adipose Tissue) Homogenization Homogenization & Lipid Extraction Tissue->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General experimental workflow for this compound analysis.

Conclusion

The endogenous synthesis of this compound is a stereospecific and enzymatically controlled process that yields a potent lipid mediator with significant therapeutic potential. While the complete biosynthetic pathway is yet to be fully elucidated, particularly the identity of the key acyltransferase, current research provides a solid framework for further investigation. The experimental protocols and pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of this compound metabolism and harnessing its beneficial effects for the development of novel therapies for metabolic and inflammatory diseases.

References

The Biological Function of 9(R)-PAHSA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, signaling, and therapeutic potential of a novel class of bioactive lipids for researchers, scientists, and drug development professionals.

Introduction

Palmitic acid esters of 9-hydroxy stearic acid, specifically the 9(R)-PAHSA regioisomer, are members of a novel class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2] First identified in mammals, these lipids have garnered significant attention for their potent anti-inflammatory and anti-diabetic properties.[1][3] Circulating levels of PAHSAs are found to be reduced in insulin-resistant humans, correlating strongly with insulin sensitivity.[3][4][5] This technical guide provides a comprehensive overview of the biological functions of this compound, its signaling pathways, and the experimental methodologies used to elucidate its effects.

Core Biological Functions

This compound exerts a range of beneficial effects on metabolic and inflammatory processes. Its primary functions include improving glucose homeostasis, reducing inflammation, and protecting against cellular stress.

Anti-Diabetic and Insulin-Sensitizing Effects

This compound has demonstrated significant potential in the management of metabolic disorders like type 2 diabetes.[1][2] Administration of 9-PAHSA lowers blood glucose levels and improves glucose tolerance in animal models.[3][6] It enhances insulin sensitivity through various mechanisms, including augmenting insulin-stimulated glucose uptake in muscle and fat cells and suppressing endogenous glucose production in the liver.[7][8] Furthermore, 9-PAHSA stimulates the secretion of glucagon-like peptide-1 (GLP-1) and insulin.[6]

Anti-Inflammatory Properties

A key biological function of this compound is its potent anti-inflammatory activity.[1][3] It has been shown to decrease adipose tissue inflammation in obese, insulin-resistant mice.[6] In vitro studies have demonstrated that 9-PAHSA can attenuate the activation of dendritic cells and reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in response to inflammatory stimuli like lipopolysaccharide (LPS).[6][9]

Cellular and Organ-Specific Protective Roles

Beyond its systemic metabolic and anti-inflammatory effects, 9-PAHSA exhibits protective functions in specific tissues:

  • Cardiovascular System: 9-PAHSA has been shown to ameliorate cardiovascular complications associated with diabetes by promoting autophagic flux and reducing myocardial hypertrophy.[6]

  • Hepatoprotection: It protects hepatocytes from steatosis (fatty liver) by preventing mitochondrial dysfunction and increasing cell viability.[2][10]

  • Adipose Tissue Remodeling: 9-PAHSA promotes the "browning" of white adipose tissue, a process that increases thermogenesis and may counteract obesity.[11][12]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound as reported in various studies.

Table 1: Anti-Inflammatory Effects of 9-PAHSA
Experimental Model Effect of 9-PAHSA Treatment
LPS-stimulated RAW 264.7 macrophagesStatistically significant reduction in IL-6 levels.[9]
LPS-stimulated bone-marrow-derived dendritic cells (BMDCs)Dose-dependent inhibition of CD80, CD86, CD40, and MHCII expression.[9]
High-fat diet-fed miceSignificant reduction in TNF-α and IL-1β levels in adipose tissue macrophages.[9]
Human peripheral blood mononuclear cells (MIMIC® PTE model)2- to 3.7-fold reduction of LPS-induced CXCL10 secretion at 10 µM and 100 µM concentrations, respectively.[13]
Table 2: Metabolic Effects of 9-PAHSA
Experimental Model Effect of 9-PAHSA Treatment
High-fat diet-fed insulin-resistant miceImproved glucose tolerance and enhanced insulin sensitivity.[9]
db/db mice (model for type 2 diabetes)Reduced blood glucose levels after 2 weeks of administration.[6]
Aged chow-fed miceEnhanced hepatic insulin sensitivity.[7]
Steatotic primary mouse hepatocytes (PMH) and HepG2 cellsIncreased cell viability by up to 50% in oleic acid-treated cells.[10]
Chow-fed mice50% increase in liver glycogen content with chronic treatment.[7]

Signaling Pathways of this compound

This compound mediates its diverse biological effects through multiple signaling pathways. Key among these are the activation of G-protein coupled receptor 120 (GPR120) and the modulation of autophagy.

GPR120-Mediated Signaling

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a key receptor for 9-PAHSA.[11][14] Activation of GPR120 by 9-PAHSA triggers downstream signaling cascades that contribute to its anti-inflammatory and insulin-sensitizing effects. One important pathway involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[11][12] In adipocytes, GPR120 activation by 9-PAHSA promotes the browning of white fat.[11][12]

GPR120_Signaling This compound This compound GPR120 GPR120 This compound->GPR120 NFkB_Pathway NF-κB Pathway GPR120->NFkB_Pathway Inhibits Browning Adipocyte Browning GPR120->Browning Promotes Inflammation Inflammatory Cytokine Production NFkB_Pathway->Inflammation Autophagy_Pathway This compound This compound pAKT p-AKT This compound->pAKT mTOR mTOR pAKT->mTOR PI3KIII_BECN1 PI3KIII-BECN1 Complex mTOR->PI3KIII_BECN1 Autophagy Autophagy PI3KIII_BECN1->Autophagy InVivo_Workflow Start Diabetic/ Obese Mice Treatment Oral Gavage (9-PAHSA or Vehicle) Start->Treatment Monitoring Blood Glucose Monitoring Treatment->Monitoring Endpoint Tissue Collection Monitoring->Endpoint Analysis Western Blot, Histology, etc. Endpoint->Analysis

References

9(R)-PAHSA: A Deep Dive into its Mechanism of Action in Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic syndrome, a constellation of conditions including insulin resistance, abdominal obesity, dyslipidemia, and hypertension, poses a significant global health challenge. Emerging research has identified a novel class of endogenous lipids, fatty acid esters of hydroxy fatty acids (FAHFAs), as key regulators of metabolic homeostasis. Within this class, 9(R)-palmitic acid hydroxy stearic acid [9(R)-PAHSA] has garnered considerable attention for its potent anti-diabetic and anti-inflammatory properties. This technical guide provides an in-depth analysis of the mechanism of action of this compound in the context of metabolic syndrome, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to unravel the therapeutic potential of this promising bioactive lipid.

Introduction: The Discovery of a Novel Endogenous Lipid Mediator

FAHFAs were first identified in a lipidomic analysis of adipose tissue from mice overexpressing the glucose transporter GLUT4 (AG4OX mice), which exhibit enhanced insulin sensitivity despite being obese[1][2]. Levels of PAHSAs, a prominent family of FAHFAs, were found to be significantly elevated in these mice. Conversely, circulating and adipose tissue levels of PAHSAs are reduced in insulin-resistant humans, and their levels strongly correlate with insulin sensitivity[1]. 9-PAHSA is one of the most abundant PAHSA isomers found in mammals and has been a primary focus of research into the therapeutic potential of this lipid class[1][3].

Mechanism of Action: A Multi-pronged Approach to Metabolic Regulation

This compound exerts its beneficial effects on metabolic syndrome through a multi-faceted mechanism of action, primarily involving the activation of G-protein coupled receptors (GPCRs), leading to improved insulin sensitivity, enhanced glucose uptake, increased incretin and insulin secretion, and potent anti-inflammatory effects.

G-Protein Coupled Receptor Activation

The metabolic effects of PAHSAs are largely mediated through their interaction with cell surface receptors, most notably GPR120 (also known as FFAR4) and GPR40 (also known as FFAR1)[1][4][5][6].

  • GPR120 Activation: 9-PAHSA is an agonist of GPR120, a receptor for long-chain fatty acids that is highly expressed in adipose tissue, macrophages, and intestinal L-cells[1][6]. Activation of GPR120 by 9-PAHSA initiates downstream signaling cascades that contribute to its insulin-sensitizing and anti-inflammatory effects. In adipocytes, GPR120 activation by 9-PAHSA enhances insulin-stimulated glucose uptake[1][6]. Furthermore, GPR120 is implicated in the browning of white adipose tissue, a process that increases energy expenditure[1].

  • GPR40 Activation: PAHSAs are also selective agonists for GPR40, a receptor predominantly found on pancreatic β-cells and, to a lesser extent, on intestinal L-cells[4][5][7]. Activation of GPR40 by PAHSAs leads to an increase in intracellular calcium (Ca2+) flux, which potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells[4][7]. This effect is independent of changes in intracellular cyclic AMP (cAMP) levels[4][7]. Pharmacological blockade of GPR40 has been shown to reverse the improvements in glucose tolerance and insulin sensitivity observed with PAHSA treatment in mice[4].

It is important to note the stereospecificity of these interactions. The S-enantiomer, S-9-PAHSA, demonstrates a higher affinity for the GPR40 receptor than R-9-PAHSA, leading to more potent effects on GSIS and glucose uptake[8].

Enhancement of Insulin Sensitivity and Glucose Homeostasis

Administration of 9-PAHSA has been shown to improve glucose tolerance and insulin sensitivity in animal models of insulin resistance and type 2 diabetes[1][3].

  • Improved Glucose Tolerance: A single oral dose of 9-PAHSA improves glucose tolerance in high-fat diet (HFD)-fed mice and aged, glucose-intolerant chow-fed mice[1][9]. Chronic administration of PAHSAs also leads to sustained improvements in glucose tolerance[4].

  • Increased Insulin and GLP-1 Secretion: 9-PAHSA stimulates the secretion of insulin from pancreatic β-cells and glucagon-like peptide-1 (GLP-1) from intestinal L-cells[1][3]. The insulinotropic effect is, at least in part, mediated by GPR40 activation on β-cells[4][7]. The increase in GLP-1, an incretin hormone, further potentiates glucose-dependent insulin release and contributes to improved glycemic control.

  • Enhanced Glucose Uptake: In adipocytes, 9-PAHSA enhances insulin-stimulated glucose uptake[1][6]. This is a crucial mechanism for clearing glucose from the bloodstream and is mediated through the GPR120-dependent signaling pathway that leads to the translocation of GLUT4 to the plasma membrane.

Potent Anti-inflammatory Effects

Chronic low-grade inflammation is a key contributor to the pathogenesis of insulin resistance and metabolic syndrome. 9-PAHSA exhibits significant anti-inflammatory properties, primarily by inhibiting pro-inflammatory signaling pathways in macrophages.

  • Inhibition of the NF-κB Pathway: 9-PAHSA treatment abolishes lipopolysaccharide (LPS)-induced activation of the transcription factor NF-κB, a master regulator of inflammation[1]. This effect is mediated through GPR120. Upon activation by 9-PAHSA, GPR120 recruits β-arrestin 2. The GPR120/β-arrestin 2 complex then interacts with TAB1, preventing it from binding to and activating TAK1. This inhibition of TAK1 activation blocks the downstream phosphorylation of IKKβ and subsequent activation of the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines[1][6][10].

  • Reduction of Pro-inflammatory Cytokines: Treatment with 9-PAHSA has been shown to reduce the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in response to inflammatory stimuli like LPS[11]. In vivo, chronic PAHSA administration reduces adipose tissue inflammation in HFD-fed mice[7].

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of 9-PAHSA on metabolic and inflammatory parameters.

Table 1: Effects of 9-PAHSA on Glucose Homeostasis in vivo

ParameterAnimal ModelTreatment DetailsOutcomeReference
Oral Glucose Tolerance Test (OGTT) db/db miceSingle oral gavage of 50 mg/kg 9-PAHSASignificant improvement in glucose tolerance with reduced area under the curve (AUC) at 30, 60, 90, and 120 minutes post-glucose challenge (p < 0.05).[3]
Fasting Blood Glucose db/db miceDaily oral gavage of 50 mg/kg 9-PAHSA for 2 weeksSignificant reduction in blood glucose levels compared to vehicle-treated controls (p < 0.05).[3]
Glucose-Stimulated Insulin Secretion (GSIS) Aged, chow-fed miceSingle oral gavage of 5-PAHSA (structurally similar isomer)~1.5-fold increase in serum insulin levels 5 minutes post-glucose challenge compared to vehicle (p < 0.05).[12]
GLP-1 Secretion Aged, chow-fed miceSingle oral gavage of 5-PAHSA~2-fold increase in serum active GLP-1 levels 5 minutes post-glucose challenge compared to vehicle (p < 0.05).[12]

Table 2: Anti-inflammatory Effects of 9-PAHSA

ParameterIn vitro/In vivo ModelTreatment DetailsOutcomeReference
LPS-induced CXCL10 Secretion Human peripheral blood mononuclear cellsCo-incubation with LPS (10 ng/mL) and 9-PAHSA2-fold reduction with 10 µM 9-PAHSA (p < 0.05) and 3.7-fold reduction with 100 µM 9-PAHSA (p < 0.001).[11]
Adipose Tissue Macrophage Inflammation High-fat diet-fed miceChronic treatment with 5- and 9-PAHSASignificant reduction in the number of IL-1β and TNF-α positive macrophages in adipose tissue.[7]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the mechanism of action of this compound.

GPR120_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR120 GPR120 Gq Gαq GPR120->Gq activates PI3K PI3K GPR120->PI3K activates beta_arrestin β-Arrestin 2 GPR120->beta_arrestin recruits PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca releases PKC PKC DAG->PKC Akt Akt PI3K->Akt activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes GLUT4_membrane GLUT4 Translocation GLUT4_vesicle->GLUT4_membrane TAB1 TAB1 beta_arrestin->TAB1 sequesters TAK1 TAK1 TAB1->TAK1 activates IKK IKK TAK1->IKK activates NFkB_complex IκB-NF-κB IKK->NFkB_complex phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB releases Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes PAHSA This compound PAHSA->GPR120

Caption: GPR120 signaling cascade initiated by this compound.

GPR40_Signaling cluster_membrane Pancreatic β-cell Membrane cluster_cytoplasm Cytoplasm GPR40 GPR40 Gq Gαq GPR40->Gq activates PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Insulin_vesicle Insulin Vesicle Ca_release->Insulin_vesicle triggers fusion of Insulin_secretion Insulin Secretion Insulin_vesicle->Insulin_secretion PAHSA This compound PAHSA->GPR40

Caption: GPR40-mediated insulin secretion by this compound.

Experimental Workflows

The following diagrams outline the general workflows for key experiments used to characterize the effects of this compound.

OGTT_Workflow start Fast Mice (e.g., 6 hours) administer_pahsa Administer this compound or Vehicle (Oral Gavage) start->administer_pahsa wait Wait (e.g., 30 minutes) administer_pahsa->wait baseline_glucose Measure Baseline Blood Glucose (t=0) wait->baseline_glucose administer_glucose Administer Glucose (Oral Gavage) baseline_glucose->administer_glucose measure_glucose Measure Blood Glucose at Multiple Time Points (e.g., 15, 30, 60, 90, 120 min) administer_glucose->measure_glucose analyze Analyze Data (e.g., AUC calculation) measure_glucose->analyze

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).

Glucose_Uptake_Workflow start Culture & Differentiate 3T3-L1 Adipocytes serum_starve Serum Starve Cells start->serum_starve treat_pahsa Treat with this compound or Vehicle serum_starve->treat_pahsa stimulate_insulin Stimulate with Insulin treat_pahsa->stimulate_insulin add_labeled_glucose Add Labeled Glucose (e.g., 2-deoxy-D-[¹⁴C]glucose) stimulate_insulin->add_labeled_glucose incubate Incubate add_labeled_glucose->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_uptake Measure Radioactivity (Scintillation Counting) lyse_cells->measure_uptake

Caption: In vitro Glucose Uptake Assay Workflow.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound.

Animal Studies: Oral Glucose Tolerance Test (OGTT)
  • Animal Model: Male C57BL/6J mice on a high-fat diet (HFD) for a specified duration to induce insulin resistance, or genetically diabetic models such as db/db mice[3][13].

  • Acclimatization: Animals are acclimated to the housing facility for at least one week before the experiment.

  • Fasting: Mice are fasted for 6 hours prior to the test with free access to water[14].

  • This compound Administration: A solution of this compound (e.g., 50 mg/kg body weight) or vehicle (e.g., olive oil) is administered via oral gavage[3][15].

  • Baseline Blood Glucose: 30 minutes after this compound administration, a baseline blood sample is collected from the tail vein to measure blood glucose (t=0)[3][14].

  • Glucose Challenge: A glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage[14][15].

  • Blood Sampling: Blood samples are collected from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge[14].

  • Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated to assess glucose tolerance.

In Vitro Studies: 3T3-L1 Adipocyte Glucose Uptake Assay
  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence and then differentiated into mature adipocytes using a standard differentiation cocktail (e.g., containing dexamethasone, isobutylmethylxanthine (IBMX), and insulin) for 7-10 days[16][17].

  • Serum Starvation: Differentiated adipocytes are serum-starved for 2-4 hours in a low-glucose medium to establish a basal state.

  • This compound Treatment: Cells are pre-incubated with this compound at various concentrations (e.g., 10-100 µM) or vehicle for a specified time (e.g., 1-2 hours).

  • Insulin Stimulation: Cells are stimulated with a submaximal concentration of insulin (e.g., 1 nM) for 20-30 minutes to assess insulin-sensitizing effects.

  • Glucose Uptake Measurement: 2-deoxy-D-[¹⁴C]glucose or a fluorescent glucose analog is added to the cells for a short incubation period (e.g., 5-10 minutes)[18].

  • Washing and Lysis: The glucose uptake is terminated by washing the cells with ice-cold PBS. The cells are then lysed.

  • Quantification: For radiolabeled glucose, the radioactivity in the cell lysate is measured using a scintillation counter. For fluorescent analogs, fluorescence is measured using a plate reader.

  • Data Normalization: Glucose uptake is normalized to the total protein content of each well.

In Vitro Studies: Measurement of Cytokine Secretion
  • Cell Model: Murine bone marrow-derived macrophages (BMDMs) or a human monocytic cell line (e.g., THP-1) are commonly used.

  • Cell Stimulation: Cells are pre-treated with this compound at various concentrations for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (e.g., 10 ng/mL) to induce an inflammatory response.

  • Supernatant Collection: After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Cytokine Quantification: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, CXCL10) in the supernatant are measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.

  • Data Analysis: Cytokine concentrations in the this compound-treated groups are compared to the LPS-only control group to determine the extent of inhibition.

Conclusion and Future Directions

This compound is a promising endogenous lipid with significant potential for the treatment of metabolic syndrome. Its multifaceted mechanism of action, involving the activation of GPR120 and GPR40, leads to improved glucose homeostasis, enhanced insulin sensitivity, and potent anti-inflammatory effects. The data summarized in this technical guide highlight the robust preclinical evidence supporting the therapeutic development of this compound and its analogs.

Future research should focus on several key areas:

  • Clinical Trials: Well-designed clinical trials are needed to establish the safety and efficacy of this compound in humans with metabolic syndrome and type 2 diabetes.

  • Pharmacokinetics and Bioavailability: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for optimizing its therapeutic delivery.

  • Structure-Activity Relationship (SAR) Studies: Further investigation into the SAR of PAHSAs could lead to the development of more potent and selective agonists for GPR120 and GPR40 with improved pharmacokinetic profiles.

  • Long-term Effects: The long-term metabolic and potential off-target effects of chronic this compound administration need to be carefully evaluated.

References

The Role of 9(R)-PAHSA in Glucose Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(R)-palmitic acid hydroxy stearic acid, or 9(R)-PAHSA, is an endogenous lipid molecule belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). Emerging research has identified this compound as a key regulator of glucose homeostasis, with potent anti-diabetic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's role in metabolic regulation, focusing on its mechanisms of action, the experimental evidence supporting these findings, and detailed protocols for its study.

Core Mechanisms of Action

This compound exerts its effects on glucose metabolism primarily through the activation of several G-protein-coupled receptors (GPCRs), leading to a cascade of downstream signaling events that influence insulin secretion, glucose uptake, and hepatic glucose production.

Potentiation of Insulin Secretion via GPR40

In pancreatic β-cells, this compound acts as an agonist for GPR40 (also known as FFAR1).[1][2][3][4] Activation of GPR40 by this compound leads to an increase in intracellular calcium levels, which in turn potentiates glucose-stimulated insulin secretion (GSIS).[2][3] This mechanism is crucial for the maintenance of glucose homeostasis, as it enhances the body's primary response to elevated blood glucose levels.

Enhancement of Glucose Uptake via GPR120

In adipocytes and other insulin-sensitive tissues, this compound activates GPR120 (FFAR4).[1][5][6] This interaction stimulates the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby increasing glucose uptake from the bloodstream.[5] The signaling cascade downstream of GPR120 activation involves the PI3K/Akt pathway.

Regulation of Hepatic Glucose Production via GPR43

This compound has been shown to activate GPR43, leading to a reduction in endogenous glucose production (EGP) in the liver.[7] This effect is mediated, at least in part, by the inhibition of gluconeogenesis.[8]

Anti-inflammatory Effects

Chronic low-grade inflammation is a key contributor to insulin resistance. This compound exhibits potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway in macrophages and other immune cells.[8][9][10] This reduction in inflammation can improve insulin sensitivity in peripheral tissues.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the effects of this compound on glucose homeostasis.

Table 1: In Vivo Effects of this compound on Glucose Metabolism in Mice

ParameterMouse ModelTreatment DetailsKey FindingsReference
Oral Glucose Tolerance High-Fat Diet (HFD)-fedAcute oral gavage of 9-PAHSAImproved glucose tolerance and lowered basal glycemia.Yore et al., 2014
Insulin Sensitivity HFD-fedChronic subcutaneous infusion of 9-PAHSAImproved systemic and hepatic insulin sensitivity.Zhou et al., 2019
Endogenous Glucose Production (EGP) Chow-fedIntravenous infusion of 9-PAHSA (9µg/hr)Decreased ambient EGP by ~29% (from 24.2 to 17.2 mg/kg/min). This effect was absent in GPR43 KO mice.Santoro et al., 2020[7]
Insulin Secretion Chow-fedChronic subcutaneous infusion of 5- and 9-PAHSA40% increase in glucose-stimulated insulin secretion.Syed et al., 2018[2]

Table 2: In Vitro Effects of this compound on Cellular Glucose Metabolism

Cell TypeAssayTreatment DetailsKey FindingsReference
Human Islets Glucose-Stimulated Insulin Secretion (GSIS)20µM 9-PAHSAPotentiated GSIS, an effect blocked by a GPR40 antagonist.Syed et al., 2018[2]
MIN6 Pancreatic β-cells Glucose-Stimulated Insulin Secretion (GSIS)20µM 9-PAHSAPotentiated GSIS, an effect reversed by GPR40 knockdown.Syed et al., 2018[2]
3T3-L1 Adipocytes Glucose Uptake9-PAHSA treatmentEnhanced insulin-stimulated glucose uptake.Yore et al., 2014
Primary Hepatocytes Endogenous Glucose Production (EGP)40µM 9-PAHSAInhibited basal EGP to a similar extent as a selective GPR43 agonist. This effect was abolished in hepatocytes from GPR43 KO mice.Santoro et al., 2020[7]
RAW 264.7 Macrophages LPS-induced Cytokine ProductionPre-treatment with 9-PAHSAInhibited LPS-induced TNF-α and IL-6 production.Dongoran et al., 2020

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound.

GPR40_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 9R_PAHSA This compound GPR40 GPR40 9R_PAHSA->GPR40 PLC Phospholipase C (PLC) GPR40->PLC Gq/11 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Insulin_Secretion Insulin Secretion Ca2_release->Insulin_Secretion

Caption: this compound signaling through GPR40 in pancreatic β-cells.

GPR120_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 9R_PAHSA This compound GPR120 GPR120 9R_PAHSA->GPR120 PI3K PI3K GPR120->PI3K Gq/11 GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake Akt Akt/PKB PI3K->Akt Akt->GLUT4_vesicle Translocation

Caption: this compound signaling through GPR120 in adipocytes.

Anti_Inflammatory_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 9R_PAHSA This compound GPR120 GPR120 9R_PAHSA->GPR120 NFkB_activation NF-κB Activation TLR4->NFkB_activation GPR120->NFkB_activation Inhibition Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB_activation->Inflammatory_Cytokines

Caption: Anti-inflammatory signaling of this compound in macrophages.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on glucose homeostasis.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the effect of acute this compound administration on glucose clearance in vivo.

Materials:

  • C57BL/6J mice (or other relevant strain)

  • This compound

  • Vehicle (e.g., 10% Tween 80 in sterile water)

  • D-glucose solution (20% in sterile water)

  • Gavage needles

  • Glucometer and test strips

  • Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)

Procedure:

  • Fast mice for 6 hours prior to the experiment, with free access to water.

  • Record the body weight of each mouse.

  • Administer this compound (e.g., 50 mg/kg body weight) or vehicle via oral gavage.

  • At 30 minutes post-gavage, take a baseline blood glucose reading (t=0) from the tail vein.

  • Immediately after the baseline reading, administer a glucose bolus (2 g/kg body weight) via oral gavage.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.

In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

Objective: To measure the effect of this compound on insulin-stimulated glucose uptake in cultured adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • This compound

  • Vehicle (e.g., DMSO)

  • Insulin

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Plate and differentiate 3T3-L1 preadipocytes into mature adipocytes in 96-well plates.

  • Serum-starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.

  • Wash the cells twice with KRH buffer.

  • Pre-incubate the cells with this compound (e.g., 10-50 µM) or vehicle in KRH buffer for 30 minutes at 37°C.

  • Add insulin (e.g., 100 nM) to the appropriate wells and incubate for 20 minutes at 37°C.

  • Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

  • Wash the cells three times with ice-cold KRH buffer to remove extracellular 2-NBDG.

  • Measure the fluorescence intensity using a plate reader (excitation/emission ~485/535 nm) or visualize uptake using a fluorescence microscope.

In Vitro Static Insulin Secretion Assay in MIN6 Cells

Objective: To determine the effect of this compound on glucose-stimulated insulin secretion from a pancreatic β-cell line.

Materials:

  • MIN6 pancreatic β-cells

  • This compound

  • Vehicle (e.g., DMSO)

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low glucose (e.g., 2.8 mM)

  • KRBH buffer with high glucose (e.g., 16.7 mM)

  • Insulin ELISA kit

Procedure:

  • Seed MIN6 cells in 24-well plates and culture until they reach 80-90% confluency.

  • Wash the cells twice with KRBH buffer containing low glucose.

  • Pre-incubate the cells in KRBH buffer with low glucose for 1 hour at 37°C.

  • Replace the pre-incubation buffer with fresh KRBH buffer containing low glucose, with or without this compound (e.g., 20 µM), and incubate for 1 hour at 37°C. Collect the supernatant for basal insulin secretion measurement.

  • Replace the buffer with KRBH buffer containing high glucose, with or without this compound, and incubate for 1 hour at 37°C. Collect the supernatant for stimulated insulin secretion measurement.

  • Lyse the cells to measure total insulin content.

  • Measure the insulin concentration in the collected supernatants and cell lysates using an insulin ELISA kit.

  • Normalize the secreted insulin to the total insulin content or total protein content.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Studies Animal_Model Select Animal Model (e.g., HFD-fed mice) PAHSA_Admin This compound Administration (e.g., Oral Gavage) Animal_Model->PAHSA_Admin OGTT Oral Glucose Tolerance Test (OGTT) PAHSA_Admin->OGTT ITT Insulin Tolerance Test (ITT) PAHSA_Admin->ITT Tissue_Analysis Tissue Analysis (e.g., Liver, Adipose) OGTT->Tissue_Analysis ITT->Tissue_Analysis Cell_Culture Cell Culture (e.g., 3T3-L1, MIN6) PAHSA_Treatment This compound Treatment Cell_Culture->PAHSA_Treatment Glucose_Uptake Glucose Uptake Assay PAHSA_Treatment->Glucose_Uptake Insulin_Secretion Insulin Secretion Assay PAHSA_Treatment->Insulin_Secretion Gene_Protein_Expression Gene/Protein Expression Analysis Glucose_Uptake->Gene_Protein_Expression Insulin_Secretion->Gene_Protein_Expression

Caption: General experimental workflow for studying this compound.

Conclusion

This compound is a promising endogenous lipid with significant potential for the development of novel therapeutics for type 2 diabetes and other metabolic disorders. Its multifaceted mechanism of action, involving the potentiation of insulin secretion, enhancement of glucose uptake, and suppression of inflammation, makes it an attractive target for drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the physiological roles of this compound and explore its therapeutic applications. Further research is warranted to fully elucidate the downstream signaling pathways and to translate these preclinical findings into clinical benefits.

References

An In-depth Technical Guide to 9(R)-PAHSA Signaling Through GPR120 Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling mechanisms of 9(R)-palmitic acid hydroxy stearic acid (PAHSA) through the activation of G protein-coupled receptor 120 (GPR120). It includes detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows to support further research and drug development in metabolic and inflammatory diseases.

Introduction

9(R)-PAHSA is an endogenous lipid mediator belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). It has emerged as a significant signaling molecule with pleiotropic effects on metabolism and inflammation. A primary receptor for this compound is GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4). Activation of GPR120 by this compound initiates a cascade of intracellular events that modulate glucose uptake, insulin sensitivity, adipocyte browning, and inflammatory responses.[1][2] This guide delves into the core mechanisms of this signaling axis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with this compound's interaction with GPR120 and its downstream effects.

Table 1: Receptor Binding and Activation

ParameterValueCell System/AssayReference
IC50 for GPR120 19 µMβ-arrestin recruitment assay[3]
EC50 for Calcium Mobilization 6.2 µM (95% CI 4.9–7.6 µM)Fluo-4 calcium assay in cells expressing recombinant human GPR40[3]

Note: The potency of 9-PAHSA at GPR120 has shown variability in the literature, potentially due to different assay formats and cell systems used.[3]

Table 2: Downstream Signaling and Functional Outcomes

EffectMethodKey FindingsReference
Inhibition of LPS-induced CXCL10 secretion Multiplex cytokine/chemokine assay10 µM 9-PAHSA induced a 2-fold reduction; 100 µM induced a 3.7-fold reduction.[3]
Augmentation of Insulin-Stimulated Glucose Uptake [14C]-glucose uptake assay in 3T3-L1 adipocytes9-PAHSA enhances glucose uptake in a GPR120-dependent manner.[2]
Induction of Adipocyte Browning qPCR for UCP1 expression in 3T3-L1 adipocytes9-PAHSA treatment increases the expression of brown fat-specific genes.
Inhibition of NF-κB Activation Western blot for IκBα degradation and NF-κB phosphorylation9-PAHSA treatment abolishes LPS-induced NF-κB activation, an effect attenuated by GPR120 knockdown.[4]

Signaling Pathways

Activation of GPR120 by this compound leads to the engagement of two primary signaling cascades: the Gαq/11 pathway and the β-arrestin-2 pathway. These pathways can be cell-type specific and lead to distinct physiological outcomes.[1][5]

Gαq/11-Mediated Signaling

This pathway is predominantly associated with the metabolic effects of this compound.

Gq_Signaling This compound This compound GPR120 GPR120 This compound->GPR120 Gaq11 Gαq/11 GPR120->Gaq11 Activates PLC Phospholipase C (PLC) Gaq11->PLC Glucose_Uptake ↑ Glucose Uptake (GLUT4 Translocation) Gaq11->Glucose_Uptake PI3K/Akt Pathway PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Adipogenesis ↑ Adipogenesis Ca_release->Adipogenesis ERK ERK1/2 Phosphorylation PKC->ERK ERK->Adipogenesis

Gαq/11 Signaling Pathway
β-arrestin-2-Mediated Anti-inflammatory Signaling

This pathway is crucial for the anti-inflammatory effects of this compound, particularly in immune cells like macrophages.

Beta_Arrestin_Signaling This compound This compound GPR120 GPR120 This compound->GPR120 B_Arrestin β-arrestin-2 GPR120->B_Arrestin Recruits Complex GPR120/β-arrestin-2 Complex GPR120->Complex B_Arrestin->Complex TAB1 TAB1 Complex->TAB1 Inhibits TAK1 TAK1 TAB1->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Inflammation ↓ Inflammatory Gene Expression Nucleus->Inflammation

β-arrestin-2 Anti-inflammatory Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound signaling through GPR120.

GPR120 Activation Assay (β-arrestin Recruitment)

This assay measures the recruitment of β-arrestin to GPR120 upon ligand binding.

B_Arrestin_Workflow start Start cell_culture Culture HEK293 cells stably expressing GPR120 and a β-arrestin reporter (e.g., PathHunter® β-arrestin assay) start->cell_culture plating Plate cells in a 96-well plate and incubate overnight cell_culture->plating compound_prep Prepare serial dilutions of this compound in assay buffer plating->compound_prep incubation Add this compound to cells and incubate for 60-120 minutes at 37°C compound_prep->incubation detection Add detection reagent (e.g., chemiluminescent substrate) and incubate for 60 minutes at room temperature incubation->detection readout Measure luminescence using a plate reader detection->readout analysis Calculate IC50/EC50 values from the dose-response curve readout->analysis end End analysis->end

β-arrestin Recruitment Assay Workflow

Methodology:

  • Cell Culture: Utilize a commercially available cell line, such as PathHunter® CHO-K1 GPR120 β-arrestin cells, that co-expresses GPR120 and a β-arrestin-enzyme fragment complementation system. Culture cells according to the manufacturer's instructions.

  • Cell Plating: Seed cells into 96-well white, clear-bottom assay plates at a density of 10,000-20,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the assay, perform serial dilutions in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) to achieve the desired final concentrations.

  • Compound Addition and Incubation: Add the diluted this compound or control compounds to the cell plates. Incubate for 60-120 minutes at 37°C.

  • Detection: Add the detection reagent containing the enzyme substrate. Incubate at room temperature for 60 minutes to allow for signal development.

  • Data Acquisition: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Plot the signal intensity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50 value.

Intracellular Calcium Mobilization Assay

This assay quantifies the increase in intracellular calcium concentration following GPR120 activation.

Methodology:

  • Cell Culture and Plating: Culture cells expressing GPR120 (e.g., HEK293 or CHO cells) in a 96-well black, clear-bottom plate until they reach 80-90% confluency.

  • Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Execution: Place the plate in a fluorescence plate reader equipped with an automated injection system. Record a baseline fluorescence reading for 10-20 seconds.

  • Compound Injection: Inject the this compound dilutions into the wells while continuously recording the fluorescence signal for at least 2 minutes.

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium mobilization. Calculate the peak fluorescence signal for each concentration and plot a dose-response curve to determine the EC50.

ERK1/2 Phosphorylation Assay (Western Blot)

This method assesses the phosphorylation status of ERK1/2 as a downstream marker of GPR120 activation.

Methodology:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., 3T3-L1 adipocytes) to near confluency. Serum-starve the cells for 4-6 hours before treating with various concentrations of this compound for 5-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Insulin-Stimulated Glucose Uptake Assay

This assay measures the effect of this compound on glucose transport into adipocytes.

Methodology:

  • Adipocyte Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes in 12- or 24-well plates.

  • Pre-treatment: Pre-treat the differentiated adipocytes with this compound (e.g., 20 µM) or vehicle for 48 hours.

  • Serum Starvation: Serum-starve the cells in DMEM for 3-4 hours.

  • Insulin Stimulation: Stimulate the cells with various concentrations of insulin (e.g., 0-100 nM) for 30 minutes at 37°C in the continued presence of this compound or vehicle.

  • Glucose Uptake: Add radiolabeled 2-deoxy-[14C]-glucose or a fluorescent glucose analog (e.g., 2-NBDG) and incubate for 10-15 minutes.

  • Washing: Stop the uptake by washing the cells rapidly with ice-cold PBS.

  • Cell Lysis and Measurement: Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Data Analysis: Normalize the glucose uptake to the total protein content in each well.

Gene Expression Analysis of Browning Markers (qPCR)

This protocol quantifies the expression of genes associated with white adipose tissue (WAT) browning, such as UCP1.

Methodology:

  • Cell Culture and Treatment: Differentiate 3T3-L1 adipocytes and treat with this compound for 24-48 hours.

  • RNA Extraction: Extract total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes for the target genes (e.g., UCP1, PGC-1α) and a housekeeping gene (e.g., β-actin, GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

GPR120 Knockdown using siRNA

This method is used to confirm that the observed effects of this compound are mediated by GPR120.

Methodology:

  • siRNA Transfection: Transfect 3T3-L1 preadipocytes or differentiated adipocytes with GPR120-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).

  • Incubation: Incubate the cells for 48-72 hours to allow for gene silencing.

  • Verification of Knockdown: Assess the knockdown efficiency by measuring GPR120 mRNA levels by qPCR or GPR120 protein levels by Western blot.

  • Functional Assays: Perform the desired functional assays (e.g., glucose uptake, gene expression analysis) on the GPR120-knockdown and control cells following treatment with this compound.

Conclusion

The activation of GPR120 by this compound initiates a complex and multifaceted signaling network that regulates key aspects of metabolism and inflammation. The Gαq/11 and β-arrestin-2 pathways play distinct yet sometimes overlapping roles in mediating these effects. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic potential of targeting the this compound/GPR120 signaling axis for conditions such as type 2 diabetes, obesity, and chronic inflammatory disorders. Further investigation into the nuanced, tissue-specific signaling of this compound will be critical for the development of targeted and effective therapeutics.

References

The Anti-inflammatory Properties of 9(R)-PAHSA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of the endogenous lipid 9(R)-palmitic acid hydroxy stearic acid (9(R)-PAHSA). Discovered as a member of the fatty acid esters of hydroxy fatty acids (FAHFAs), this compound has emerged as a promising therapeutic candidate for a range of inflammatory and metabolic diseases. This document details its mechanisms of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to elucidate its anti-inflammatory effects.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through multiple signaling pathways, primarily by acting as a ligand for G-protein coupled receptors (GPCRs) and modulating downstream inflammatory cascades.

GPR120-Mediated Inhibition of the NF-κB Pathway

A primary mechanism of this compound's anti-inflammatory activity is through the activation of G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1][2][3][4] Upon binding to GPR120, this compound initiates a signaling cascade that leads to the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[1] This inhibition prevents the transcription of pro-inflammatory cytokines and other inflammatory mediators.[1] Studies have shown that the anti-inflammatory effects of this compound are diminished when the GPR120 gene is silenced, confirming the critical role of this receptor.[1]

GPR120_NFkB_Pathway This compound This compound GPR120 GPR120 This compound->GPR120 Binds to & Activates NFkB_Inhibition Inhibition of NF-κB Pathway GPR120->NFkB_Inhibition Leads to Inflammatory_Genes Decreased Expression of Pro-inflammatory Genes (e.g., TNF-α, IL-6, IL-1β) NFkB_Inhibition->Inflammatory_Genes

Modulation of Macrophage and Dendritic Cell Function

This compound has been shown to modulate the function of key immune cells, including macrophages and dendritic cells. In macrophages, this compound can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β in response to inflammatory stimuli like lipopolysaccharide (LPS).[5][6] Furthermore, this compound can influence macrophage polarization, a process that dictates their functional phenotype.

In dendritic cells, which are critical for initiating adaptive immune responses, this compound treatment has been demonstrated to inhibit their maturation.[5][6] Specifically, it reduces the expression of co-stimulatory molecules like CD80, CD86, and CD40, as well as MHC class II, which are essential for T-cell activation.[5][6] This suggests that this compound can dampen the initiation of inflammatory responses by interfering with antigen presentation.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the anti-inflammatory effects of this compound.

Table 1: In Vitro Anti-inflammatory Effects of this compound
Cell TypeInflammatory StimulusThis compound ConcentrationMeasured EffectReference
RAW 264.7 MacrophagesLPS (100 ng/mL)25 µM & 50 µMDose-dependent inhibition of IL-6 secretion.[5]
Bone Marrow-Derived Dendritic Cells (BMDCs)LPS (100 ng/mL)40 µMReduced expression of CD80, CD86, CD40, and MHCII.[6]
3T3-L1 AdipocytesLPSNot specifiedAbolished LPS-induced NF-κB activation and inflammatory cytokine secretion.[1]
Human Cellular Model of Innate ImmunityLPS (10 ng/mL)10 µM & 100 µM2- and 3.7-fold reduction of LPS-induced CXCL10 secretion, respectively.[7]
Table 2: In Vivo Anti-inflammatory Effects of this compound
Animal ModelTreatmentDurationMeasured EffectReference
High-Fat Diet-fed MiceOral gavage3 daysSignificant reduction in TNF-α and IL-1β expressing adipose tissue macrophages.[5][6]
Murine Colitis ModelNot specifiedNot specifiedSignificant improvements in clinical outcomes, suggesting inflammation remediation.[5]
db/db Mice50 mg/kg gavage4 weeksAmeliorated carotid vascular calcification and attenuated myocardial hypertrophy.[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the anti-inflammatory properties of this compound.

In Vitro LPS-induced Cytokine Secretion Assay in RAW 264.7 Macrophages

This protocol is designed to quantify the effect of this compound on the secretion of pro-inflammatory cytokines from macrophages stimulated with LPS.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in appropriate media and seeded into multi-well plates.

  • Stimulation: Cells are stimulated with LPS (e.g., 100 ng/mL).

  • Treatment: Concurrently with LPS stimulation, cells are treated with varying concentrations of this compound (e.g., 25 µM, 50 µM) or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for a specified period (e.g., 20 hours).

  • Quantification: The culture media is collected, and the concentration of a specific cytokine (e.g., IL-6) is quantified using an enzyme-linked immunosorbent assay (ELISA).

LPS_Cytokine_Assay cluster_0 Cell Preparation cluster_1 Treatment & Stimulation cluster_2 Incubation & Analysis A Culture RAW 264.7 Macrophages B Seed cells into multi-well plates A->B C Add LPS (100 ng/mL) B->C D Add this compound (or vehicle) E Incubate for 20 hours D->E F Collect culture media E->F G Quantify IL-6 using ELISA F->G

In Vivo Assessment of Adipose Tissue Inflammation in High-Fat Diet-fed Mice

This protocol is used to evaluate the in vivo effect of this compound on inflammation within adipose tissue.

Methodology:

  • Animal Model: Mice are fed a high-fat diet (HFD) to induce obesity and chronic low-grade inflammation.

  • Treatment: HFD-fed mice are administered this compound or a vehicle control via oral gavage for a defined period (e.g., 3 consecutive days).

  • Tissue Collection: Adipose tissue is harvested from the mice.

  • Macrophage Isolation: Adipose tissue macrophages (ATMs) are isolated from the tissue.

  • Flow Cytometry Analysis: The isolated ATMs are stained for intracellular pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and analyzed by flow cytometry to determine the percentage of cytokine-expressing cells.

InVivo_Adipose_Inflammation cluster_0 Animal Model & Treatment cluster_1 Tissue Processing & Analysis A High-Fat Diet-fed Mice B Oral gavage with This compound or vehicle (3 days) A->B C Harvest Adipose Tissue B->C D Isolate Adipose Tissue Macrophages (ATMs) C->D E Intracellular cytokine staining (TNF-α, IL-1β) D->E F Flow Cytometry Analysis E->F

Conclusion

This compound is a bioactive lipid with potent anti-inflammatory properties demonstrated in a variety of preclinical models. Its primary mechanism of action involves the activation of GPR120 and subsequent inhibition of the pro-inflammatory NF-κB signaling pathway. This leads to a reduction in the production of inflammatory cytokines and the modulation of immune cell function. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic for inflammatory diseases. Further investigation is warranted to fully elucidate its therapeutic potential and translate these preclinical findings to clinical applications.

References

9(R)-PAHSA Regulation of Immune Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(R)-palmitic acid hydroxy stearic acid, or 9(R)-PAHSA, is an endogenous lipid molecule belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). First identified in mammalian tissues, this bioactive lipid has garnered significant attention for its potent anti-inflammatory and immunomodulatory properties. This technical guide provides an in-depth overview of the current understanding of this compound's role in regulating immune cell function, with a focus on its mechanisms of action, quantitative effects, and the experimental methodologies used to elucidate its functions. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of this novel class of lipids.

Core Mechanisms of Action

This compound exerts its immunomodulatory effects through a multi-faceted approach, primarily by engaging with specific cell surface receptors and modulating key intracellular signaling pathways.

G-Protein Coupled Receptor 120 (GPR120) Agonism

This compound has been identified as a ligand for GPR120, a receptor known for its role in metabolic regulation and inflammation.[1][2] Activation of GPR120 by this compound in immune cells, particularly macrophages, is a key mechanism for its anti-inflammatory effects. This interaction initiates a signaling cascade that interferes with pro-inflammatory pathways.

Chemokine Receptor Antagonism

Recent studies have revealed that 9-PAHSA can act as an antagonist for a specific subset of chemokine receptors, including CCR6, CCR7, CXCR4, and CXCR5, with IC50 values in the micromolar range.[3][4][5] By blocking the binding of chemokines to these receptors, 9-PAHSA can inhibit the migration and activation of various immune cells, thereby dampening the inflammatory response. This antagonistic activity contributes to its weak anti-inflammatory properties observed in some experimental models.[3][4][5]

Modulation of Intracellular Signaling Pathways

This compound has been shown to modulate several critical intracellular signaling pathways involved in the inflammatory response. A primary target is the lipopolysaccharide (LPS)-induced Nuclear Factor-kappa B (NF-κB) pathway.[1] By inhibiting the activation of NF-κB, this compound effectively reduces the transcription and subsequent secretion of a wide array of pro-inflammatory cytokines and chemokines.[1][6] Furthermore, evidence suggests that 9-PAHSA may also influence the PI3K/AKT/mTOR pathway, which is involved in cell survival, proliferation, and autophagy.[2]

Quantitative Effects on Immune Cell Function

The immunomodulatory effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data on its impact on cytokine secretion, immune cell surface marker expression, and T cell function.

Table 1: Effect of 9-PAHSA on Cytokine and Chemokine Secretion
Cell TypeStimulant9-PAHSA ConcentrationCytokine/ChemokineEffectReference
Bone Marrow-Derived MacrophagesLPSNot specifiedTNF-α, IL-6Attenuated secretion[3]
Human Cellular Model of Innate ImmunityLPS (10 ng/mL)10 µMCXCL102-fold reduction in secretion[3]
Human Cellular Model of Innate ImmunityLPS (10 ng/mL)100 µMCXCL103.7-fold reduction in secretion[3]
Adipose Tissue Macrophages (in vivo, HFD-fed mice)-Oral treatmentTNF-α, IL-1βSignificantly reduced levels[3]
LPS-induced Mouse Macrophage Cell LineLPSNot specifiedProinflammatory cytokinesCompound-dependent inhibition[3]
Table 2: Effect of 9-PAHSA on Immune Cell Surface Marker Expression
Cell TypeStimulant9-PAHSA ConcentrationSurface MarkerEffectReference
Mouse Bone Marrow-Derived Dendritic CellsLPSNot specifiedCD80, CD86, CD40, MHC IIInhibited expression[3]
Antigen Presenting Cells (Human cellular model)LPSHigh concentrationsCD86Small reduction in expression[3]
Table 3: Effect of 9-PAHSA on T Cell Function
T Cell TypeAssay9-PAHSA ConcentrationEffectReference
Human CD4+ T CellsCCL19-induced migration10 µM27% decrease in migration[3]
Pancreatic T Cells (in vivo, NOD mice)-Chronic treatmentReduced T cell activation[3]
Pancreatic CD4+ and CD8+ T Cells (in vivo, NOD mice)--Reduced activation[3]
Pancreatic Treg Cells (in vivo, NOD mice)--Increased activation[3]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes influenced by this compound, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathways

GPR120_Signaling_Pathway This compound This compound GPR120 GPR120 This compound->GPR120 Binds to Beta_Arrestin_2 Beta_Arrestin_2 GPR120->Beta_Arrestin_2 Recruits TAB1 TAB1 Beta_Arrestin_2->TAB1 Interacts with TAK1 TAK1 TAB1->TAK1 Activates IKK IKK TAK1->IKK Phosphorylates I_kappa_B I_kappa_B IKK->I_kappa_B Phosphorylates & Degrades NF_kappa_B NF_kappa_B I_kappa_B->NF_kappa_B Releases Inflammatory_Genes Inflammatory_Genes NF_kappa_B->Inflammatory_Genes Translocates to nucleus & Activates transcription of

Caption: GPR120 Signaling Pathway Activated by this compound.

LPS_NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK_complex IKK_complex TAK1->IKK_complex Phosphorylates I_kappa_B I_kappa_B IKK_complex->I_kappa_B Phosphorylates & Degrades NF_kappa_B NF_kappa_B I_kappa_B->NF_kappa_B Releases Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines NF_kappa_B->Pro_inflammatory_Cytokines Translocates to nucleus & Induces transcription of This compound This compound This compound->IKK_complex Inhibits

Caption: Inhibition of LPS-induced NF-κB Pathway by this compound.

Chemokine_Receptor_Antagonism cluster_0 Normal Condition cluster_1 With this compound Chemokine Chemokine Chemokine_Receptor Chemokine_Receptor Chemokine->Chemokine_Receptor Binds to Immune_Cell_Activation Immune_Cell_Activation Chemokine_Receptor->Immune_Cell_Activation Leads to This compound This compound Chemokine_Receptor_Blocked Chemokine_Receptor_Blocked This compound->Chemokine_Receptor_Blocked Blocks No_Activation Inhibition of Immune Cell Activation Chemokine_Receptor_Blocked->No_Activation

Caption: this compound as a Chemokine Receptor Antagonist.

Experimental Workflows

Macrophage_Polarization_Workflow Start Isolate Bone Marrow Cells Culture Culture with M-CSF (7 days) Start->Culture Differentiation Differentiate into Bone Marrow-Derived Macrophages (BMDMs) Culture->Differentiation Stimulation Stimulate with LPS +/- this compound Differentiation->Stimulation Analysis Analyze Cytokine Secretion (ELISA) & Surface Marker Expression (FACS) Stimulation->Analysis

Caption: Workflow for Macrophage Polarization Assay.

T_Cell_Activation_Workflow Start Isolate Splenic or Peripheral Blood T Cells Stimulation Stimulate with anti-CD3/CD28 Abs +/- this compound Start->Stimulation Proliferation_Assay Measure Proliferation (e.g., CFSE dilution) Stimulation->Proliferation_Assay Cytokine_Analysis Analyze Cytokine Production (e.g., ELISpot, intracellular staining) Stimulation->Cytokine_Analysis

Caption: Workflow for T Cell Activation Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for studying the effects of this compound on immune cell function.

Isolation and Culture of Bone Marrow-Derived Dendritic Cells (BMDCs)
  • Harvesting Bone Marrow: Euthanize mice and sterilize hind limbs with 70% ethanol. Dissect femurs and tibias, removing all muscle and connective tissue.

  • Cell Isolation: Flush the bone marrow from the bones using a syringe with sterile PBS or cell culture medium. Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.

  • Red Blood Cell Lysis: If necessary, lyse red blood cells using an ACK lysis buffer.

  • Cell Culture: Plate the bone marrow cells in complete RPMI-1640 medium supplemented with 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF).

  • Differentiation: Culture the cells for 7-9 days, replacing the medium with fresh GM-CSF-containing medium every 3 days. Non-adherent and loosely adherent cells are harvested as immature BMDCs.

  • 9-PAHSA Treatment: Plate the differentiated BMDCs and treat with desired concentrations of 9-PAHSA for a specified time before or during stimulation with an inflammatory agent like LPS.

Macrophage Polarization Assay
  • Macrophage Differentiation: Isolate bone marrow cells as described for BMDCs and culture in the presence of macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate them into bone marrow-derived macrophages (BMDMs).

  • Cell Plating and Treatment: Plate the BMDMs in appropriate culture plates. Pre-treat the cells with various concentrations of 9-PAHSA for a designated period (e.g., 1-2 hours).

  • Polarization: Induce pro-inflammatory (M1) polarization by adding LPS (e.g., 100 ng/mL).

  • Analysis of Cytokine Secretion: After an incubation period (e.g., 24 hours), collect the cell culture supernatant and measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Analysis of Surface Marker Expression: Harvest the cells and stain with fluorescently labeled antibodies against macrophage surface markers (e.g., CD80, CD86, MHCII). Analyze the expression levels using flow cytometry.

T Cell Activation and Proliferation Assay
  • T Cell Isolation: Isolate T cells from the spleen or peripheral blood of mice or humans using negative selection kits to obtain a pure population of CD4+ or CD8+ T cells.

  • Cell Labeling (for proliferation): For proliferation assays, label the T cells with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation.

  • T Cell Stimulation: Plate the T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to mimic T cell receptor (TCR) activation. Add 9-PAHSA at various concentrations to the culture medium.

  • Proliferation Analysis: After 3-5 days of culture, harvest the cells and analyze the dilution of the CFSE dye by flow cytometry. Each cell division results in a halving of the fluorescence intensity, allowing for the quantification of proliferation.

  • Cytokine Production Analysis: To measure cytokine production, collect the culture supernatant for ELISA or perform intracellular cytokine staining followed by flow cytometry analysis. For a more quantitative measure of cytokine-secreting cells, an ELISpot assay can be performed.

Conclusion

This compound is a promising endogenous lipid with significant immunomodulatory potential. Its ability to engage with GPR120, antagonize chemokine receptors, and inhibit key pro-inflammatory signaling pathways underscores its therapeutic promise for a range of inflammatory and autoimmune diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the biological functions and therapeutic applications of this fascinating molecule. Continued investigation into the precise molecular interactions and downstream effects of this compound will be crucial for translating its preclinical promise into novel therapies for immune-mediated disorders.

References

The Role of 9(R)-PAHSA in Adipose Tissue Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

9(R)-palmitic acid-9-hydroxy-stearic acid, or 9(R)-PAHSA, a member of the fatty acid esters of hydroxy fatty acids (FAHFA) class of lipids, has emerged as a significant endogenous signaling molecule in adipose tissue biology. First identified in the adipose tissue of insulin-sensitive mice, this lipokine has demonstrated pleiotropic effects, including improving glucose homeostasis, exerting potent anti-inflammatory actions, and promoting the browning of white adipose tissue. These properties position this compound as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the core biology of this compound in adipose tissue, detailing its signaling pathways, physiological effects, and the experimental methodologies used to elucidate its function.

Discovery and Synthesis

FAHFAs were first discovered through lipidomic analysis of adipose tissue from mice overexpressing the glucose transporter GLUT4 in adipocytes (AG4OX mice), which are paradoxically obese but highly insulin-sensitive[1][2]. These mice exhibited 16- to 18-fold higher levels of FAHFAs in their adipose tissue compared to wild-type mice[1]. Among the various FAHFA isomers, 9-PAHSA is a predominant form found in the white and brown adipose tissue of mice and is also present in human serum and adipose tissue[3]. Subsequent stereochemical analysis revealed that the R-enantiomer, this compound, is the predominant form in the adipose tissue of these insulin-sensitive mice[4].

The synthesis of this compound in vivo is an area of active investigation. While the precise enzymatic machinery is not fully elucidated, it is understood to involve the esterification of palmitic acid to 9-hydroxy-stearic acid[5]. The levels of PAHSAs are dynamically regulated by physiological states such as fasting and high-fat feeding and are found to be reduced in the serum and adipose tissue of insulin-resistant humans, highlighting their correlation with metabolic health[1][3].

Physiological Effects in Adipose Tissue

This compound exerts a range of beneficial effects on adipose tissue, primarily centered on improving metabolic function and reducing inflammation.

Enhanced Insulin Sensitivity and Glucose Uptake

One of the most significant effects of this compound is its ability to enhance insulin sensitivity and promote glucose uptake in adipocytes. Administration of 9-PAHSA has been shown to lower blood glucose and improve glucose tolerance in mice[1][6]. In cultured adipocytes, 9-PAHSA potentiates insulin-stimulated glucose uptake, an effect mediated by the translocation of the glucose transporter GLUT4 to the plasma membrane[1][7].

Anti-inflammatory Properties

Chronic low-grade inflammation in adipose tissue is a hallmark of obesity and insulin resistance. This compound exhibits potent anti-inflammatory effects. It has been shown to reduce adipose tissue inflammation in obese, insulin-resistant mice[6]. In vitro, 9-PAHSA attenuates the inflammatory response induced by lipopolysaccharide (LPS) in macrophages and adipocytes by inhibiting the activation of the NF-κB signaling pathway[8][9]. This leads to a reduction in the secretion of pro-inflammatory cytokines such as TNF-α and IL-6[10].

Browning of White Adipose Tissue

This compound has been demonstrated to promote the browning of white adipose tissue (WAT), a process that increases energy expenditure through thermogenesis. Treatment of white adipocytes with 9-PAHSA induces the expression of key brown fat-specific genes and proteins, including uncoupling protein 1 (UCP1)[8][9]. This browning effect is associated with an increase in mitochondrial biogenesis and uncoupled respiration.

Signaling Pathways

The biological effects of this compound in adipose tissue are primarily mediated through its interaction with the G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4)[1][7].

GPR120-Mediated Glucose Uptake

Upon binding of this compound, GPR120 activates a signaling cascade that enhances insulin-stimulated glucose uptake. This pathway involves the coupling of GPR120 to Gαq/11, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, which, along with DAG, activates downstream signaling pathways that ultimately promote the translocation of GLUT4-containing vesicles to the cell surface, thereby increasing glucose entry into the adipocyte.

GPR120_Glucose_Uptake This compound This compound GPR120 GPR120 This compound->GPR120 Gaq11 Gαq/11 GPR120->Gaq11 activates PLC PLC Gaq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Downstream Downstream Signaling DAG->Downstream Ca_release->Downstream GLUT4_translocation GLUT4 Translocation Downstream->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Figure 1: this compound signaling pathway for enhanced glucose uptake.

GPR120-Mediated Anti-inflammatory Signaling

The anti-inflammatory effects of this compound are also initiated by its binding to GPR120, but proceed through a distinct downstream pathway involving β-arrestin 2. Following receptor activation, β-arrestin 2 is recruited to GPR120. The GPR120/β-arrestin 2 complex then interacts with and sequesters TAB1 (TAK1-binding protein 1), preventing its association with TAK1 (transforming growth factor-β-activated kinase 1). This disruption of the TAK1 complex inhibits the subsequent activation of the IKK (IκB kinase) complex, thereby preventing the phosphorylation and degradation of IκBα. As a result, the transcription factor NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

GPR120_Anti_Inflammatory cluster_LPS Inflammatory Stimulus (LPS) TLR4 TLR4 TAK1_complex TAK1 Complex TLR4->TAK1_complex activates IKK IKK Complex TAK1_complex->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases nucleus Nucleus NFκB->nucleus translocates to Inflammation Inflammatory Gene Transcription nucleus->Inflammation This compound This compound GPR120 GPR120 This compound->GPR120 β_arrestin2 β-arrestin 2 GPR120->β_arrestin2 recruits TAB1 TAB1 β_arrestin2->TAB1 sequesters TAB1->TAK1_complex inhibits binding to

Figure 2: this compound anti-inflammatory signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key biological processes in adipose tissue, as reported in the literature.

Table 1: Effect of 9-PAHSA on Gene Expression in 3T3-L1 Adipocytes

GeneTreatmentFold Change vs. ControlReference
UCP19-PAHSA (20 µM)~2.5Wang et al., 2018
PGC-1α9-PAHSA (20 µM)~2.0Wang et al., 2018
CIDEA9-PAHSA (20 µM)~2.2Wang et al., 2018

Table 2: Effect of 9-PAHSA on Protein Expression in Adipose Tissue

ProteinTissue/Cell LineTreatmentFold Change vs. ControlReference
UCP1Mouse WAT9-PAHSAIncreasedWang et al., 2018
p-IκBα3T3-L1 AdipocytesLPS + 9-PAHSA (20 µM)DecreasedWang et al., 2018
p-IKK3T3-L1 AdipocytesLPS + 9-PAHSA (20 µM)DecreasedWang et al., 2018

Table 3: Effect of 9-PAHSA on Glucose Uptake in 3T3-L1 Adipocytes

Condition9-PAHSA ConcentrationFold Increase in Glucose UptakeReference
Insulin-stimulated20 µM~1.5 - 2.0Yore et al., 2014

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound in adipose tissue.

2-Deoxyglucose Uptake Assay in 3T3-L1 Adipocytes

This protocol is used to measure the rate of glucose transport into adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose

  • Insulin

  • This compound

  • Scintillation counter

Procedure:

  • Seed and differentiate 3T3-L1 preadipocytes into mature adipocytes in 12-well plates.

  • Wash the cells twice with KRH buffer.

  • Incubate the cells in KRH buffer for 2 hours to serum-starve.

  • Treat the cells with or without this compound at the desired concentration for the specified time.

  • Stimulate the cells with or without insulin (e.g., 100 nM) for 20 minutes.

  • Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose.

  • After 5 minutes, terminate the uptake by washing the cells three times with ice-cold PBS.

  • Lyse the cells with 0.1% SDS.

  • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Normalize the counts to the protein concentration of the lysate.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to quantify the mRNA levels of target genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers (e.g., for mouse UCP1, PGC-1α, CIDEA)

  • qPCR instrument

Procedure:

  • Treat differentiated 3T3-L1 adipocytes with this compound.

  • Extract total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green master mix and gene-specific primers. A typical thermal cycling program is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

  • Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a housekeeping gene (e.g., β-actin or GAPDH).

Primer Sequences (Mouse):

  • UCP1: Forward: 5'-AGGCTTCCAGTACCATTAGGT-3', Reverse: 5'-CTGAGTGAGGCAAAGCTGATTT-3'

  • PGC-1α: Forward: 5'-TATGGAGTGACATAGAGTGTGCT-3', Reverse: 5'-CCACTTCAATCCACCCAGAAAG-3'

  • CIDEA: Forward: 5'-TGACATTCATGGGATTGCAG-3', Reverse: 5'-GCCAAGTAATCCGATTCGCT-3'

Western Blotting for Protein Expression and Phosphorylation

This protocol is used to detect and quantify specific proteins and their phosphorylation status.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IKK, anti-p-IκBα, anti-UCP1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells or harvest adipose tissue and lyse in RIPA buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C. (e.g., rabbit anti-phospho-IκBα (Ser32) at 1:1000 dilution).

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound is a key lipid signaling molecule in adipose tissue with significant potential for the treatment of metabolic diseases. Its ability to improve insulin sensitivity, reduce inflammation, and promote the browning of white fat makes it an attractive therapeutic candidate. The elucidation of its signaling pathways through GPR120 provides a clear mechanism of action and offers opportunities for the development of targeted therapies.

Future research should focus on several key areas:

  • Identification of the complete biosynthetic and degradative pathways of this compound to understand how its endogenous levels are regulated.

  • Further elucidation of the downstream signaling components of the GPR120 pathway to identify additional therapeutic targets.

  • Preclinical and clinical studies to evaluate the safety and efficacy of this compound or its analogs in treating metabolic disorders in humans.

  • Investigation into the role of other FAHFA isomers in adipose tissue biology to determine if they have similar or distinct effects.

A deeper understanding of the biology of this compound and other FAHFAs will undoubtedly open new avenues for the development of novel therapeutics to combat the growing epidemic of obesity and type 2 diabetes.

References

Physiological Concentrations of 9(R)-PAHSA in Plasma: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(R)-Palmitic acid hydroxy stearic acid (9(R)-PAHSA) is an endogenous branched fatty acid ester of a hydroxy fatty acid (FAHFA) that has garnered significant interest for its potential therapeutic effects, including anti-inflammatory and insulin-sensitizing properties.[1][2][3][4] Understanding the physiological concentrations of this compound in plasma is crucial for elucidating its biological role and for the development of novel therapeutics targeting its pathways. This technical guide provides a comprehensive overview of the current knowledge on this compound plasma concentrations, the methodologies for its quantification, and its key signaling pathways.

Quantitative Data on this compound Plasma Concentrations

The physiological concentration of this compound in the plasma of healthy humans is generally reported to be very low, often below the limit of detection of current analytical methods.[5][6] However, its levels are observed to be altered in various metabolic and inflammatory conditions.

SpeciesConditionPlasma/Serum ConcentrationReference
Human Healthy Subjects Below the limit of detection or undetected[5][6]
Human Type 2 Diabetes Mellitus Significantly lower than in non-diabetic subjects[1]
Human Obese Patients Lower total FAHFA levels compared to non-obese controls[7]
Mouse Healthy (WT) Detectable, with levels varying by sex and adipose tissue depot[8]

Note: Quantitative values for mice are often presented in relative terms or as concentrations in specific tissues rather than absolute plasma concentrations in many publicly available studies. One study presented a figure indicating 9-PAHSA levels in mouse plasma, though specific numerical data was not provided in the abstract.[8]

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in plasma is challenging due to its low abundance and the presence of isomeric forms. The standard method for analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

A multi-step process is required to extract and enrich PAHSAs from the complex plasma matrix.

  • Lipid Extraction: The process typically begins with a liquid-liquid extraction to isolate lipids from plasma. A common method is the Bligh-Dyer extraction, which uses a chloroform/methanol/water solvent system.[9][10]

  • Solid-Phase Extraction (SPE): To enrich the FAHFA fraction and remove interfering neutral lipids, a solid-phase extraction step is employed. Silica-based SPE cartridges are commonly used. The sample is loaded onto the cartridge, and a series of solvents with increasing polarity are used to first elute neutral lipids (e.g., with hexane/ethyl acetate) and then the more polar FAHFAs (e.g., with ethyl acetate).[9][11][12]

LC-MS/MS Analysis
  • Chromatographic Separation: Reversed-phase liquid chromatography is used to separate the different FAHFA isomers. C18 columns are frequently employed with a mobile phase typically consisting of a mixture of methanol and water with additives like ammonium acetate to improve ionization.[11]

  • Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM) is the instrument of choice for sensitive and specific detection.[9][11] The precursor ion for 9-PAHSA is m/z 537.5, and characteristic product ions (e.g., m/z 255.2 corresponding to palmitate) are monitored for quantification.[9]

  • Internal Standards: To ensure accuracy and account for sample loss during preparation, a stable isotope-labeled internal standard, such as ¹³C₄-9-PAHSA, is added to the sample before extraction.[7][11]

Signaling Pathways of this compound

This compound exerts its biological effects primarily through the activation of G-protein coupled receptor 120 (GPR120).[2][3] This interaction triggers downstream signaling cascades that modulate inflammation and metabolism.

GPR120-Mediated Anti-inflammatory Signaling

Activation of GPR120 by 9-PAHSA can lead to the inhibition of pro-inflammatory signaling pathways, notably the NF-κB pathway.[2][3] This occurs through a mechanism that can involve the recruitment of β-arrestin 2 and subsequent inhibition of TAK1, a key kinase in the NF-κB cascade.

GPR120_Signaling cluster_membrane Plasma Membrane GPR120 GPR120 TAK1 TAK1 GPR120->TAK1 Inhibits PAHSA This compound PAHSA->GPR120 Binds & Activates NFkB NF-κB TAK1->NFkB Activates Inflammation Inflammatory Response NFkB->Inflammation Promotes Experimental_Workflow Plasma Plasma Sample IS Add Internal Standard (e.g., ¹³C₄-9-PAHSA) Plasma->IS Extraction Lipid Extraction (e.g., Bligh-Dyer) IS->Extraction SPE Solid-Phase Extraction (SPE) (Silica Cartridge) Extraction->SPE LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS Data Data Analysis & Quantification LCMS->Data

References

An In-depth Technical Guide to 9(R)-PAHSA and its Role in Cardiovascular Health

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging role of 9(R)-palmitic acid hydroxy stearic acid (9(R)-PAHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids, in cardiovascular health. This document synthesizes current preclinical data, details key signaling pathways, and provides methodological insights for researchers in the field.

Introduction: A Novel Endogenous Lipid

9-PAHSA is an endogenous lipid found in mammalian tissues and circulation that has garnered significant interest for its anti-inflammatory and anti-diabetic properties.[1][2] Structurally, it is an ester formed from palmitic acid and 9-hydroxy stearic acid.[2] Research has revealed that circulating levels of PAHSAs are often dysregulated in metabolic diseases; for instance, serum 9-PAHSA levels are significantly lower in patients with type 2 diabetes mellitus (T2DM) compared to non-diabetic individuals.[3] This observation has spurred investigations into the therapeutic potential of exogenous 9-PAHSA administration for metabolic and cardiovascular complications.[3][4]

Cardioprotective Effects of this compound

Preclinical studies, primarily in rodent models of diabetes and cardiovascular disease, have demonstrated a range of beneficial cardiovascular effects of 9-PAHSA. These include attenuating atherosclerosis, reducing myocardial hypertrophy, and protecting against ischemia/reperfusion (I/R) injury.[3][5][6]

In diabetic db/db mice, a model for severe diabetic cardiovascular disease, oral administration of 9-PAHSA has been shown to ameliorate the development of atherosclerosis.[3] Treatment significantly reduces carotid arterial plaques and vascular calcification.[3][4] This anti-atherosclerotic effect is linked to its anti-inflammatory properties, including the downregulation of vascular cell adhesion molecule-1 (VCAM-1) expression in carotid arteries.[4]

9-PAHSA administration has been observed to attenuate myocardial hypertrophy and improve cardiac function in diabetic mice.[3][5] This is evidenced by improvements in cardiac structure and function as assessed by ultrasound.[3] The underlying mechanism is closely tied to the promotion of cardiac autophagy, a cellular process for degrading and recycling damaged components, which is often impaired in diabetic cardiomyopathy.[3][7]

Recent studies have highlighted the role of 9-PAHSA in protecting the heart from ischemia/reperfusion injury, a critical concern in clinical events like myocardial infarction.[6] Administration of 9-PAHSA significantly lessens microvascular damage following I/R, preserving the structure of coronary artery endothelial cells, maintaining regional blood perfusion, and upholding endothelial barrier function.[6] This protective effect is also mediated by the enhancement of autophagy.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on 9-PAHSA's cardiovascular effects.

Table 1: Effects of 9-PAHSA on Glucose Homeostasis and Systemic Parameters

Parameter Model Treatment Duration Outcome Reference
Blood Glucose db/db mice 50 mg/kg 9-PAHSA (gavage) 2 weeks Significant reduction in blood glucose levels [3]
Glucose Tolerance db/db mice Acute 9-PAHSA admin. Single dose Slight improvement; reduced area under the curve [3]
Serum 9-PAHSA Humans N/A N/A Significantly lower in T2DM patients vs. controls (p < 0.001) [3]
LDL-C HFD mice S-9-PAHSA 30 days Significantly reduced vs. HFD controls (p < 0.001) [8]

| Serum Insulin | HFD mice | S-9-PAHSA | 30 days | Significantly reduced vs. HFD controls (p < 0.001) |[8] |

Table 2: Effects of 9-PAHSA on Cardiovascular Structure and Function

Parameter Model Treatment Duration Outcome Reference
Carotid Arterial Plaques db/db mice 50 mg/kg 9-PAHSA (gavage) 4 weeks Remarkable attenuation of plaque formation [3]
Vascular Calcification db/db mice 50 mg/kg 9-PAHSA (gavage) 4 weeks Ameliorated carotid vascular calcification [3][5]
Myocardial Hypertrophy db/db mice 50 mg/kg 9-PAHSA (gavage) 4 weeks Attenuated myocardial hypertrophy and dysfunction [3][5]

| Microvascular Damage | Mice (I/R model) | 9-PAHSA admin. | N/A | Significantly attenuated I/R-induced damage |[6] |

Table 3: Effects of 9-PAHSA on Cellular and Molecular Markers

Marker Model System Treatment Outcome Reference
BECN1 & PI3KIII db/db mouse heart 50 mg/kg 9-PAHSA (gavage) Significantly increased protein levels [3]
mTOR db/db mouse heart 50 mg/kg 9-PAHSA (gavage) Reduced protein expression [3]
VCAM-1 db/db mouse carotid artery 50 mg/kg 9-PAHSA (gavage) Reduced expression [4]
NF-κB Activation 3T3-L1 adipocytes 9-PAHSA Abolished LPS-induced activation [9]
Inflammatory Cytokines 3T3-L1 adipocytes 9-PAHSA Abolished LPS-induced secretion [9]

| STING degradation | CMECs (I/R model) | 9-PAHSA | Promoted autophagy-dependent degradation |[6] |

Mechanisms of Action and Signaling Pathways

9-PAHSA exerts its cardioprotective effects through multiple signaling pathways, primarily by activating autophagy and modulating inflammatory responses.

9-PAHSA is a ligand for G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[3][9] Activation of GPR120 is linked to potent anti-inflammatory and insulin-sensitizing effects.[10][11] In the context of vascular inflammation, 9-PAHSA treatment inhibits the lipopolysaccharide (LPS)-induced NF-κB pathway in a GPR120-dependent manner.[9] This leads to a reduction in the secretion of inflammatory cytokines, which are key drivers of atherosclerosis.[9]

GPR120_Pathway LPS LPS NFkB NF-κB Activation LPS->NFkB Activates PAHSA This compound GPR120 GPR120 PAHSA->GPR120 Activates GPR120->NFkB Inhibits Cytokines Inflammatory Cytokines NFkB->Cytokines Promotes Inflammation Vascular Inflammation Cytokines->Inflammation

Figure 1: 9-PAHSA inhibits LPS-induced inflammation via GPR120.

A critical mechanism for 9-PAHSA's cardioprotective effects is the promotion of autophagic flux. In the diabetic heart, 9-PAHSA has been shown to down-regulate the Akt/mTOR signaling pathway.[3][7] The inhibition of mTOR, a key negative regulator of autophagy, leads to the activation of the PI3KIII/BECN1 (Beclin-1) complex, which is essential for the initiation of autophagosome formation.[3][7] This restoration of autophagic flux helps clear damaged cellular components, thereby reducing myocardial hypertrophy and improving cardiac function.[3]

Autophagy_Pathway_mTOR PAHSA This compound Akt Akt PAHSA->Akt Inhibits mTOR mTOR Akt->mTOR Activates PI3KIII_BECN1 PI3KIII/BECN1 Complex mTOR->PI3KIII_BECN1 Inhibits Autophagy Autophagy PI3KIII_BECN1->Autophagy Promotes Cardioprotection Cardioprotection (Reduced Hypertrophy) Autophagy->Cardioprotection

Figure 2: 9-PAHSA promotes cardiac autophagy via the Akt/mTOR pathway.

In the context of I/R injury, 9-PAHSA protects cardiac microvascular endothelial cells (CMECs) by activating autophagy through a different, albeit related, pathway.[6] It activates the LKB1/AMPK/ULK1 signaling axis.[6] Activated AMPK phosphorylates and activates ULK1, another key initiator of autophagy. This enhanced autophagy leads to the degradation of STING (stimulator of interferon genes), an innate immune signaling molecule whose activation can promote apoptosis. By promoting STING degradation, 9-PAHSA suppresses apoptosis and protects endothelial cells from I/R-induced damage.[6]

Autophagy_Pathway_AMPK PAHSA This compound LKB1 LKB1 PAHSA->LKB1 Activates AMPK AMPK LKB1->AMPK Activates ULK1 ULK1 AMPK->ULK1 Activates Autophagy Autophagy ULK1->Autophagy Initiates STING STING Autophagy->STING Degrades Protection Microvascular Protection Autophagy->Protection Apoptosis Apoptosis STING->Apoptosis Promotes

Figure 3: 9-PAHSA promotes autophagy-dependent STING degradation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summarized protocols based on published studies.

  • Animal Model: Male db/db mice, a genetic model of type 2 diabetes and obesity. Control mice are typically C57BL/6J.

  • Housing: Standard pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • 9-PAHSA Preparation and Administration:

    • 9-PAHSA is synthesized and purified. Purity is confirmed by methods such as ¹H NMR and ESI-MS spectrometry.[12]

    • For oral gavage, 9-PAHSA can be dissolved in a vehicle solution. One common vehicle consists of DMSO, PEG300, Tween-80, and saline.[5]

    • Mice are treated with 9-PAHSA (e.g., 50 mg/kg body weight) or vehicle daily via oral gavage for a specified period (e.g., 4 weeks).[3]

  • Cardiovascular Assessment:

    • Ultrasound: Two-dimensional echocardiography is used to assess cardiac structure (e.g., left ventricular wall thickness) and function (e.g., ejection fraction), as well as to visualize carotid arterial plaques.[3]

    • Histology: At the end of the study, mice are euthanized. The heart and carotid arteries are excised, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to observe general morphology and Alizarin Red to detect vascular calcification.[4]

    • Immunohistochemistry: Tissue sections are stained with antibodies against specific markers, such as VCAM-1, to assess inflammation.[4]

  • Molecular Analysis:

    • Western Blot: Heart tissue lysates are used to quantify the protein expression levels of key signaling molecules (e.g., Akt, mTOR, BECN1, PI3KIII, LC3-II/I).[3][7]

    • Electron Microscopy: Myocardial tissue is fixed and processed for transmission electron microscopy to visualize ultrastructural changes, including the presence of autophagosomes and autolysosomes.[7]

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Model Select Animal Model (e.g., db/db mice) Grouping Randomize into Groups (Vehicle vs. 9-PAHSA) Model->Grouping Admin Daily Oral Gavage (50 mg/kg 9-PAHSA or Vehicle) for 4 Weeks Grouping->Admin Ultrasound In-life Ultrasound (Cardiac Function, Plaque) Admin->Ultrasound Sacrifice Euthanasia & Tissue Harvest (Heart, Arteries) Admin->Sacrifice Ultrasound->Sacrifice Histology Histology & IHC (H&E, Alizarin Red, VCAM-1) Sacrifice->Histology WB Western Blot (Signaling Proteins) Sacrifice->WB EM Electron Microscopy (Autophagy) Sacrifice->EM

Figure 4: General experimental workflow for in vivo studies.

  • Sample Preparation:

    • Plasma or serum samples (e.g., 200 µL) are mixed with a solution of PBS, methanol, and chloroform containing a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled 9-PAHSA).[13]

    • The mixture is vortexed and centrifuged to separate the organic and aqueous phases.[13]

    • The organic (lower) phase containing the lipids is transferred to a new tube and dried under a stream of nitrogen.[13]

  • LC-MS/MS Analysis:

    • The dried lipid extract is reconstituted in a suitable solvent.

    • Samples are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[3][14]

    • Detection is typically performed in negative ion mode.[14]

    • Quantification is achieved by comparing the peak area of endogenous 9-PAHSA to that of the internal standard.

Conclusion and Future Directions

This compound is a promising endogenous lipid with significant therapeutic potential for cardiovascular diseases, particularly those associated with metabolic dysfunction. Its multifaceted mechanism of action—encompassing the activation of GPR120, suppression of inflammation, and robust promotion of autophagy—positions it as an attractive candidate for further drug development.

Future research should focus on several key areas:

  • Clinical Trials: Translating the promising preclinical findings into human studies to evaluate the safety and efficacy of 9-PAHSA in patients with metabolic syndrome or established cardiovascular disease.

  • Stereospecificity: Investigating the differential effects of the 9(R)- and 9(S)-PAHSA enantiomers, as some studies suggest S-9-PAHSA may have superior biological activity in certain contexts.[8][15]

  • Pharmacokinetics and Delivery: Optimizing oral formulations and delivery systems to enhance the bioavailability and therapeutic efficacy of 9-PAHSA.

  • Broader Cardiovascular Applications: Exploring the potential of 9-PAHSA in other cardiovascular conditions, such as heart failure with preserved ejection fraction (HFpEF) and peripheral artery disease.

This guide provides a foundational resource for scientists and researchers dedicated to exploring the biology of FAHFAs and developing novel therapies for cardiovascular disease.

References

A Technical Guide to 9(R)-PAHSA: A Novel Endogenous Lipid Mediator

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a novel class of endogenous lipids with significant therapeutic potential. Among them, Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) have garnered substantial interest for their anti-inflammatory and anti-diabetic properties.[1] This guide focuses on the specific stereoisomer 9(R)-palmitic acid hydroxy stearic acid (9(R)-PAHSA) , the predominant and most studied isomer in mammals.[2][3]

Levels of PAHSAs are notably reduced in the serum and adipose tissue of insulin-resistant humans and mice, and their concentrations correlate positively with insulin sensitivity.[4][5] Exogenous administration of 9-PAHSA has demonstrated beneficial effects across multiple preclinical models, including improved glucose homeostasis, reduced inflammation, and protection against cardiovascular and hepatic complications.[4][6][7] This document provides an in-depth overview of the chemistry, biological activity, mechanisms of action, and key experimental methodologies related to this compound, serving as a comprehensive resource for researchers in lipid biology and drug development.

Chemical Structure and Discovery

9-PAHSA is a FAHFA resulting from the formal condensation of the carboxyl group of palmitic acid with the hydroxyl group of 9-hydroxyoctadecanoic acid (9-hydroxystearic acid).[8] It belongs to a class of lipids first identified in the adipose tissue of glucose-tolerant transgenic mice (AG4OX) that overexpress the GLUT4 glucose transporter.[6] While multiple PAHSA regioisomers exist, the 9-PAHSA isomer is the most abundant in the subcutaneous adipose tissue and serum of both mice and humans.[3] Further investigation revealed that the 9(R) stereoisomer is the predominant form that accumulates in adipose tissues.[2]

  • Chemical Formula: C₃₄H₆₆O₄[2]

  • Molecular Weight: 538.9 g/mol [8]

  • CAS Number (this compound): 2097130-84-0[2]

Mechanism of Action and Signaling Pathways

9-PAHSA exerts its pleiotropic effects through multiple signaling pathways. Its actions are primarily mediated by cell surface receptors and modulation of intracellular signaling cascades involved in metabolism and inflammation.

G Protein-Coupled Receptor 120 (GPR120) Activation

9-PAHSA is a ligand for GPR120, a receptor for long-chain fatty acids known for its role in mediating anti-inflammatory and insulin-sensitizing effects.[9][10] Activation of GPR120 by 9-PAHSA has been shown to:

  • Inhibit the LPS/NF-κB Inflammatory Pathway: In adipocytes, 9-PAHSA treatment abolishes lipopolysaccharide (LPS)-induced activation of NF-κB and the subsequent secretion of inflammatory cytokines. This effect is attenuated when GPR120 is silenced.[9][10]

  • Promote Browning of White Adipose Tissue (WAT): GPR120 activation by 9-PAHSA induces the expression of brown fat-specific genes in white adipocytes, suggesting a role in increasing energy expenditure.[9][10]

While GPR120 is a key target, some studies have reported only weak agonism, with one study noting an IC₅₀ of 19 µM, suggesting other mechanisms are also at play.[11]

GPR120_Pathway cluster_membrane Cell Membrane GPR120 GPR120 NFkB_Activation NF-κB Activation GPR120->NFkB_Activation Inhibits Browning_Genes WAT Browning (UCP1, PGC-1α) GPR120->Browning_Genes Promotes 9R_PAHSA This compound 9R_PAHSA->GPR120 Binds LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->NFkB_Activation Leads to Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB_Activation->Inflammatory_Cytokines Upregulates

GPR120-mediated signaling of this compound.
Antagonism of Chemokine Receptors

Recent studies have revealed that 9-PAHSA can act as an antagonist for a specific subset of G protein-coupled chemokine receptors, including CCR7, CXCR4, and CXCR5.[11][12] This antagonism, with IC₅₀ values in the micromolar range, may contribute to its immunomodulatory effects by interfering with immune cell trafficking.[11][12] For instance, at a concentration of 10 µM, 9-PAHSA significantly reduced the migration of human CD4+ T-cells induced by the chemokine CCL19.[11]

Modulation of Autophagy in Cardiomyocytes

In the context of diabetic cardiomyopathy, 9-PAHSA has been shown to provide cardioprotective effects by promoting autophagic flux.[4] It achieves this by modulating the p-AKT/mTOR signaling pathway, a central regulator of cell growth and autophagy.[4] Treatment with 9-PAHSA in db/db mice led to an increase in the cardiac levels of key autophagy proteins BECN1 and PI3KIII, and a reduction in mTOR expression.[4]

Autophagy_Pathway PAHSA This compound AKT p-AKT PAHSA->AKT Inhibits mTOR mTOR AKT->mTOR Activates PI3KIII_BECN1 PI3KIII-BECN1 Complex mTOR->PI3KIII_BECN1 Inhibits Autophagy Autophagic Flux PI3KIII_BECN1->Autophagy Promotes Cardioprotection Cardioprotection Autophagy->Cardioprotection Leads to

This compound-mediated induction of autophagy.

Key Biological Activities & Quantitative Data

This compound exhibits a range of beneficial biological activities, supported by both in vitro and in vivo data.

Anti-Diabetic and Metabolic Effects

Chronic administration of 9-PAHSA improves glucose tolerance and enhances both systemic and hepatic insulin sensitivity.[13] It enhances the ability of insulin to suppress endogenous glucose production and increases glucose uptake in skeletal muscle and cardiac tissues.[13][14]

Anti-Inflammatory Effects

9-PAHSA demonstrates clear anti-inflammatory properties by reducing adipose tissue inflammation in obese mice and attenuating LPS-induced cytokine production from immune cells.[4][11]

Hepatoprotective and Cardioprotective Effects

Studies have shown that 9-PAHSA can protect against cardiovascular complications in diabetic mice by improving vascular calcification and reducing myocardial hypertrophy.[4][7] Furthermore, it prevents mitochondrial dysfunction and increases the viability of steatotic (fatty) hepatocytes, suggesting a therapeutic role in nonalcoholic fatty liver disease (NAFLD).[15][16]

Summary of Quantitative Data

The following tables summarize key quantitative findings from preclinical studies.

Table 1: In Vitro Efficacy of 9-PAHSA

AssayCell TypeConcentrationObserved EffectCitation
Chemokine SecretionHuman MIMIC® PTE10 µM2-fold reduction of LPS-induced CXCL10[11]
Chemokine SecretionHuman MIMIC® PTE100 µM3.7-fold reduction of LPS-induced CXCL10[11]
T-Cell MigrationHuman CD4+ T-cells10 µM27% decrease in CCL19-induced migration[11]
GPR120 ActivationGPR120-expressing cells19 µM (IC₅₀)Weak agonism[11]
Cell ViabilitySteatotic Mouse Hepatocytes10-20 µMIncreased viability up to 240%[15]
Steatosis PreventionHepG2 cells10-40 µMReduced steatosis and increased viability[15]

Table 2: In Vivo Study Parameters and Outcomes for 9-PAHSA

Animal ModelDosage & AdministrationDurationKey OutcomesCitation
db/db Mice50 mg/kg, oral gavage4 weeksAmeliorated vascular calcification and myocardial dysfunction; Promoted cardiac autophagy.[4]
High-Fat Diet (HFD) MiceChronic subcutaneous infusion13+ daysImproved insulin sensitivity and glucose tolerance; Reduced adipose tissue inflammation.[11][13]
Aged Chow-fed MiceSingle oral doseAcuteImproved glucose tolerance; Stimulated GLP-1 and insulin secretion.[5]

Note: Some studies have reported a lack of glucoregulatory effects, with authors suggesting that methodological differences, such as the choice of vehicle for administration (e.g., olive oil vs. PEG/Tween), may mask the biological activity of PAHSAs.[5][11][17]

Detailed Experimental Protocols

This section outlines methodologies for key experiments cited in the literature, providing a foundation for study replication and further development.

Synthesis of 9-PAHSA

The synthesis of 9-PAHSA and its analogues typically involves the esterification of a protected 9-hydroxystearic acid derivative with an activated palmitic acid derivative.[18][19]

Synthesis_Workflow start Start step1 Synthesize or procure 9-hydroxystearic acid start->step1 step2 Protect the carboxylic acid (e.g., methyl ester) step1->step2 step4 Esterification reaction between protected 9-HSA and activated palmitic acid step2->step4 step3 Activate palmitic acid (e.g., palmitoyl chloride) step3->step4 step5 Deprotection of the carboxylic acid step4->step5 step6 Purification via chromatography step5->step6 end 9-PAHSA step6->end

General workflow for the chemical synthesis of 9-PAHSA.

Protocol Outline:

  • Preparation of 9-hydroxystearic acid: Can be achieved through various organic synthesis routes, often starting from oleic acid or other commercially available precursors.[18]

  • Esterification: React 9-hydroxystearic acid with palmitoyl chloride in the presence of a base (e.g., pyridine) in a suitable solvent like dichloromethane (CH₂Cl₂).[18]

  • Purification: The final product is purified using column chromatography to yield pure 9-PAHSA.

  • Characterization: Structure and purity are confirmed using techniques like ¹H NMR and mass spectrometry.[4]

Quantification of 9-PAHSA in Biological Samples

Accurate measurement of endogenous and administered 9-PAHSA is critical and is performed using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[4]

Protocol for Serum/Plasma Extraction:

  • Sample Preparation: To a serum sample, add a mixture of phosphate-buffered saline, methanol, and chloroform (1:1:1.5 v/v/v).[4]

  • Phase Separation: Vortex and centrifuge the mixture to separate the aqueous and organic layers.

  • Extraction: Collect the lower organic phase.

  • Purification: Purify the extracted lipids using a Solid Phase Extraction (SPE) column.[4]

  • Analysis: The purified extract is dried, reconstituted, and analyzed by HPLC-MS/MS. An internal standard (e.g., ¹³C₄-9-PAHSA or d9-PAHSA) is typically used for accurate quantification.[20][21]

In Vitro Hepatocyte Steatosis and Viability Assay

This assay assesses the ability of 9-PAHSA to protect liver cells from lipotoxicity.[15][16]

Protocol:

  • Cell Culture: Culture primary murine hepatocytes or HepG2 cells in appropriate media.

  • Induction of Steatosis: Induce steatosis by incubating cells with oleic acid (e.g., 250 µM or 500 µM) for 24 hours.[15]

  • Treatment: Remove the steatosis-inducing medium and replace it with fresh medium containing various concentrations of 9-PAHSA (e.g., 10 µM, 20 µM, 40 µM) or vehicle control (DMSO). 9-PAHSA is typically dissolved in DMSO to create a stock solution.[22]

  • Incubation: Incubate cells with 9-PAHSA for a defined period (e.g., 6 hours for therapeutic assessment or 12 hours prior to steatosis for prevention).[22]

  • Assessment:

    • Viability: Measure cell viability using standard assays like MTT or PrestoBlue.

    • Steatosis: Quantify lipid accumulation by staining with Oil Red O and measuring absorbance.[16]

In Vivo Diabetic Mouse Model Study

This protocol evaluates the effect of 9-PAHSA on cardiovascular complications in a genetic model of type 2 diabetes.[4]

InVivo_Workflow start Start step1 Select Animal Model (e.g., db/db mice) start->step1 step2 Acclimatize animals and establish baseline metrics (fasting glucose, body weight) step1->step2 step3 Randomize into treatment groups (Vehicle vs. 9-PAHSA) step2->step3 step4 Administer treatment daily (e.g., 50 mg/kg oral gavage) step3->step4 step5 Monitor health and perform interim metabolic tests (e.g., OGTT at 2 weeks) step4->step5 step6 Terminal sacrifice at endpoint (e.g., 4 weeks) step5->step6 step7 Collect blood and tissues (heart, aorta, serum) for analysis step6->step7 end Endpoint Analysis step7->end

Workflow for in vivo studies using diabetic mouse models.

Protocol:

  • Animal Model: Use male db/db mice, a model for obesity and type 2 diabetes.

  • Treatment Groups: Randomly assign mice to a vehicle control group and a 9-PAHSA treatment group.

  • Administration: Administer 9-PAHSA (e.g., 50 mg/kg) or vehicle daily via oral gavage for a period of 4 weeks.[4]

  • Metabolic Monitoring:

    • Measure fasting blood glucose at baseline and at regular intervals (e.g., 14 and 28 days).[4]

    • Perform an oral glucose tolerance test (OGTT) to assess glucose disposal.[4]

  • Endpoint Analysis: At the end of the study, collect blood for serum analysis and tissues (heart, aorta) for histological and molecular analysis (e.g., Western blotting for autophagy markers, staining for calcification).[4]

Conclusion and Future Directions

This compound is a highly promising bioactive lipid mediator with robust anti-diabetic, anti-inflammatory, and organo-protective effects demonstrated in a variety of preclinical models. Its multifaceted mechanism of action, involving GPR120 activation, chemokine receptor antagonism, and autophagy modulation, makes it an attractive candidate for therapeutic development.

However, discrepancies in reported metabolic effects highlight the need for standardized experimental protocols, particularly concerning vehicle formulation and administration routes.[5][23] Future research should focus on:

  • Receptor Deconvolution: Unambiguously identifying all high-affinity receptors and binding partners.

  • Pharmacokinetics and Bioavailability: Optimizing formulations to enhance oral bioavailability and tissue distribution.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing novel analogues to improve potency and selectivity.[19]

  • Translational Studies: Advancing the most promising candidates toward clinical evaluation in human metabolic and inflammatory diseases.

This guide provides a solid technical foundation for scientists and researchers aiming to explore the full therapeutic potential of this fascinating endogenous lipid.

References

Tissue-Specific Distribution and Signaling of 9(R)-PAHSA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(R)-palmitic acid hydroxy stearic acid, or 9(R)-PAHSA, is an endogenous lipid molecule belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). Emerging research has highlighted the significant role of this compound and other FAHFAs in metabolic regulation and inflammatory processes. Notably, levels of PAHSAs have been found to be altered in insulin-resistant states, suggesting their potential as therapeutic targets for metabolic diseases.[1] This technical guide provides a comprehensive overview of the tissue-specific distribution of this compound, detailed experimental protocols for its quantification, and an exploration of its signaling pathways.

Data Presentation: Quantitative Distribution of this compound

The concentration of this compound and related PAHSAs varies significantly across different tissues and is influenced by metabolic state. Adipose tissue, in particular, serves as a primary site for PAHSA synthesis and storage. The following tables summarize the quantitative data on 9-PAHSA and total PAHSA levels in human and mouse tissues.

Table 1: Concentration of PAHSAs in Human Serum

AnalyteConditionnMedian Concentration (nmol/L)
Total PAHSAsNon-obese366.96
Total PAHSAsObese36Not significantly different from non-obese
9-PAHSANon-obese-Data not available
9-PAHSAObese-Data not available

Data from a cohort of severely obese patients undergoing bariatric surgery and non-obese controls. While total FAHFA levels were lower in obese patients, total PAHSA levels were not significantly different in this study.[2]

Table 2: Concentration of 9-PAHSA in Mouse Tissues

TissueStrain/ConditionConcentration (pg/mg tissue or pg/mL plasma)
Perigonadal White Adipose Tissue (pgWAT)Wild Type~1500-2500
Subcutaneous White Adipose Tissue (scWAT)Wild Type~500-1500
Brown Adipose Tissue (BAT)Wild Type~1000-2000
LiverWild Type~100-200
PlasmaWild Type~50-150

Approximate values are derived from graphical representations in the cited literature and may vary based on specific experimental conditions.[3]

Experimental Protocols

Accurate quantification of this compound in biological matrices is critical for understanding its physiological and pathological roles. The gold-standard method for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Protocol: Quantification of this compound in Tissues by LC-MS/MS

This protocol provides a representative workflow for the extraction and quantification of this compound from tissue samples.

1. Tissue Homogenization:

  • Accurately weigh 30-50 mg of frozen tissue.

  • Add the tissue to a tube containing ceramic beads and 500 µL of ice-cold lysis buffer (e.g., 6 M Guanidine hydrochloride, 10 mM TCEP, 40 mM CAA, 100 mM Tris pH 8.5).[4]

  • Homogenize the tissue using a bead beater (e.g., FastPrep-24™) at 4.5 m/s for 40 seconds at 4°C, repeating twice.[4]

  • Centrifuge the homogenate at 7,000 x g for 5 minutes and transfer the supernatant to a new tube.

2. Lipid Extraction (Folch Method):

  • To the tissue homogenate, add a 2:1 (v/v) mixture of chloroform:methanol. The total volume of the solvent mixture should be approximately 20 times the volume of the homogenate.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Vortex again and centrifuge at 2,000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Dry the extracted lipids under a gentle stream of nitrogen.

3. Sample Preparation for LC-MS/MS:

  • Reconstitute the dried lipid extract in a suitable solvent, such as methanol or acetonitrile.

  • It is highly recommended to include an isotopically labeled internal standard (e.g., 9-PAHSA-d4) prior to extraction to correct for matrix effects and variations in extraction efficiency.[5]

  • The sample may require derivatization to enhance ionization efficiency, although direct analysis is also possible.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a reverse-phase column (e.g., C18) suitable for lipid analysis.

    • Employ a gradient elution with mobile phases typically consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve peak shape and ionization.

  • Tandem Mass Spectrometry (MS/MS):

    • Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for 9-PAHSA is m/z 537.5, and a common product ion is m/z 255.2 (palmitate).

    • Develop a calibration curve using a series of known concentrations of a this compound standard.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

This compound exerts its biological effects by acting as a ligand for G-protein coupled receptors (GPCRs), primarily GPR120 and GPR40. Activation of these receptors initiates downstream signaling cascades that influence inflammation and insulin secretion.

PAHSA_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 9R_PAHSA This compound GPR120 GPR120 9R_PAHSA->GPR120 beta_arrestin2 β-Arrestin 2 GPR120->beta_arrestin2 recruits Gq11 Gαq/11 GPR120->Gq11 activates TAB1 TAB1 beta_arrestin2->TAB1 binds TAK1 TAK1 TAB1->TAK1 inhibits IKK IKK TAK1->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammation NFkB->Inflammation PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 Ca2 Ca²⁺ IP3->Ca2 release Insulin_Secretion Insulin Secretion Ca2->Insulin_Secretion Experimental_Workflow start Tissue Sample Collection homogenization Tissue Homogenization (Bead Beating) start->homogenization extraction Lipid Extraction (e.g., Folch Method) homogenization->extraction drying Solvent Evaporation (Nitrogen Stream) extraction->drying reconstitution Sample Reconstitution (with Internal Standard) drying->reconstitution lcms LC-MS/MS Analysis (Reverse Phase, MRM) reconstitution->lcms quantification Data Analysis and Quantification lcms->quantification

References

Methodological & Application

Application Notes and Protocols: Chemical Synthesis of Enantiomerically Pure 9(R)-PAHSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of enantiomerically pure 9(R)-palmitic acid hydroxy stearic acid (PAHSA), a bioactive lipid with promising therapeutic potential. The document includes a summary of quantitative data, detailed experimental procedures, and visualizations of the synthetic workflow and relevant signaling pathways.

Introduction

9(R)-PAHSA is an endogenous lipid that belongs to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). It has garnered significant interest in the scientific community due to its anti-inflammatory and insulin-sensitizing properties. As a ligand for the G protein-coupled receptor 120 (GPR120), this compound modulates key signaling pathways, including the NF-κB and mTOR pathways, which are implicated in inflammation and metabolism.[1][2][3] The stereochemistry at the 9-position is crucial for its biological activity, making the synthesis of the enantiomerically pure (R)-isomer essential for research and drug development.[4][5]

This protocol details a robust and scalable stereospecific synthesis of this compound, providing researchers with the means to produce high-purity material for in vitro and in vivo studies.

Data Presentation

Table 1: Summary of Key Reaction Steps and Yields

Step No.ReactionStarting MaterialKey Reagents/CatalystsProductOverall Yield of this compoundEnantiomeric Excess (ee)Reference
1Synthesis of (R)-9-Hydroxystearic AcidNot explicitly detailed in a single protocol, but can be achieved through various enantioselective methods.Chiral catalysts or enzymes(R)-9-Hydroxystearic Acid->98%[5]
2Esterification(R)-9-Hydroxystearic AcidPalmitoyl chloride, PyridineThis compound55%>98%[5]

Experimental Protocols

This section provides a detailed methodology for the key steps in the synthesis of enantiomerically pure this compound.

Protocol 1: Synthesis of (R)-9-Hydroxystearic Acid

The enantioselective synthesis of the key intermediate, (R)-9-hydroxystearic acid, is a critical step. While various methods exist, a common approach involves the use of chiral catalysts to introduce the stereocenter. A representative method is outlined below, adapted from principles of asymmetric synthesis.[5]

Materials:

  • Appropriate chiral starting material (e.g., a chiral epoxide or an unsaturated fatty acid)

  • Organometallic reagents (e.g., Grignard reagents)

  • Copper(I) iodide (CuI)

  • Anhydrous solvents (e.g., THF, diethyl ether)

  • Reagents for oxidative cleavage (e.g., Ozone, Sodium periodate)

  • Reagents for oxidation (e.g., Jones reagent, PCC)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Chiral Epoxide Ring Opening: A chiral epoxide is reacted with a suitable organometallic reagent in the presence of a copper catalyst to regioselectively open the epoxide and form a secondary alcohol with the desired (R) configuration.

  • Functional Group Manipulation: The resulting molecule is then subjected to a series of reactions to extend the carbon chain and introduce the carboxylic acid functionality. This may involve protection of the secondary alcohol, chain extension via Grignard reactions, and subsequent deprotection.

  • Oxidative Cleavage and Oxidation: An alternative approach involves the asymmetric dihydroxylation of an unsaturated fatty acid, followed by selective protection and oxidative cleavage of the double bond to yield a shorter chain aldehyde. This aldehyde can then be further elaborated to the final (R)-9-hydroxystearic acid.

  • Purification: The crude (R)-9-hydroxystearic acid is purified by silica gel column chromatography to obtain the pure product. The enantiomeric excess should be determined using chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.

Protocol 2: Esterification of (R)-9-Hydroxystearic Acid with Palmitic Acid

This protocol describes the final step in the synthesis of this compound, the esterification of the chiral hydroxy fatty acid with palmitic acid.

Materials:

  • (R)-9-Hydroxystearic Acid (from Protocol 1)

  • Palmitoyl chloride

  • Pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-9-hydroxystearic acid in anhydrous DCM.

  • Addition of Reagents: Cool the solution to 0°C in an ice bath. Add pyridine, followed by the dropwise addition of palmitoyl chloride.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically monitored by TLC until the starting material is consumed).

  • Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Mandatory Visualizations

Chemical Synthesis Workflow

G cluster_synthesis Chemical Synthesis of this compound Chiral Starting Material Chiral Starting Material Enantioselective Synthesis Enantioselective Synthesis Chiral Starting Material->Enantioselective Synthesis Key Step R-9-Hydroxystearic Acid R-9-Hydroxystearic Acid Enantioselective Synthesis->R-9-Hydroxystearic Acid Intermediate Esterification Esterification R-9-Hydroxystearic Acid->Esterification with Palmitoyl Chloride Purification Purification Esterification->Purification This compound This compound Purification->this compound

Caption: Workflow for the chemical synthesis of enantiomerically pure this compound.

Signaling Pathways of this compound

G cluster_pathway This compound Signaling Pathways This compound This compound GPR120 GPR120 This compound->GPR120 Activates NF-kB Pathway NF-kB Pathway GPR120->NF-kB Pathway Inhibits mTOR Pathway mTOR Pathway GPR120->mTOR Pathway Regulates Insulin Signaling Insulin Signaling GPR120->Insulin Signaling Enhances Inflammatory Cytokine Production Inflammatory Cytokine Production NF-kB Pathway->Inflammatory Cytokine Production Leads to Autophagy Autophagy mTOR Pathway->Autophagy Inhibits

Caption: Signaling pathways modulated by this compound through GPR120 activation.

References

Application Note and Protocol: Quantification of 9(R)-PAHSA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with demonstrated anti-inflammatory and anti-diabetic properties. Among the various isomers, 9(R)-PAHSA has garnered significant interest for its role in activating G-protein-coupled receptor 120 (GPR120) and modulating key signaling pathways related to metabolism and inflammation.[1][2] Accurate and robust quantification of this compound in biological matrices is crucial for understanding its physiological functions and for the development of novel therapeutics. This document provides a detailed protocol for the quantification of this compound using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Signaling Pathways of this compound

This compound exerts its biological effects through various signaling pathways. It has been identified as a ligand for GPR120, and its activation can lead to the browning of white adipose tissue.[1][2] Furthermore, 9-PAHSA has been shown to inhibit the lipopolysaccharide (LPS)-induced NF-κB inflammatory pathway.[1][2] Another important pathway influenced by 9-PAHSA is the p-AKT/mTOR/PI3KIII-BECN-1 pathway, which is involved in the regulation of autophagy.[3]

GPR120_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR120 GPR120 NFkB NF-κB GPR120->NFkB Inhibits Browning Adipocyte Browning GPR120->Browning Promotes This compound This compound This compound->GPR120 Binds to LPS LPS LPS->NFkB Activates Inflammation Inflammatory Cytokine Secretion NFkB->Inflammation Promotes Autophagy_Pathway This compound This compound pAKT p-AKT This compound->pAKT Activates mTOR mTOR pAKT->mTOR Inhibits PI3KIII_BECN1 PI3KIII-BECN-1 Complex mTOR->PI3KIII_BECN1 Inhibits Autophagy Autophagy PI3KIII_BECN1->Autophagy Promotes LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Serum, Tissue) Spike Spike with Internal Standard (e.g., 13C4-9-PAHSA) Sample->Spike Extraction Liquid-Liquid Extraction (Methanol/Chloroform) Spike->Extraction SPE Solid-Phase Extraction (SPE) Cleanup Extraction->SPE Drydown Dry and Reconstitute SPE->Drydown LC UPLC Separation (C18 Column) Drydown->LC MS Tandem Mass Spectrometry (MRM, Negative Ion Mode) LC->MS Quant Data Analysis and Quantification MS->Quant

References

Application Notes and Protocols for 9(R)-PAHSA Administration in Mouse Models of Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of 9(R)-Palmitic Acid Hydroxy Stearic Acid (9(R)-PAHSA) in mouse models of diabetes. This compound is an endogenous lipid with demonstrated anti-diabetic and anti-inflammatory properties, making it a promising therapeutic candidate for type 2 diabetes.

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids that have been identified as having beneficial metabolic effects.[1][2][3] Levels of PAHSAs, including 9-PAHSA, are found to be lower in the serum and adipose tissue of insulin-resistant humans and mice.[1][2][3] Administration of 9-PAHSA in mouse models of diabetes has been shown to lower blood glucose, improve glucose tolerance, and enhance insulin sensitivity.[1][2][4] These effects are mediated, at least in part, through the activation of G-protein coupled receptor 120 (GPR120), leading to increased glucagon-like peptide-1 (GLP-1) and insulin secretion.[1][2][4]

Data Presentation

The following tables summarize the quantitative effects of this compound administration in various mouse models of diabetes.

Table 1: Effects of 9-PAHSA on Glucose Homeostasis in Diabetic Mouse Models

Mouse ModelTreatment DetailsKey FindingsReference
db/db mice50 mg/kg 9-PAHSA by oral gavage for 4 weeksReduced blood glucose levels after 2 weeks of administration.[4][4]
High-fat diet (HFD)-induced obese miceDaily oral administration of S-9-PAHSA (30 mg/kg/day) for 1 monthImproved glucose homeostasis, alleviated cognitive decline.[3][3]
Aged, glucose-intolerant chow-fed and HFD-fed miceSingle oral dose of 9-PAHSAImproved glucose tolerance.[5][5]
HFD-fed miceChronic subcutaneous PAHSA treatmentImproved both insulin sensitivity and glucose tolerance.[5][5]

Table 2: Effects of 9-PAHSA on Insulin Secretion and Action

Experimental SystemTreatment DetailsKey FindingsReference
Mouse modelsPAHSA administrationStimulated GLP-1 and insulin secretion.[1][2][4][1][2][4]
Adipocytes (in vitro)9-PAHSA treatmentEnhanced insulin-stimulated glucose uptake via GPR120 signaling.[1][2][1][2]
HFD-fed miceChronic PAHSA treatmentAugmented insulin-stimulated glucose uptake in glycolytic muscle and heart.[6][6]
Isolated hepatocytes9-PAHSA treatmentInhibited basal and glucagon-stimulated endogenous glucose production.[6][6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of 9-PAHSA in Adipocytes

The following diagram illustrates the signaling pathway initiated by 9-PAHSA in adipocytes, leading to enhanced insulin-stimulated glucose uptake.

PAHSA_Signaling This compound This compound GPR120 GPR120 This compound->GPR120 PLC Phospholipase C GPR120->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC GLUT4_translocation GLUT4 Translocation to Membrane Ca_release->GLUT4_translocation PKC->GLUT4_translocation Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: this compound signaling cascade in adipocytes.

Experimental Workflow for Evaluating 9-PAHSA in Diabetic Mice

This diagram outlines a typical experimental workflow for assessing the efficacy of 9-PAHSA in a mouse model of diet-induced diabetes.

Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_assessment Assessment Induction Induce Diabetes: High-Fat Diet (e.g., 60% fat) for 4-5 months Grouping Randomly assign mice to groups: 1. Normal Diet (ND) 2. High-Fat Diet (HFD) 3. HFD + S-9-PAHSA (30 mg/kg/day) Induction->Grouping Treatment Daily administration of S-9-PAHSA (e.g., oral gavage) for 1 month Grouping->Treatment Metabolic Metabolic Phenotyping: - Fasting Blood Glucose - IPGTT - ITT Treatment->Metabolic Cognitive Cognitive Function (if applicable): - Morris Water Maze - Y-maze Treatment->Cognitive Tissue Tissue Analysis: - Neuronal analysis - Gut microbiota analysis Treatment->Tissue

Caption: Workflow for 9-PAHSA efficacy testing.

Experimental Protocols

Protocol 1: Oral Gavage Administration of 9-PAHSA in db/db Mice

Objective: To assess the effect of 9-PAHSA on blood glucose levels in a genetic model of type 2 diabetes.

Materials:

  • db/db mice

  • 9-PAHSA (synthesized and purified)

  • Vehicle (e.g., olive oil or a suitable alternative)

  • Oral gavage needles

  • Glucometer and test strips

Procedure:

  • Animal Acclimatization: Acclimatize db/db mice to the housing conditions for at least one week prior to the experiment.

  • Grouping: Randomly assign mice to a vehicle control group and a 9-PAHSA treatment group.

  • Dose Preparation: Prepare a suspension of 9-PAHSA in the chosen vehicle at a concentration suitable for delivering 50 mg/kg body weight in a reasonable volume (e.g., 100-200 µL).

  • Administration: Administer 50 mg/kg of 9-PAHSA or an equivalent volume of vehicle daily via oral gavage for 4 weeks.[4]

  • Blood Glucose Monitoring: Measure fasting blood glucose from tail vein blood at baseline and at regular intervals (e.g., weekly) throughout the 4-week treatment period. A 2-week time point is noted to be significant for blood glucose reduction.[4]

  • Data Analysis: Analyze the changes in blood glucose levels between the treatment and control groups using appropriate statistical methods.

Protocol 2: Daily Oral Administration of S-9-PAHSA in a High-Fat Diet-Induced Model of Diabetic Cognitive Impairment

Objective: To evaluate the protective effects of S-9-PAHSA on glucose homeostasis and cognitive function in a diet-induced model of diabetes.

Materials:

  • C57BL/6J mice

  • Normal diet (ND) and High-fat diet (HFD, e.g., 60% fat)

  • S-9-PAHSA solution (30 mg/kg/day)

  • Equipment for Intraperitoneal Glucose Tolerance Test (IPGTT) and Insulin Tolerance Test (ITT)

  • Apparatus for behavioral testing (e.g., Morris Water Maze, Y-maze)

Procedure:

  • Model Induction: Feed mice a high-fat diet for 5 months to induce diabetes-associated cognitive impairment. A control group is fed a normal diet.[3]

  • Treatment Initiation: After 4 months of the HFD, begin daily oral administration of S-9-PAHSA solution (30 mg/kg/day) to the treatment group. The HFD control group receives the vehicle.[3]

  • Monitoring: Monitor fasting blood glucose levels weekly.[3]

  • Metabolic Testing:

    • IPGTT: After a 14-hour fast, inject mice intraperitoneally with a 40% glucose solution at 2 g/kg body weight. Measure blood glucose at 0, 30, 60, and 120 minutes post-injection.[3]

    • ITT: After an overnight fast, inject mice intraperitoneally with insulin at 0.75 IU/kg body weight. Measure plasma glucose at the same time points as the IPGTT.[3]

  • Cognitive Assessment: Perform behavioral tests such as the Morris Water Maze and Y-maze to evaluate cognitive function.[3]

  • Tissue Collection and Analysis: At the end of the study, collect tissues (e.g., brain, colon) for pathological analysis, Golgi staining, and gut microbiota analysis.[3]

  • Data Analysis: Compare the results from the different groups to determine the effects of S-9-PAHSA on metabolic and cognitive parameters.

Disclaimer: These protocols are intended as a guide. Researchers should optimize experimental conditions based on their specific research goals and institutional guidelines for animal care and use.

References

Application Notes and Protocols for Studying 9(R)-PAHSA Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the biological effects of 9(R)-Palmitic Acid Hydroxy Stearic Acid (9(R)-PAHSA) in various cell culture models. The protocols focus on the well-documented anti-inflammatory and insulin-sensitizing properties of this novel lipid mediator.

Overview of this compound Biological Activity

This compound is an endogenous lipid that has garnered significant interest for its therapeutic potential in metabolic and inflammatory diseases.[1][2] It is known to improve glucose tolerance and stimulate insulin secretion.[1] Key mechanisms of action include the activation of G-protein coupled receptor 120 (GPR120), leading to downstream signaling events that mitigate inflammation and enhance insulin sensitivity.[3][4][5] In vitro studies have demonstrated its ability to suppress inflammatory responses in macrophages, improve glucose uptake in adipocytes, and protect liver cells from steatosis.[6][7][8]

Data Summary: Quantitative Effects of this compound in Cell Culture

The following tables summarize the quantitative data from key experiments investigating the effects of this compound.

Table 1: Anti-Inflammatory Effects of this compound on Macrophages

Cell LineInflammatory StimulusThis compound ConcentrationMeasured ParameterResultReference
RAW 264.7LPS (1 µg/mL)10 µMNitric Oxide (NO) ProductionSignificant reduction[9][10][11]
RAW 264.7LPS (1 µg/mL)100 µMIL-6 SecretionSignificant reduction[10]
RAW 264.7LPS (1 µg/mL)100 µMTNF-α SecretionSignificant reduction[10]
Human PBMCsLPS (10 ng/mL)10 µMCXCL10 Secretion~2-fold reduction[7]
Human PBMCsLPS (10 ng/mL)100 µMCXCL10 Secretion~3.7-fold reduction[7]

Table 2: Metabolic Effects of this compound

Cell LineAssayThis compound ConcentrationKey FindingReference
3T3-L1 AdipocytesGlucose Uptake20 µMNo significant increase in insulin-stimulated glucose uptake in one study[7]
HepG2 HepatocytesOleic Acid-Induced Steatosis10 µMIncreased cell viability[6]
HepG2 HepatocytesOleic Acid-Induced Steatosis20 µMIncreased cell viability[6]
Primary Murine HepatocytesOleic Acid-Induced Steatosis10 µMIncreased cell viability[6]
Primary Murine HepatocytesOleic Acid-Induced Steatosis20 µMIncreased cell viability[6]

Experimental Protocols

Preparation of this compound for Cell Culture

Objective: To prepare a stock solution of this compound suitable for treating cultured cells.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Prepare a 100 mM stock solution of this compound by dissolving it in 100% DMSO.[6]

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or -80°C for up to six months.

  • When preparing working solutions, dilute the stock solution in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent toxicity.

Protocol 1: Anti-Inflammatory Effects in RAW 264.7 Macrophages

Objective: To assess the ability of this compound to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • LPS from E. coli

  • This compound stock solution (100 mM in DMSO)

  • Griess Reagent System for Nitric Oxide measurement

  • ELISA kits for TNF-α and IL-6

  • 24-well cell culture plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 3 × 10^5 cells/well and incubate for 24 hours.[9]

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 5, 10, 20 µg/mL) for 3 hours.[9] Include a vehicle control (medium with the same final concentration of DMSO).

  • Inflammatory Challenge: Add LPS to a final concentration of 1 µg/mL to the wells (except for the negative control wells) and incubate for 24 hours.[9]

  • Supernatant Collection: After incubation, collect the cell culture supernatants for analysis of nitric oxide (NO) and cytokines.

  • Nitric Oxide (NO) Assay:

    • Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

    • Mix equal volumes of supernatant and Griess reagent and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to calculate the nitrite concentration.[12]

  • Cytokine Analysis (ELISA):

    • Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's protocols.

Protocol 2: Glucose Uptake in 3T3-L1 Adipocytes

Objective: To evaluate the effect of this compound on insulin-stimulated glucose uptake in differentiated 3T3-L1 adipocytes.

Materials:

  • 3T3-L1 pre-adipocytes

  • DMEM with high glucose

  • Calf Serum and Fetal Bovine Serum (FBS)

  • Insulin, Dexamethasone, Isobutylmethylxanthine (IBMX) for differentiation

  • This compound stock solution

  • Radiolabeled 2-deoxy-D-[1,2-3H]-glucose or a non-radioactive glucose uptake assay kit

  • 12-well cell culture plates

Protocol:

  • Differentiation of 3T3-L1 cells:

    • Grow 3T3-L1 pre-adipocytes to confluence in DMEM with 10% calf serum.

    • Two days post-confluence, induce differentiation by switching to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin for 2 days.[13]

    • For the next two days, culture the cells in DMEM with 10% FBS and 1 µg/mL insulin.[13]

    • Maintain the differentiated adipocytes in DMEM with 10% FBS for another 4-6 days, changing the medium every 2 days.[13]

  • This compound Treatment: Pre-incubate the differentiated 3T3-L1 adipocytes with 20 µM this compound or vehicle for 48 hours.[7]

  • Glucose Uptake Assay:

    • Wash the cells twice with serum-free DMEM.

    • Pre-treat the cells with or without insulin (e.g., 1-100 nM) for 30 minutes.[14]

    • Add uptake buffer containing 2-deoxyglucose and a radiolabeled tracer (e.g., 2-deoxy-D-[1,2-3H]-glucose) and incubate for 10-60 minutes at 37°C.[14][15]

    • Terminate the uptake by washing the cells three times with ice-cold PBS.

    • Lyse the cells with 1% Triton X-100.

    • Measure the radioactivity in the cell lysates using a liquid scintillation counter.[15] Alternatively, use a non-radioactive photometric assay kit according to the manufacturer's instructions.[16]

Protocol 3: Hepatocyte Steatosis Model

Objective: To determine the protective effect of this compound against oleic acid-induced lipid accumulation in HepG2 cells.

Materials:

  • HepG2 cells

  • DMEM

  • Oleic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • This compound stock solution

  • Oil Red O staining solution

  • 96-well or 24-well plates

Protocol:

  • Induction of Steatosis:

    • Prepare an oleic acid-BSA complex. A 5:1 molar ratio of oleic acid to BSA is commonly used.[6]

    • Seed HepG2 cells in plates and allow them to adhere.

    • Replace the culture medium with a medium containing the oleic acid-BSA complex (e.g., 500 µM oleic acid) for 6-24 hours to induce steatosis.[6][17]

  • This compound Treatment (Preventive Model):

    • Treat HepG2 cells with different concentrations of this compound (e.g., 5, 10, 20, 40 µM) for 12 hours before inducing steatosis with oleic acid.[6]

  • This compound Treatment (Therapeutic Model):

    • Induce steatosis with oleic acid for 24 hours, then replace the medium with fresh medium containing different concentrations of this compound and incubate for another 6 hours.[6]

  • Assessment of Lipid Accumulation (Oil Red O Staining):

    • Wash the cells with PBS.

    • Fix the cells with 10% formalin.

    • Stain the lipid droplets with Oil Red O solution.

    • Wash to remove unbound stain.

    • Elute the stain with isopropanol and quantify the absorbance at a specific wavelength (e.g., 510 nm) to measure intracellular lipid content.[18]

Signaling Pathway Analysis

Western Blotting for NF-κB and PI3K/AKT/mTOR Pathways

Objective: To analyze the effect of this compound on key signaling proteins in the NF-κB and PI3K/AKT/mTOR pathways.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells (e.g., RAW 264.7 for NF-κB, or other relevant cell types for PI3K/AKT/mTOR) with this compound and/or stimuli (e.g., LPS for NF-κB, insulin for PI3K/AKT) for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-IκBα, IκBα, p-p65, p65 for NF-κB; p-AKT, AKT, p-mTOR, mTOR for PI3K/AKT/mTOR).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control like β-actin or GAPDH to normalize the protein levels.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

GPR120_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR120 GPR120 PI3K PI3K GPR120->PI3K Activates IKK IKK GPR120->IKK Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates IκBα-NFκB IκBα-NF-κB Complex IKK->IκBα-NFκB Phosphorylates IκBα IκBα IκBα NFκB NF-κB (p50/p65) NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation IκBα-NFκB->IκBα Degradation IκBα-NFκB->NFκB Release Gene Inflammatory Gene Expression NFκB_nuc->Gene Induces 9R_PAHSA This compound 9R_PAHSA->GPR120 Activates LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->IKK Activates

Caption: this compound signaling through GPR120.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., RAW 264.7) pretreatment Pre-treat with This compound or Vehicle cell_culture->pretreatment pahsa_prep Prepare this compound Working Solution pahsa_prep->pretreatment stimulation Stimulate with LPS pretreatment->stimulation supernatant Collect Supernatant stimulation->supernatant cell_lysate Prepare Cell Lysate stimulation->cell_lysate elisa Cytokine ELISA (IL-6, TNF-α) supernatant->elisa griess Griess Assay (Nitric Oxide) supernatant->griess western Western Blot (NF-κB Pathway) cell_lysate->western

Caption: Workflow for anti-inflammatory assays.

References

Application Notes and Protocols for Stable Isotope Labeling in 9(R)-PAHSA Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties. The 9(R)-hydroxy stearic acid ester of palmitic acid, 9(R)-PAHSA, is a particularly well-studied isomer that has garnered significant interest for its therapeutic potential. Understanding the in vivo and in vitro fate of this compound is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. Stable isotope labeling, coupled with mass spectrometry, offers a powerful technique to trace the absorption, distribution, metabolism, and excretion (ADME) of this compound without the use of radioactive materials.

This document provides detailed application notes and protocols for the use of deuterium-labeled this compound (e.g., this compound-d9) in tracing studies. These guidelines are intended for researchers in academia and industry engaged in metabolic research and drug development.

Signaling Pathways of 9-PAHSA

9-PAHSA has been shown to exert its biological effects through various signaling pathways. Notably, it activates G-protein-coupled receptor 120 (GPR120), leading to downstream effects on glucose uptake and inflammation. Additionally, 9-PAHSA has been implicated in the modulation of the NF-κB and PI3K/AKT/mTOR signaling pathways, which are critical in inflammation and cellular metabolism, respectively.

9-PAHSA_Signaling_Pathways This compound This compound GPR120 GPR120 This compound->GPR120 NFkB NFkB This compound->NFkB inhibition PI3K PI3K GPR120->PI3K Glucose_Uptake Glucose_Uptake GPR120->Glucose_Uptake AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy inhibition Inflammation Inflammation NFkB->Inflammation inhibition

Figure 1: this compound Signaling Pathways

Experimental Protocols

Synthesis of Deuterium-Labeled this compound (this compound-d9)

The synthesis of deuterium-labeled this compound is a critical first step for tracing studies. While several methods exist, a common approach involves the use of deuterated precursors. A general synthetic scheme is outlined below. For a detailed, step-by-step synthesis protocol, it is recommended to consult specialized organic chemistry literature. One study provides the synthesis of a deuterium-labeled FAHFA dipeptide, which can be adapted for 9-PAHSA.

General Workflow for Synthesis:

  • Preparation of Deuterated Palmitic Acid: Commercially available deuterated palmitic acid (e.g., palmitic acid-d9) can be used as a starting material.

  • Synthesis of 9(R)-hydroxystearic acid: This can be synthesized from oleic acid via epoxidation followed by regioselective ring-opening.

  • Esterification: Deuterated palmitic acid is then esterified with 9(R)-hydroxystearic acid to yield this compound-d9.

  • Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

  • Characterization: The structure and purity of the synthesized this compound-d9 should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

In Vivo Tracing of this compound-d9 in a Murine Model

This protocol describes the administration of this compound-d9 to mice to study its tissue distribution and metabolism.

Materials:

  • This compound-d9

  • Vehicle (e.g., olive oil or a solution of 50% PEG400, 0.5% Tween-80, and 49.5% water)

  • 8-10 week old male C57BL/6J mice

  • Gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Tissue homogenization equipment

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.

  • Dosing Solution Preparation: Prepare a solution of this compound-d9 in the chosen vehicle at a concentration suitable for oral gavage (e.g., 5 mg/mL).

  • Administration: Administer a single oral dose of this compound-d9 to the mice (e.g., 50 mg/kg body weight). A control group should receive the vehicle only.

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-administration), collect blood samples via tail vein or cardiac puncture. Euthanize the mice and harvest tissues of interest (e.g., liver, adipose tissue, spleen, kidney, brain, and plasma).

  • Sample Processing:

    • Plasma: Centrifuge blood samples to separate plasma.

    • Tissues: Weigh and homogenize tissues in a suitable buffer.

  • Lipid Extraction:

    • To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., 13C-labeled PAHSA).

    • Perform a liquid-liquid extraction using a chloroform:methanol mixture.

    • Vortex and centrifuge to separate the phases.

    • Collect the organic (lower) phase containing the lipids.

  • Solid-Phase Extraction (SPE):

    • Further purify the lipid extract using an SPE cartridge to enrich for PAHSAs.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

    • Analyze the samples using a triple quadrupole mass spectrometer coupled with a liquid chromatography system.

In_Vivo_Tracing_Workflow cluster_animal_phase Animal Phase cluster_sample_prep Sample Preparation Acclimation Acclimation Dosing Oral Gavage (this compound-d9) Acclimation->Dosing Collection Blood & Tissue Collection (Time Points) Dosing->Collection Homogenization Tissue Homogenization Collection->Homogenization Extraction Lipid Extraction Homogenization->Extraction Purification Solid-Phase Extraction Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Data Data Analysis (Quantification & Distribution) Analysis->Data

Figure 2: In Vivo Tracing Experimental Workflow
In Vitro Tracing of this compound-d9 in Cell Culture

This protocol outlines a method to trace the cellular uptake and metabolism of this compound-d9 in an adipocyte cell line (e.g., 3T3-L1).

Materials:

  • 3T3-L1 adipocytes (differentiated)

  • Cell culture medium (e.g., DMEM)

  • This compound-d9

  • Vehicle (e.g., ethanol or DMSO)

  • Cell lysis buffer

  • Solvents for lipid extraction

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture and differentiate 3T3-L1 pre-adipocytes into mature adipocytes.

  • Treatment: Treat the differentiated adipocytes with this compound-d9 at a desired concentration (e.g., 10 µM) in serum-free medium for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Cell Harvesting:

    • At each time point, wash the cells with ice-cold PBS to remove extracellular this compound-d9.

    • Lyse the cells using a suitable lysis buffer.

  • Lipid Extraction:

    • Perform lipid extraction from the cell lysates as described in the in vivo protocol.

  • LC-MS/MS Analysis:

    • Analyze the lipid extracts by LC-MS/MS to quantify the intracellular levels of this compound-d9 and any potential metabolites.

Data Presentation

Quantitative Data Tables

The following tables present hypothetical, yet representative, quantitative data from in vivo and in vitro tracing studies.

Table 1: In Vivo Tissue Distribution of this compound-d9 in Mice (ng/g tissue or ng/mL plasma)

Time Point (hours)PlasmaLiverAdipose TissueSpleenKidneyBrain
0.5150.2 ± 15.3250.6 ± 25.150.1 ± 5.230.5 ± 3.145.2 ± 4.65.1 ± 0.6
1280.5 ± 28.2450.1 ± 44.8120.3 ± 12.560.2 ± 6.380.7 ± 8.110.3 ± 1.1
2180.3 ± 18.5300.7 ± 30.2250.8 ± 25.440.1 ± 4.260.3 ± 6.18.2 ± 0.9
490.1 ± 9.2150.2 ± 15.1180.4 ± 18.220.6 ± 2.130.1 ± 3.34.5 ± 0.5
830.5 ± 3.150.6 ± 5.390.2 ± 9.510.3 ± 1.115.4 ± 1.6< LOQ
24< LOQ10.2 ± 1.330.1 ± 3.2< LOQ< LOQ< LOQ

Data are presented as mean ± SEM (n=5 mice per time point). LOQ = Limit of Quantification.

Table 2: In Vitro Cellular Uptake of this compound-d9 in 3T3-L1 Adipocytes (pmol/mg protein)

Time Point (minutes)Intracellular this compound-d9
0< LOQ
1550.3 ± 5.1
30120.6 ± 12.3
60250.1 ± 25.5
120180.4 ± 18.2

Data are presented as mean ± SEM (n=3 independent experiments). LOQ = Limit of Quantification.

Mass Spectrometry Parameters

Accurate quantification of this compound and its deuterated analog requires optimized mass spectrometry parameters. The analysis is typically performed in negative ionization mode using multiple reaction monitoring (MRM).

Table 3: MRM Transitions for 9-PAHSA and 9-PAHSA-d9

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
9-PAHSA537.5255.2 (Palmitate)25
281.2 (Dehydrated HSA)20
299.2 (HSA)18
9-PAHSA-d9546.5264.2 (Palmitate-d9)25
281.2 (Dehydrated HSA)20
299.2 (HSA)18

These values are illustrative and should be optimized for the specific instrument used.

Conclusion

Stable isotope labeling is an indispensable tool for the detailed investigation of the pharmacokinetics and metabolism of this compound. The protocols and data presented here provide a framework for researchers to design and execute robust tracing studies. By employing these methods, scientists can gain deeper insights into the biological actions of this promising lipid molecule, thereby accelerating the development of novel therapies for metabolic and inflammatory diseases.

Application Notes and Protocols for the In Vivo Delivery of 9(R)-PAHSA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 9-palmitic acid, hydroxy stearic acid (9-PAHSA) is an endogenous lipid belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2] The 9(R)-PAHSA stereoisomer, in particular, has garnered significant interest for its therapeutic potential.[3] Preclinical studies have demonstrated its anti-inflammatory and anti-diabetic properties, including improving glucose tolerance, stimulating insulin and GLP-1 secretion, and reducing adipose tissue inflammation.[2][4] These effects are mediated, in part, through the activation of G-protein-coupled receptor 120 (GPR120) and the modulation of key signaling pathways like NF-κB.[2][5]

A primary challenge in the preclinical development of this compound is its lipophilic nature, which results in poor aqueous solubility. This necessitates the use of specialized formulation strategies to ensure effective delivery and bioavailability in in vivo models. These application notes provide an overview of common formulation approaches, detailed experimental protocols, and data summaries to guide researchers in their in vivo studies with this compound.

Formulation Strategies for this compound

The inherent hydrophobicity of this compound requires formulation vehicles that can solubilize or disperse the lipid for effective administration, typically via oral gavage or injection. The choice of vehicle is critical and can significantly impact the compound's bioavailability and, consequently, its observed efficacy.[6] Common strategies include the use of co-solvents, surfactants, and complexing agents.

Data Presentation: Solubility and Formulation Examples

Quantitative data on the solubility and composition of various formulations are crucial for reproducibility and comparison.

Table 1: Solubility of 9-PAHSA in Various Solvents This data provides a baseline for preparing stock solutions before dilution into a final formulation.

Solvent Concentration Reference
Dimethylformamide (DMF) 20 mg/mL [1]
Dimethyl sulfoxide (DMSO) 15 mg/mL [1]
Ethanol 20 mg/mL [1]

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |[1] |

Table 2: Example Formulations for In Vivo Administration of 9-PAHSA

Formulation Components Composition Ratio Final Drug Concentration (Example) Route Reference
DMSO / PEG300 / Tween-80 / Saline 10% / 40% / 5% / 45% (v/v) 0.5 mg/mL Oral/Injectable [7]
DMSO / SBE-β-CD in Saline 10% / 90% (v/v) of 20% SBE-β-CD 0.5 mg/mL Oral/Injectable [7]
Olive Oil 100% Not specified Oral [8]

| PEG / Tween | Not specified | Not specified | Oral |[8] |

Experimental Protocols

Detailed methodologies are essential for the successful preparation and administration of this compound formulations.

Protocol 1: Co-Solvent-Based Formulation for In Vivo Delivery

Objective: To prepare a clear, homogenous solution of this compound for oral or injectable administration using a co-solvent system. This protocol is adapted from a standard method for poorly soluble compounds.[7]

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile filtered

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile conical tubes (1.5 mL, 15 mL)

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Prepare Stock Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 5 mg/mL). Ensure complete dissolution by vortexing. Gentle warming to 37°C or brief sonication can be used to aid dissolution if precipitation occurs.[7]

  • Prepare Vehicle Mixture:

    • In a sterile conical tube, prepare the final vehicle by adding the components sequentially . For a final volume of 1 mL, the order is critical.

  • Combine Components (for a 1 mL final volume at 0.5 mg/mL):

    • Start with 400 µL of PEG300.

    • Add 100 µL of the 5 mg/mL this compound stock solution in DMSO. Mix thoroughly by vortexing.

    • Add 50 µL of Tween-80. Mix thoroughly by vortexing until the solution is clear.

    • Add 450 µL of saline to reach the final volume of 1 mL. Vortex until the solution is homogenous.

  • Final Check & Use:

    • Visually inspect the solution for any precipitation or phase separation. If observed, sonication may aid dissolution.

    • It is highly recommended to prepare this formulation fresh on the day of the experiment and use it immediately.

Protocol 2: Cyclodextrin-Based Formulation for Enhanced Solubility

Objective: To prepare a this compound formulation using sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to form an inclusion complex, thereby increasing aqueous solubility.[7][9][10]

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile filtered

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Saline (0.9% NaCl), sterile

  • Sterile conical tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Prepare SBE-β-CD Solution:

    • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. For example, dissolve 2 g of SBE-β-CD in a final volume of 10 mL of saline. Stir until fully dissolved.

  • Prepare Stock Solution:

    • Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 5 mg/mL).

  • Prepare Final Formulation (for a 1 mL final volume at 0.5 mg/mL):

    • To a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.

    • Add 100 µL of the 5 mg/mL this compound stock solution.

    • Mix thoroughly by vortexing until a clear, homogenous solution is formed. The cyclodextrin will encapsulate the lipophilic drug, enhancing its solubility in the aqueous medium.

  • Final Check & Use:

    • Inspect the solution for clarity.

    • Prepare fresh on the day of use.

Protocol 3: In Vivo Administration via Oral Gavage (Mice)

Objective: To administer the prepared this compound formulation to mice accurately and safely.

Materials:

  • Prepared this compound formulation

  • Appropriately sized mice

  • Animal scale

  • 1 mL syringe

  • Flexible or rigid ball-tipped gavage needle (e.g., 20-22 gauge for adult mice)

  • 70% ethanol for disinfection

Procedure:

  • Dosage Calculation:

    • Weigh each mouse immediately before dosing.

    • Calculate the required volume based on the mouse's weight, the desired dose (e.g., 50 mg/kg), and the formulation concentration (e.g., 0.5 mg/mL).[4]

    • Example: For a 25 g mouse, a 50 mg/kg dose requires 1.25 mg of this compound. Using a 0.5 mg/mL formulation, the required volume is 2.5 mL, which is too high. The formulation concentration must be adjusted to achieve a reasonable gavage volume (typically 5-10 µL/g body weight, so 125-250 µL for a 25g mouse). Therefore, the stock solution and final concentration must be optimized based on the target dose.

  • Animal Handling:

    • Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the needle.

  • Gavage Needle Insertion:

    • Measure the gavage needle against the mouse to estimate the correct insertion depth (from the tip of the nose to the last rib).

    • Gently insert the ball-tipped needle into the mouth, passing it over the tongue and along the roof of the mouth into the esophagus. Do not force the needle.

  • Administration:

    • Once the needle is in place, slowly dispense the calculated volume of the formulation.

  • Post-Administration:

    • Gently remove the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress.

Visualization of Pathways and Workflows

Diagrams created using Graphviz provide clear visual representations of complex biological and experimental processes.

PAHSA_Signaling_Pathway Figure 1: this compound Signaling Pathway PAHSA This compound GPR120 GPR120 Receptor PAHSA->GPR120 Activates Autophagy Autophagic Flux PAHSA->Autophagy Promotes NFkB NF-κB Pathway GPR120->NFkB Inhibits GlucoseUptake Enhanced Glucose Uptake GPR120->GlucoseUptake Promotes LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->NFkB Activates Inflammation Inflammatory Cytokines (e.g., TNFα, IL-1β) NFkB->Inflammation Induces

Caption: this compound signaling cascade.[2][4][5]

Experimental_Workflow Figure 2: In Vivo Efficacy Testing Workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_analysis Phase 3: Analysis Formulation 1. Prepare this compound Formulation (e.g., Co-solvent) AnimalPrep 2. Acclimatize and Weigh Experimental Animals (Mice) Formulation->AnimalPrep DoseCalc 3. Calculate Dose Volume per Animal AnimalPrep->DoseCalc Administer 4. Administer Formulation (e.g., Oral Gavage) DoseCalc->Administer Control Administer Vehicle (Control Group) DoseCalc->Control Monitor 5. Monitor Animal Health and Body Weight Administer->Monitor Control->Monitor OGTT 6. Perform Metabolic Tests (e.g., Oral Glucose Tolerance Test) Monitor->OGTT Tissue 7. Collect Blood/Tissues for Analysis OGTT->Tissue Data 8. Analyze Data (Biomarkers, Histology) Tissue->Data

Caption: Workflow for formulation and in vivo testing.

Formulation_Logic Figure 3: Formulation Strategy Logic Problem Problem: This compound is Lipophilic (Poor Water Solubility) Strategies Formulation Strategies Problem->Strategies Goal Goal: Effective In Vivo Delivery (Homogenous & Bioavailable) CoSolvent Co-Solvent / Surfactant (e.g., DMSO, PEG, Tween-80) Strategies->CoSolvent Cyclodextrin Complexation Agent (e.g., SBE-β-CD) Strategies->Cyclodextrin LipidNano Lipid Nanoparticles (e.g., Liposomes, SLNs) Strategies->LipidNano CoSolvent->Goal Cyclodextrin->Goal LipidNano->Goal

Caption: Logic for selecting a formulation strategy.

Summary of In Vivo Efficacy Data

The following table summarizes results from key preclinical studies investigating the effects of 9-PAHSA.

Table 3: Summary of Selected In Vivo Studies with 9-PAHSA

Animal Model Dose & Route Formulation Vehicle Study Duration Key Findings Reference
db/db Mice 50 mg/kg, Oral Gavage Not specified 4 weeks Improved glucose tolerance (acutely and at 2 weeks); reduced myocardial hypertrophy; promoted autophagy. [4]
Diet-Induced Obese (DIO) Mice Not specified, Oral Gavage PEG/Tween or Olive Oil Acute Did not improve oral glucose tolerance. [8]
Aged, Glucose-Intolerant Mice Not specified, Oral Gavage Not specified Acute Improved glucose tolerance; stimulated GLP-1 and insulin secretion. [2][6]

| High-Fat Diet (HFD) Mice | Not specified, Chronic Subcutaneous | Not specified | Chronic | Improved insulin sensitivity and glucose tolerance. |[6] |

Note: There are some conflicting reports in the literature regarding the efficacy of PAHSAs on glucose metabolism, which may be attributable to differences in formulation, animal models, and experimental design.[6][8][11] Researchers should carefully consider these factors when designing their studies.

References

Application Notes and Protocols for Measuring 9(R)-PAHSA Effects on Insulin Secretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxy Palmitic-Stearic Acid (9-PAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids. Research has indicated that FAHFAs, including 9-PAHSA, may play a role in glucose homeostasis and possess anti-inflammatory properties.[1][2][3] Notably, levels of certain PAHSA isomers are found to be reduced in the serum and adipose tissue of insulin-resistant humans and mice.[4][5] The potential for 9-PAHSA to modulate insulin secretion has garnered significant interest as a therapeutic avenue for type 2 diabetes.

However, the scientific literature presents conflicting findings regarding the direct effects of 9-PAHSA on insulin secretion. Some studies report that specific stereoisomers, particularly S-9-PAHSA, potentiate glucose-stimulated insulin secretion (GSIS).[6] This effect is suggested to be mediated through the G protein-coupled receptor 40 (GPR40), leading to an increase in intracellular calcium levels.[7][8] Conversely, other studies have found no significant impact of 9-PAHSA on GSIS in various experimental models.[9][10][11] These discrepancies may arise from differences in experimental conditions, the specific stereoisomers used, and the model systems employed.

These application notes provide a comprehensive overview of the current understanding of 9(R)-PAHSA's effects on insulin secretion. They include detailed protocols for key experiments to assess these effects and present available quantitative data to aid researchers in designing and interpreting their studies.

Data Presentation

Table 1: Quantitative Effects of 9-PAHSA on Glucose-Stimulated Insulin Secretion (GSIS)
Cell/Islet Type9-PAHSA ConcentrationGlucose ConcentrationFold Change in Insulin Secretion (vs. Control)Key Findings & Reference
Human Islets20 µM20 mM~1.5-fold increasePotentiated GSIS; effect reversed by GPR40 antagonist GW1100.[7]
MIN6 Cells20 µM20 mM~1.7-fold increasePotentiated GSIS; effect reversed by GPR40 siRNA.[7]
Rat, Mouse, Human IsletsNot specifiedNot specifiedNo significant effectDid not induce GSIS.[10]
Human Pancreatic β-cell lineNot specifiedNot specifiedNo significant effectDid not induce GSIS.[10]
Table 2: Stereoisomer-Specific Effects of 9-PAHSA on Insulin Secretion
StereoisomerEffect on GSISProposed MechanismReference
S-9-PAHSAPotentiatesHigher affinity for GPR40, leading to enhanced glucose uptake and insulin secretion.[6][6]
R-9-PAHSANo significant potentiationLower affinity for GPR40.[6][6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of 9-PAHSA in Pancreatic β-Cells

GPR40_Signaling_Pathway This compound This compound GPR40 GPR40 This compound->GPR40 PLC PLC GPR40->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to IP3R Ca_ER Ca2+ ER->Ca_ER Releases Ca_cyto Intracellular Ca2+ Increase Ca_ER->Ca_cyto Insulin_Vesicles Insulin_Vesicles Ca_cyto->Insulin_Vesicles Triggers Exocytosis Insulin_Secretion Insulin_Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Proposed GPR40 signaling pathway for this compound-mediated potentiation of insulin secretion.

Experimental Workflow for Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

GSIS_Workflow Islet_Isolation Isolate Pancreatic Islets or Culture β-cell line Pre_incubation Pre-incubate with low glucose Krebs-Ringer Bicarbonate Buffer (KRBB) Islet_Isolation->Pre_incubation Incubation Incubate with low or high glucose KRBB +/- this compound Pre_incubation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Insulin_Assay Measure Insulin Concentration (ELISA or RIA) Supernatant_Collection->Insulin_Assay Data_Analysis Analyze and Normalize Data Insulin_Assay->Data_Analysis

Caption: Workflow for a static Glucose-Stimulated Insulin Secretion (GSIS) assay.

Experimental Protocols

Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Islets

Objective: To determine the effect of this compound on insulin secretion from isolated pancreatic islets in response to low and high glucose concentrations.

Materials:

  • Isolated pancreatic islets (e.g., from mouse or human)

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing:

    • Low glucose (e.g., 2.8 mM)

    • High glucose (e.g., 16.7 mM)

  • This compound stock solution (dissolved in a suitable vehicle like DMSO)

  • Multi-well culture plates (e.g., 24-well)

  • Insulin immunoassay kit (ELISA or RIA)

  • CO2 incubator (37°C, 5% CO2)

  • Microcentrifuge

Procedure:

  • Islet Preparation: After isolation, allow islets to recover overnight in culture medium. Handpick islets of similar size for the experiment.

  • Pre-incubation: a. Place 10-15 size-matched islets per well of a 24-well plate. b. Gently wash the islets twice with KRBB containing low glucose. c. Pre-incubate the islets in 1 mL of low-glucose KRBB for 1-2 hours at 37°C in a CO2 incubator.

  • Incubation: a. Carefully remove the pre-incubation buffer. b. Add 1 mL of the appropriate treatment buffer to each well:

    • Low glucose KRBB (Basal control)
    • Low glucose KRBB + this compound
    • High glucose KRBB (Stimulated control)
    • High glucose KRBB + this compound (Test condition)
    • Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.1%. c. Incubate for 1 hour at 37°C in a CO2 incubator.

  • Sample Collection: a. At the end of the incubation period, gently collect the supernatant from each well and transfer to a microcentrifuge tube. b. Centrifuge at 1000 x g for 5 minutes at 4°C to pellet any detached cells. c. Transfer the clear supernatant to a new tube and store at -20°C until the insulin assay.

  • Insulin Measurement: a. Thaw the samples on ice. b. Measure the insulin concentration in the supernatants using an insulin ELISA or RIA kit according to the manufacturer's instructions.

  • Data Analysis: a. Normalize the insulin secretion data to the number of islets per well or to the total insulin content of the islets. b. To determine total insulin content, lyse the islets after supernatant collection (e.g., with acid-ethanol) and measure the insulin concentration in the lysate. c. Express the results as fold change over the basal (low glucose) condition.

Protocol 2: Measurement of Intracellular Calcium ([Ca2+]) in Response to this compound

Objective: To assess the effect of this compound on intracellular calcium dynamics in pancreatic β-cells or isolated islets.

Materials:

  • Isolated islets or β-cell line (e.g., MIN6) cultured on glass-bottom dishes

  • Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS) with low and high glucose concentrations

  • This compound stock solution

  • Fluorescence microscope equipped for live-cell imaging and ratiometric analysis (for Fura-2) or single-wavelength excitation (for Fluo-4).

Procedure:

  • Cell/Islet Preparation: Seed β-cells or place isolated islets on glass-bottom dishes and allow them to attach.

  • Dye Loading: a. Prepare a loading solution of 2-5 µM Fura-2 AM or Fluo-4 AM with 0.02% Pluronic F-127 in HBSS. b. Incubate the cells/islets with the loading solution for 30-45 minutes at 37°C in the dark. c. Wash the cells/islets twice with HBSS to remove excess dye.

  • Imaging: a. Mount the dish on the microscope stage, maintaining the temperature at 37°C. b. Perfuse the cells/islets with low-glucose HBSS to establish a baseline fluorescence. c. Begin recording the fluorescence intensity. d. Switch the perfusion to high-glucose HBSS to stimulate a Ca2+ response. e. After the response to glucose is established, introduce high-glucose HBSS containing the desired concentration of this compound. f. Continue recording to observe any changes in the Ca2+ signal.

  • Data Analysis: a. For Fura-2, calculate the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm. This ratio is proportional to the intracellular Ca2+ concentration. b. For Fluo-4, measure the change in fluorescence intensity over time. c. Analyze parameters such as the amplitude, frequency, and duration of Ca2+ oscillations.

Protocol 3: Measurement of Intracellular cAMP in Response to this compound

Objective: To determine if this compound affects intracellular cAMP levels in pancreatic islets.

Materials:

  • Isolated pancreatic islets

  • KRBB with low and high glucose concentrations

  • This compound stock solution

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP immunoassay kit (ELISA or TR-FRET based)

  • Cell lysis buffer

Procedure:

  • Islet Preparation and Pre-incubation: Follow steps 1 and 2 as described in Protocol 1. It is crucial to include a PDE inhibitor like IBMX (e.g., 100 µM) in the incubation buffers to prevent cAMP degradation.

  • Incubation: a. Remove the pre-incubation buffer. b. Add the treatment buffers containing IBMX:

    • Low glucose KRBB
    • High glucose KRBB
    • High glucose KRBB + positive control (e.g., Forskolin or GLP-1)
    • High glucose KRBB + this compound c. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis: a. At the end of the incubation, remove the supernatant. b. Immediately add the lysis buffer provided with the cAMP assay kit to the islets. c. Incubate on ice for the time specified in the kit protocol to ensure complete lysis.

  • cAMP Measurement: a. Use the cell lysates to measure cAMP levels according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis: a. Normalize the cAMP concentration to the total protein content of the islet lysates. b. Express the results as fold change over the high glucose control.

Conclusion

The study of this compound's influence on insulin secretion is an active area of research with the potential to uncover novel therapeutic strategies for metabolic diseases. The conflicting reports in the literature underscore the need for standardized and rigorously controlled experimental protocols. The application notes and detailed methods provided here offer a framework for researchers to systematically investigate the effects of this compound and other FAHFAs on pancreatic β-cell function. By carefully considering factors such as stereoisomer purity, appropriate vehicle controls, and robust assay design, the scientific community can work towards a clearer understanding of the physiological role of these intriguing endogenous lipids.

References

Application Notes and Protocols: Assessing the Impact of 9(R)-PAHSA on Macrophage Polarization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into different functional phenotypes in response to microenvironmental cues. The two major polarization states are the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. Dysregulation of macrophage polarization is implicated in a range of inflammatory diseases. 9(R)-palmitic acid hydroxystearic acid (9(R)-PAHSA) is an endogenous lipid with demonstrated anti-inflammatory properties. These application notes provide a comprehensive guide to assessing the impact of this compound on macrophage polarization, including detailed experimental protocols, data presentation, and visualization of the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of this compound on various parameters related to macrophage activation and inflammation.

ParameterCell TypeTreatmentConcentration of this compoundObserved EffectReference
GPR120 Activation Recombinant CellsAgonist Assay19 µMIC50 for GPR120 agonism[1]
Chemokine Receptor Antagonism Recombinant CellsAntagonist Assay1.7 µMIC50 for CCR6[1]
3.2 µMIC50 for CCR7[1]
3.9 µMIC50 for CXCR4[1]
19 µMIC50 for CXCR5[1]
Chemokine Secretion (LPS-induced) Human Cellular ModelThis compound + LPS10 µM2-fold reduction in CXCL10 secretion[1]
100 µM3.7-fold reduction in CXCL10 secretion[1]
CD4+ T-cell Migration (CCL19-induced) Human CD4+ T-cellsThis compound + CCL1910 µM27% decrease in migration[1]
Pro-inflammatory Cytokine Secretion (LPS-induced) Bone Marrow-Derived MacrophagesThis compound + LPSNot SpecifiedAttenuation of TNF-α and IL-6 secretion[1]
Pro-inflammatory Gene Expression (LPS-induced) Bone Marrow-Derived MacrophagesThis compound + LPSNot SpecifiedAttenuation of CCL2, CCL3, and CCL5 gene expression[1]

Signaling Pathways

This compound exerts its anti-inflammatory effects on macrophages primarily through the activation of G-protein-coupled receptor 120 (GPR120), which leads to the inhibition of the pro-inflammatory NF-κB signaling pathway.

GPR120_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9R_PAHSA This compound GPR120 GPR120 9R_PAHSA->GPR120 Binds and Activates beta_arrestin2 β-arrestin 2 GPR120->beta_arrestin2 Recruits TAB1 TAB1 beta_arrestin2->TAB1 Sequesters TAK1 TAK1 TAB1->TAK1 Activates IKK_complex IKK complex TAK1->IKK_complex Phosphorylates IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Inhibits p_IkappaB p-IκB IkappaB->p_IkappaB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates ub_p_IkappaB Ub-p-IκB p_IkappaB->ub_p_IkappaB Ubiquitination proteasome Proteasome ub_p_IkappaB->proteasome Degradation DNA DNA NFkappaB_nuc->DNA Binds pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->pro_inflammatory_genes Induces

Caption: this compound signaling pathway in macrophages.

Experimental Workflow

The following diagram outlines the general workflow for assessing the impact of this compound on macrophage polarization.

Experimental_Workflow cluster_culture Cell Culture and Differentiation cluster_polarization Polarization and Treatment cluster_analysis Analysis Monocytes Isolate Monocytes (e.g., from PBMCs or bone marrow) M0 Differentiate to M0 Macrophages (with M-CSF) Monocytes->M0 M1_polarization Induce M1 Polarization (LPS + IFN-γ) M0->M1_polarization M2_polarization Induce M2 Polarization (IL-4 + IL-13) M0->M2_polarization Treatment Treat with this compound (various concentrations) M1_polarization->Treatment M2_polarization->Treatment Gene_expression Gene Expression Analysis (qRT-PCR for M1/M2 markers) Treatment->Gene_expression Protein_expression Protein Expression Analysis (Flow Cytometry for surface markers, Western Blot for intracellular proteins) Treatment->Protein_expression Cytokine_secretion Cytokine Secretion Analysis (ELISA or Multiplex Assay) Treatment->Cytokine_secretion Functional_assays Functional Assays (Phagocytosis, Nitric Oxide production) Treatment->Functional_assays

Caption: Workflow for assessing this compound's effect on macrophage polarization.

Experimental Protocols

Protocol 1: Isolation of Human Monocytes and Differentiation into M0 Macrophages

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human Monocyte Enrichment Cocktail

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human M-CSF (Macrophage Colony-Stimulating Factor)

Procedure:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.

  • Enrich for monocytes from the PBMC fraction using the RosetteSep™ Human Monocyte Enrichment Cocktail following the manufacturer's instructions.

  • Culture the enriched monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • To differentiate monocytes into M0 macrophages, add 50 ng/mL of human M-CSF to the culture medium.

  • Incubate the cells for 6-7 days at 37°C in a 5% CO2 incubator, replacing the medium with fresh M-CSF-containing medium every 2-3 days.

Protocol 2: Macrophage Polarization and this compound Treatment

Materials:

  • Differentiated M0 macrophages

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFN-γ)

  • Interleukin-4 (IL-4)

  • Interleukin-13 (IL-13)

  • This compound (dissolved in a suitable vehicle, e.g., ethanol or DMSO)

  • Culture medium (RPMI-1640 with 10% FBS)

Procedure:

  • Plate the M0 macrophages at a suitable density in multi-well plates.

  • For M1 Polarization:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for 1 hour.

    • Add LPS (100 ng/mL) and IFN-γ (20 ng/mL) to the medium to induce M1 polarization.

  • For M2 Polarization:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for 1 hour.

    • Add IL-4 (20 ng/mL) and IL-13 (20 ng/mL) to the medium to induce M2 polarization.

  • Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

Protocol 3: Analysis of Macrophage Polarization Markers

A. Gene Expression Analysis (qRT-PCR)

  • After treatment, harvest the cells and extract total RNA using a suitable kit.

  • Synthesize cDNA from the RNA.

  • Perform quantitative real-time PCR (qRT-PCR) using primers for M1 markers (e.g., TNF, IL6, NOS2) and M2 markers (e.g., ARG1, MRC1 (CD206), IL10).

  • Normalize the expression levels to a housekeeping gene (e.g., GAPDH or ACTB).

B. Protein Expression Analysis (Flow Cytometry)

  • Harvest the cells by gentle scraping.

  • Stain the cells with fluorescently-labeled antibodies against M1 surface markers (e.g., CD80, CD86) and M2 surface markers (e.g., CD206, CD163).

  • Analyze the stained cells using a flow cytometer to quantify the percentage of positive cells and the mean fluorescence intensity.

C. Cytokine Secretion Analysis (ELISA)

  • Collect the cell culture supernatants after the treatment period.

  • Perform Enzyme-Linked Immunosorbent Assays (ELISAs) to quantify the concentration of secreted M1 cytokines (e.g., TNF-α, IL-6) and M2 cytokines (e.g., IL-10) according to the manufacturer's instructions.

D. Nitric Oxide Production Assay (Griess Assay)

  • Collect the cell culture supernatants from M1-polarized macrophages.

  • Measure the amount of nitrite, a stable product of nitric oxide, using the Griess reagent system.

Conclusion

These application notes provide a framework for investigating the immunomodulatory effects of this compound on macrophage polarization. By following these protocols, researchers can obtain quantitative data on the efficacy of this compound in shifting the macrophage phenotype towards an anti-inflammatory M2 state, providing valuable insights for the development of novel therapeutics for inflammatory diseases.

References

Application Notes and Protocols for Isolating Primary Adipocytes to Study 9(R)-PAHSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a novel class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties. Among these, 9(R)-hydroxy-10(E)-palmitoleic acid (9(R)-Pahsa) has emerged as a molecule of significant interest for its potential therapeutic applications in metabolic diseases. Studying the direct effects of this compound on its primary target cells, the adipocytes, is crucial for elucidating its mechanism of action and for the development of novel therapeutics.

These application notes provide a detailed protocol for the isolation of primary adipocytes from adipose tissue, which is a fundamental step for in vitro and ex vivo studies. The protocol is designed to yield a high number of viable and metabolically active mature adipocytes suitable for downstream applications, such as investigating the signaling pathways and metabolic effects of this compound.

Data Presentation

Table 1: Typical Reagent Concentrations for Adipocyte Isolation

ReagentConcentrationPurpose
Collagenase, Type I or II0.2% - 1 mg/mLDigestion of the adipose tissue extracellular matrix.[1][2]
Bovine Serum Albumin (BSA)1.5% - 4%Stabilizes adipocytes and binds free fatty acids.[3][4]
Hank's Balanced Salt Solution (HBSS) or DMEM-Base for digestion and washing solutions.[1][2]
Fetal Bovine Serum (FBS)10%To inactivate collagenase after digestion.[1]
Antibiotics (e.g., Penicillin/Streptomycin)1%To prevent bacterial contamination.[2]

Table 2: Summary of Experimental Conditions for Studying 9-PAHSA Effects

ParameterConditionReference
9-PAHSA Concentration20 µMFor in vitro glucose uptake studies in 3T3-L1 adipocytes.[5]
Treatment Duration24 hours (pretreatment)For in vitro glucose uptake studies in 3T3-L1 adipocytes.[5]
Insulin Stimulation5, 10, 25 nMTo assess potentiation of insulin-stimulated glucose uptake.[5]
In vivo Dosage (5- and 9-PAHSAs)2mg/kg body weight per dayChronic treatment in mice via mini pumps.[6]

Experimental Protocols

Protocol 1: Isolation of Primary Adipocytes from Adipose Tissue

This protocol describes the enzymatic digestion of adipose tissue to isolate mature primary adipocytes. The procedure should be performed under sterile conditions in a laminar flow hood.

Materials:

  • Freshly excised adipose tissue (e.g., from mouse epididymal or subcutaneous depots, or human subcutaneous lipoaspirate)

  • Collagenase solution: Collagenase Type I or II (0.2-1 mg/mL) in HBSS or DMEM supplemented with 1.5% BSA and 1% penicillin-streptomycin.[1][2]

  • Washing Buffer: HBSS or DMEM with 1.5% BSA and 1% penicillin-streptomycin.

  • Stopping Medium: DMEM with 10% FBS.

  • Sterile scissors and forceps

  • 50 mL conical tubes

  • Shaking water bath at 37°C

  • 100 µm cell strainer

  • Centrifuge

Procedure:

  • Tissue Preparation:

    • Place the freshly excised adipose tissue in a sterile petri dish containing Washing Buffer.

    • Wash the tissue to remove excess blood.

    • Finely mince the adipose tissue into small pieces (1-2 mm³) using sterile scissors.[2]

  • Collagenase Digestion:

    • Transfer the minced tissue into a 50 mL conical tube.

    • Add 5 mL of pre-warmed (37°C) Collagenase Solution per gram of tissue.[2]

    • Incubate the tube in a shaking water bath at 37°C for 60-90 minutes, with vigorous shaking every 15 minutes, until the tissue has a "soup-like" consistency.[1][7]

  • Inactivation of Collagenase:

    • Add an equal volume of Stopping Medium (DMEM with 10% FBS) to the digested tissue suspension to inactivate the collagenase.[1]

  • Separation of Mature Adipocytes:

    • Filter the suspension through a 100 µm cell strainer into a new 50 mL conical tube to remove undigested tissue.[2][8]

    • Centrifuge the tube at 300-500 x g for 5-10 minutes at room temperature.[2][9]

    • After centrifugation, three layers will be visible: a top layer of floating mature adipocytes, a middle layer of digestion medium, and a pellet at the bottom containing the stromal vascular fraction (SVF).

  • Washing the Adipocytes:

    • Carefully aspirate and discard the middle and bottom layers, leaving the floating adipocyte layer.

    • Add 10 mL of warm Washing Buffer to the adipocytes.

    • Gently resuspend the adipocytes by inverting the tube.

    • Allow the adipocytes to float to the top for 5-10 minutes or centrifuge at a low speed (100 x g for 1 minute).

    • Carefully aspirate and discard the infranatant (the liquid below the floating adipocytes).

    • Repeat the washing steps two more times.

  • Cell Counting and Viability:

    • After the final wash, the isolated primary adipocytes are ready for downstream experiments.

    • Adipocyte number and viability can be assessed using a hemocytometer with trypan blue exclusion, though this can be challenging due to the large size and buoyancy of the cells. Cell sizing can be performed using a Coulter counter or light microscopy.[7]

Protocol 2: 2-Deoxy-D-[³H]glucose Uptake Assay in Isolated Primary Adipocytes

This assay measures the rate of glucose transport into adipocytes and is a key method to assess the effect of this compound on insulin sensitivity.

Materials:

  • Isolated primary adipocytes

  • Krebs-Ringer-HEPES (KRH) buffer (130 mM NaCl, 5 mM KCl, 1.3 mM CaCl₂, 1.3 mM MgSO₄, 25 mM HEPES, pH 7.4) with 1% BSA

  • This compound stock solution (in DMSO or ethanol)

  • Insulin stock solution

  • 2-Deoxy-D-[³H]glucose

  • Cytochalasin B

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Pre-incubation with this compound:

    • Resuspend the isolated primary adipocytes in KRH buffer.

    • Aliquot the adipocyte suspension into tubes.

    • Add this compound (e.g., final concentration of 20 µM) or vehicle control to the respective tubes.[5]

    • Incubate for the desired pretreatment time (e.g., 24 hours, though shorter times can be tested) at 37°C.

  • Insulin Stimulation:

    • Add insulin to the desired final concentration (e.g., 5, 10, or 25 nM) to the appropriate tubes.[5] For basal glucose uptake, add vehicle.

    • Incubate for 20 minutes at 37°C.

  • Glucose Uptake Measurement:

    • Initiate glucose uptake by adding 2-Deoxy-D-[³H]glucose to each tube.

    • Incubate for 5-10 minutes at 37°C.

    • To determine non-specific glucose uptake, add cytochalasin B (an inhibitor of glucose transporters) to a set of control tubes before the addition of the radiolabeled glucose.

  • Termination of Uptake:

    • Stop the reaction by adding ice-cold KRH buffer and centrifuging the adipocytes.

    • Wash the cells three times with ice-cold KRH buffer to remove unincorporated radioactivity.

  • Quantification:

    • Lyse the adipocytes and transfer the lysate to scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

    • Specific glucose uptake is calculated by subtracting the non-specific uptake (with cytochalasin B) from the total uptake.

Mandatory Visualization

experimental_workflow cluster_tissue_prep Tissue Preparation cluster_digestion Enzymatic Digestion cluster_separation Cell Separation cluster_isolation Adipocyte Isolation cluster_downstream Downstream Applications adipose_tissue Adipose Tissue mince_tissue Mince Tissue adipose_tissue->mince_tissue collagenase Add Collagenase Solution mince_tissue->collagenase incubate Incubate at 37°C with Shaking collagenase->incubate stop_digestion Stop Digestion (add FBS) incubate->stop_digestion filter_cells Filter (100 µm) stop_digestion->filter_cells centrifuge Centrifuge filter_cells->centrifuge collect_adipocytes Collect Floating Adipocyte Layer centrifuge->collect_adipocytes wash_adipocytes Wash Adipocytes (x3) collect_adipocytes->wash_adipocytes isolated_adipocytes Isolated Primary Adipocytes wash_adipocytes->isolated_adipocytes glucose_uptake Glucose Uptake Assay isolated_adipocytes->glucose_uptake western_blot Western Blot isolated_adipocytes->western_blot lipolysis_assay Lipolysis Assay isolated_adipocytes->lipolysis_assay

Caption: Experimental workflow for the isolation of primary adipocytes from adipose tissue.

signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_effects Cellular Effects GPR120 GPR120 NFkB_inhibition Inhibition of NF-κB Pathway GPR120->NFkB_inhibition browning Adipocyte Browning GPR120->browning via ↑ UCP1, PGC-1α GPR40 GPR40 Ca_flux ↑ Ca²⁺ Flux GPR40->Ca_flux PI3K_AKT PI3K/AKT Pathway GPR40->PI3K_AKT Potential Link anti_inflammatory Anti-inflammatory Effects NFkB_inhibition->anti_inflammatory glucose_uptake ↑ Glucose Uptake Ca_flux->glucose_uptake PI3K_AKT->glucose_uptake Pahsa This compound Pahsa->GPR120 Pahsa->GPR40

References

Application Notes and Protocols for Studying 9(R)-PAHSA Signaling Pathways Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with significant anti-inflammatory and anti-diabetic properties. The specific regioisomer, 9(R)-palmitic acid hydroxystearic acid (9(R)-PAHSA), has garnered considerable interest for its therapeutic potential. This compound exerts its effects primarily through the activation of the G protein-coupled receptor 120 (GPR120), initiating a cascade of downstream signaling events that modulate glucose metabolism and inflammatory responses.[1][2][3] Understanding the intricate signaling pathways of this compound is paramount for the development of novel therapeutics for metabolic and inflammatory diseases.

The advent of CRISPR-Cas9 technology has revolutionized the study of cellular signaling pathways by enabling precise and efficient gene editing.[4] This powerful tool allows for the targeted knockout or modification of specific genes, providing an unprecedented opportunity to dissect the molecular mechanisms underlying this compound's biological functions. By disrupting key components of its signaling and biosynthetic pathways, researchers can elucidate the precise roles of individual proteins and unravel the complexities of this compound-mediated effects.

These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 to investigate the signaling pathways of this compound. We offer detailed protocols for CRISPR-mediated gene editing in relevant cell types, methods for quantitative analysis of signaling events, and a summary of expected outcomes based on current literature.

The this compound Signaling Pathway

This compound initiates its signaling cascade by binding to and activating GPR120, a receptor predominantly expressed in adipocytes and macrophages.[3][5] This activation triggers downstream signaling through two primary arms: a Gαq/11-mediated pathway and a β-arrestin-2-mediated pathway.

  • Gαq/11 Pathway: Activation of Gαq/11 leads to increased intracellular calcium levels and subsequent downstream signaling that promotes GLUT4 translocation to the plasma membrane, enhancing glucose uptake.[5][6]

  • β-arrestin-2 Pathway and Anti-inflammatory Effects: The β-arrestin-2 pathway is crucial for the anti-inflammatory effects of this compound. Upon ligand binding, β-arrestin-2 is recruited to GPR120, leading to the inhibition of the NF-κB signaling pathway. This inhibition prevents the translocation of NF-κB into the nucleus and the subsequent transcription of pro-inflammatory cytokines.[1][2][7]

The biosynthesis of this compound is also a critical aspect of its signaling. Key enzymes involved in its synthesis and hydrolysis include adipose triglyceride lipase (ATGL), diacylglycerol O-acyltransferase (DGAT), and various carboxylesterases.[8]

Below is a diagram illustrating the key components of the this compound signaling pathway.

9R-PAHSA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 9R-PAHSA This compound GPR120 GPR120 9R-PAHSA->GPR120 binds Gaq11 Gαq/11 GPR120->Gaq11 activates beta_arrestin β-arrestin-2 GPR120->beta_arrestin recruits PLC PLC Gaq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 releases GLUT4_translocation GLUT4 Translocation Ca2->GLUT4_translocation promotes Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake leads to TAK1 TAK1 beta_arrestin->TAK1 inhibits IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Inflammatory Gene Transcription NFkB_nucleus->Inflammatory_Genes activates

Caption: this compound signaling through GPR120.

Experimental Workflow for CRISPR-Cas9 Mediated Study of this compound Signaling

The following workflow outlines the key steps for using CRISPR-Cas9 to investigate the this compound signaling pathway.

CRISPR_Workflow cluster_design Phase 1: Design & Preparation cluster_editing Phase 2: Gene Editing cluster_validation Phase 3: Validation & Analysis sgRNA_design sgRNA Design & Selection (e.g., for GPR120, ATGL, DGAT1/2) vector_cloning Cloning of sgRNA into Lentiviral CRISPR Vector sgRNA_design->vector_cloning lentivirus_production Lentivirus Production & Titration vector_cloning->lentivirus_production transduction Lentiviral Transduction lentivirus_production->transduction cell_culture Cell Culture (e.g., 3T3-L1 Adipocytes) cell_culture->transduction selection Antibiotic Selection (e.g., Puromycin) transduction->selection clonal_isolation Single-Cell Cloning selection->clonal_isolation knockout_validation Validation of Gene Knockout (Sequencing, Western Blot, qPCR) clonal_isolation->knockout_validation phenotypic_assay Phenotypic & Signaling Assays knockout_validation->phenotypic_assay

Caption: Experimental workflow for CRISPR-Cas9 studies.

Detailed Experimental Protocols

CRISPR-Cas9 Mediated Knockout of GPR120 in 3T3-L1 Adipocytes

This protocol describes the generation of GPR120 knockout (KO) 3T3-L1 pre-adipocytes using a lentiviral CRISPR-Cas9 system, followed by differentiation into mature adipocytes for functional assays.

Materials:

  • 3T3-L1 pre-adipocytes

  • lentiCRISPRv2 vector (Addgene plasmid #52961)

  • HEK293T cells

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Lipofectamine 3000

  • Opti-MEM

  • DMEM with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Puromycin

  • Polybrene

  • DNA extraction kit

  • PCR reagents

  • Primers for GPR120 genomic region

  • TA cloning vector

  • Sanger sequencing reagents

  • Antibodies for GPR120 and loading control (e.g., β-actin)

  • Western blot reagents and equipment

  • qRT-PCR reagents and equipment

Protocol:

  • sgRNA Design and Cloning:

    • Design at least two sgRNAs targeting an early exon of the mouse Gpr120 gene using an online design tool (e.g., CHOPCHOP, Synthego).

    • Synthesize and anneal complementary oligonucleotides for each sgRNA.

    • Clone the annealed oligos into the lentiCRISPRv2 vector linearized with BsmBI.

    • Verify successful cloning by Sanger sequencing.

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the lentiCRISPRv2-sgRNA plasmid and lentiviral packaging plasmids using Lipofectamine 3000.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Concentrate the lentivirus by ultracentrifugation or a commercially available concentration reagent.

    • Determine the viral titer.

  • Transduction of 3T3-L1 Pre-adipocytes:

    • Plate 3T3-L1 pre-adipocytes at a density of 5 x 104 cells/well in a 6-well plate.

    • Transduce the cells with the lentivirus at a multiplicity of infection (MOI) of 0.5 in the presence of 8 µg/mL Polybrene.

    • After 24 hours, replace the medium with fresh growth medium.

  • Selection and Clonal Isolation:

    • After 48 hours post-transduction, select for transduced cells by adding 2 µg/mL Puromycin to the culture medium.

    • Culture the cells in selection medium for 7-10 days until non-transduced control cells are eliminated.

    • Perform single-cell cloning by limiting dilution in 96-well plates to isolate clonal populations.

  • Validation of GPR120 Knockout:

    • Genomic DNA Sequencing: Extract genomic DNA from expanded clones. PCR amplify the targeted region of the Gpr120 gene. Clone the PCR products into a TA vector and sequence multiple clones to identify insertions or deletions (indels).

    • Western Blot: Differentiate the knockout and wild-type (WT) pre-adipocytes into mature adipocytes. Lyse the cells and perform Western blot analysis using an antibody against GPR120 to confirm the absence of the protein.

    • qRT-PCR: Analyze GPR120 mRNA levels in differentiated KO and WT adipocytes to confirm transcriptional disruption.

  • Functional Analysis:

    • Differentiate validated GPR120 KO and WT 3T3-L1 clones into mature adipocytes.

    • Perform functional assays as described in Section 4.

Quantitative Analysis of this compound Signaling

Glucose Uptake Assay
  • Objective: To quantify the effect of GPR120 knockout on this compound-stimulated glucose uptake.

  • Method:

    • Seed differentiated WT and GPR120 KO 3T3-L1 adipocytes in 12-well plates.

    • Serum-starve the cells for 2-4 hours.

    • Treat the cells with vehicle or 10 µM this compound for 30 minutes.

    • Add 1 µCi/mL 2-deoxy-D-[3H]glucose and incubate for 10 minutes.

    • Wash the cells with ice-cold PBS to stop the uptake.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

    • Normalize the results to total protein concentration.

NF-κB Activation Assay
  • Objective: To assess the role of GPR120 in this compound-mediated inhibition of NF-κB activation.

  • Method:

    • Seed differentiated WT and GPR120 KO 3T3-L1 adipocytes in 6-well plates.

    • Pre-treat the cells with vehicle or 10 µM this compound for 1 hour.

    • Stimulate the cells with 100 ng/mL lipopolysaccharide (LPS) for 30 minutes.

    • Isolate nuclear and cytoplasmic fractions.

    • Perform Western blot analysis to measure the levels of p65 subunit of NF-κB in both fractions. An increase in nuclear p65 indicates activation.

    • Alternatively, use an NF-κB reporter assay (e.g., luciferase) to quantify transcriptional activity.

Data Presentation: Expected Outcomes from CRISPR-Mediated Knockout Studies

The following tables summarize the expected quantitative outcomes from CRISPR-mediated knockout of key genes in the this compound signaling and biosynthetic pathways, based on published literature.

Table 1: Effect of GPR120 Knockout on this compound Signaling

ParameterCell TypeWild-Type (WT)GPR120 KOFold Change (KO vs. WT)Reference
9-PAHSA-stimulated Glucose Uptake 3T3-L1 Adipocytes1.8-fold increaseNo significant increase~1.0[6]
LPS-induced NF-κB Activation (p-IκBα levels) 3T3-L1 AdipocytesInhibited by 9-PAHSANo inhibition by 9-PAHSAN/A[1][2]
LPS-induced IL-6 Secretion MacrophagesInhibited by 9-PAHSANo inhibition by 9-PAHSAN/A[9]

Table 2: Effect of Biosynthetic Enzyme Knockout on PAHSA Levels

Gene KnockoutTissue/Cell TypePAHSA Isomer% Decrease in PAHSA LevelsReference
ATGL Adipose TissueTotal PAHSAs78-94%[8]
ATGL Adipocytes9-FAHFAs60-84%[8]
DGAT1 Adipose TissueNot specifiedModest reduction[10]
DGAT2 Adipose TissueNot specifiedNo significant change[10]

Troubleshooting

ProblemPossible CauseSolution
Low transduction efficiency Low viral titer; suboptimal MOI; presence of inhibitors.Concentrate virus; optimize MOI; ensure use of Polybrene.
No or low knockout efficiency Inefficient sgRNA; poor Cas9 expression.Design and test multiple sgRNAs; validate Cas9 expression by Western blot.
Off-target effects sgRNA has homology to other genomic regions.Use sgRNA design tools that predict off-targets; validate findings with multiple sgRNAs.
High clonal variability Single-cell cloning can introduce variability.Screen multiple clones; consider using a pooled knockout population for initial screens.

Conclusion

The application of CRISPR-Cas9 technology provides a robust and precise platform for dissecting the signaling pathways of this compound. By systematically knocking out key components such as GPR120 and biosynthetic enzymes, researchers can gain a deeper understanding of the molecular mechanisms underlying the beneficial metabolic and anti-inflammatory effects of this lipid mediator. The protocols and expected outcomes presented in these application notes serve as a valuable resource for scientists and drug development professionals aiming to explore the therapeutic potential of targeting the this compound signaling pathway.

References

Application Notes and Protocols for 9(R)-PAHSA Research in Animal Models of Colitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models of colitis for the investigation of 9(R)-palmitic acid hydroxy stearic acid (9(R)-PAHSA), a bioactive lipid with potential therapeutic applications in inflammatory bowel disease (IBD). Detailed protocols for the most relevant model, quantitative data expectations, and visualization of the key signaling pathway are included to facilitate experimental design and execution.

Introduction to Animal Models of Colitis for this compound Research

Animal models are indispensable tools for studying the pathogenesis of IBD and for the preclinical evaluation of novel therapeutics like this compound. Several models exist, each recapitulating different aspects of human colitis. For this compound research, models that allow for the investigation of innate and adaptive immune responses, as well as epithelial barrier function, are particularly relevant.

Commonly used models include:

  • Dextran Sulfate Sodium (DSS)-Induced Colitis: This is a widely used model of acute and chronic colitis that is induced by administering DSS in the drinking water of rodents.[1][2][3][4][5] DSS is directly toxic to colonic epithelial cells, leading to a breakdown of the mucosal barrier and subsequent inflammation. This model is valuable for studying innate immune responses and epithelial repair mechanisms. Published research has demonstrated the protective effects of PAHSAs in the DSS-induced colitis model.

  • 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: This model involves the intrarectal administration of the haptenating agent TNBS, which elicits a T-cell-mediated immune response, primarily a Th1-driven inflammation.[6][7] It is considered a model that mimics some features of Crohn's disease.

  • Oxazolone-Induced Colitis: This model utilizes the haptenating agent oxazolone to induce a Th2-mediated colitis, which shares some characteristics with ulcerative colitis.

  • Interleukin-10 (IL-10) Knockout Mice: These genetically engineered mice spontaneously develop chronic colitis due to a deficiency in the anti-inflammatory cytokine IL-10. This model is useful for studying the role of regulatory immune responses in maintaining gut homeostasis.

  • Adoptive T-cell Transfer Model: This model involves transferring naive T-cells into immunodeficient mice, leading to the development of colitis. It is a valuable tool for dissecting the specific roles of T-cells in the pathogenesis of IBD.

Based on existing literature, the DSS-induced colitis model is the most well-characterized for studying the effects of PAHSAs, including this compound. Therefore, the detailed protocols provided below will focus on this model.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes based on preclinical studies of this compound and related compounds in colitis models.

Table 1: Effect of this compound on Clinical and Macroscopic Colitis Parameters in DSS-Induced Colitis

ParameterVehicle Control (DSS)This compound Treatment (DSS)Expected Outcome
Body Weight Change (%) Significant decreaseAttenuated decreaseThis compound is expected to mitigate weight loss associated with colitis.[6][8][9][10]
Disease Activity Index (DAI) Score HighSignificantly lowerThis compound treatment should lead to a reduction in the overall disease activity.[6][8][9]
Colon Length (cm) Significantly shorterCloser to normal lengthThis compound is anticipated to reduce colonic shortening, a marker of inflammation.[5][9]
Histological Score HighSignificantly lowerMicroscopic examination of the colon is expected to show reduced inflammation and tissue damage with this compound treatment.[11][12][13][14][15]

Table 2: Effect of this compound on Colonic Cytokine and Inflammatory Marker Levels in DSS-Induced Colitis

Cytokine/MarkerVehicle Control (DSS)This compound Treatment (DSS)Expected Outcome
TNF-α ElevatedDecreasedThis compound is expected to reduce the expression of this key pro-inflammatory cytokine.[7][16][17][18]
IL-6 ElevatedDecreasedA reduction in IL-6 levels is anticipated following this compound administration.[16][17][18]
IL-1β ElevatedDecreasedThis compound should lower the levels of this pro-inflammatory cytokine in the colon.[7][16][18][19]
IFN-γ ElevatedDecreasedA decrease in this Th1-associated cytokine is a likely outcome of this compound treatment.[17][18][19]
Myeloperoxidase (MPO) Activity HighLowerThis compound is expected to reduce neutrophil infiltration, as indicated by lower MPO activity.

Experimental Protocols

Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Acute Colitis in Mice for this compound Efficacy Testing

1. Animals and Acclimatization:

  • Use male C57BL/6 mice, 8-10 weeks old.

  • House mice in a specific pathogen-free facility with a 12-hour light/dark cycle.

  • Allow at least one week of acclimatization before the start of the experiment.

2. Materials:

  • This compound

  • Vehicle for this compound (e.g., olive oil, or a solution of polyethylene glycol and Tween 80)

  • Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

  • Sterile, autoclaved drinking water

  • Gavage needles

  • Standard laboratory equipment for animal handling, weighing, and tissue collection.

3. Experimental Groups:

  • Group 1: Healthy Control: Receive vehicle orally and plain drinking water.

  • Group 2: DSS Control: Receive vehicle orally and DSS in drinking water.

  • Group 3: this compound Treatment: Receive this compound orally and DSS in drinking water.

4. Experimental Procedure:

  • Pre-treatment (Optional but Recommended): Begin oral gavage of either vehicle or this compound (e.g., 1-10 mg/kg body weight) daily for 3-5 days prior to DSS administration.

  • Colitis Induction (Day 0):

    • Record the initial body weight of all mice.

    • Replace the regular drinking water in the cages of Groups 2 and 3 with a freshly prepared solution of 2.5-3% (w/v) DSS in autoclaved water.[3][4] Group 1 continues to receive plain water.

  • Treatment and Monitoring (Day 1-7):

    • Continue daily oral gavage with either vehicle or this compound.

    • Provide fresh DSS solution every 2-3 days.

  • Termination and Sample Collection (Day 8-10):

    • Euthanize mice according to approved institutional protocols.

    • Measure the length of the colon from the cecum to the anus.

    • Collect the entire colon and divide it into sections for:

      • Histological analysis (fix in 10% neutral buffered formalin).

      • Cytokine and MPO analysis (snap-freeze in liquid nitrogen and store at -80°C).

5. Histological Analysis:

  • Embed formalin-fixed colon sections in paraffin and cut 5 µm sections.

  • Stain sections with Hematoxylin and Eosin (H&E).

  • Score the slides for severity of inflammation, extent of injury, and crypt damage by a blinded observer using a validated scoring system (see Table 4).[11][12][13][14][15]

6. Cytokine and MPO Analysis:

  • Homogenize frozen colon tissue and measure protein concentration.

  • Determine the levels of TNF-α, IL-6, IL-1β, and IFN-γ using commercially available ELISA kits.[7][16][18][19]

  • Measure MPO activity using a commercially available kit as an indicator of neutrophil infiltration.

Table 3: Disease Activity Index (DAI) Scoring System

ScoreWeight Loss (%)Stool ConsistencyBlood in Stool
0 NoneNormal, well-formed pelletsNegative
1 1-5Loose stoolsNegative
2 5-10Loose stoolsPositive (visible)
3 10-15DiarrheaPositive (visible)
4 >15DiarrheaGross bleeding

The DAI is calculated as the sum of the scores for weight loss, stool consistency, and blood in stool, divided by 3.

Table 4: Histological Scoring System for Colitis

ParameterScoreDescription
Severity of Inflammation 0None
1Mild
2Moderate
3Severe
Extent of Injury 0None
1Mucosal
2Mucosal and Submucosal
3Transmural
Crypt Damage 0None
1Basal 1/3 damaged
2Basal 2/3 damaged
3Only surface epithelium intact
4Entire crypt and epithelium lost

The total histological score is the sum of the scores for each parameter.[15]

Signaling Pathway and Experimental Workflow Visualization

This compound Signaling in Colitis

The anti-inflammatory effects of this compound in the context of colitis are believed to be mediated, at least in part, through the activation of G-protein coupled receptor 120 (GPR120) on immune cells such as macrophages. This activation can lead to the inhibition of the pro-inflammatory NF-κB signaling pathway.

GPR120_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9R_PAHSA This compound GPR120 GPR120 9R_PAHSA->GPR120 Binds and Activates IKK IKK Complex GPR120->IKK Inhibits IkB IκB IKK->IkB Phosphorylates & Targets for Degradation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Induces Transcription

Caption: Proposed signaling pathway of this compound in colitis.

Experimental Workflow for this compound in DSS-Induced Colitis

The following diagram outlines the key steps in a typical preclinical study evaluating this compound in a DSS-induced colitis model.

DSS_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Induction cluster_analysis Analysis Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Experimental Groups Acclimatization->Grouping Pretreatment Pre-treatment: This compound or Vehicle (Oral Gavage, 3-5 days) Grouping->Pretreatment DSS_Induction Colitis Induction: 2.5-3% DSS in Drinking Water (Day 0) Pretreatment->DSS_Induction Daily_Treatment Daily Treatment & Monitoring (this compound/Vehicle, Body Weight, DAI) (Day 1-7) DSS_Induction->Daily_Treatment Termination Euthanasia & Sample Collection (Day 8-10) Daily_Treatment->Termination Macroscopic Macroscopic Analysis: Colon Length Termination->Macroscopic Histology Histological Analysis: H&E Staining & Scoring Termination->Histology Biochemical Biochemical Analysis: Cytokine (ELISA) & MPO Assay Termination->Biochemical

References

Application Notes and Protocols for High-Throughput Screening of 9(R)-PAHSA Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with demonstrated anti-inflammatory and insulin-sensitizing properties. The 9(R)-hydroxy stereoisomer of PAHSA, 9(R)-PAHSA, has garnered significant interest as a potential therapeutic agent. Its biological activities are mediated, at least in part, through the activation of G protein-coupled receptor 120 (GPR120) and antagonism of several chemokine receptors. High-throughput screening (HTS) of this compound analogs is a critical step in the discovery of novel compounds with improved potency, selectivity, and pharmacokinetic properties for the development of new therapeutics targeting metabolic and inflammatory diseases.

These application notes provide a framework for conducting HTS campaigns to identify and characterize novel this compound analogs. Detailed protocols for relevant cell-based assays are provided, along with a summary of known quantitative data for 9-PAHSA to serve as a benchmark.

Signaling Pathways of this compound

This compound has been shown to interact with multiple cell surface receptors, leading to the modulation of distinct signaling pathways. A primary target is GPR120, a receptor for long-chain free fatty acids, which upon activation by this compound, can lead to anti-inflammatory effects through the inhibition of the NF-κB pathway.[1][2][3] Additionally, 9-PAHSA has been identified as an antagonist of several chemokine receptors, including CCR6, CCR7, CXCR4, and CXCR5, suggesting a role in modulating immune cell trafficking.[4][5]

9R_PAHSA_Signaling cluster_agonist Agonist Activity cluster_antagonist Antagonist Activity PAHSA_agonist This compound Analog GPR120 GPR120 PAHSA_agonist->GPR120 Binds to beta_arrestin β-Arrestin 2 Recruitment GPR120->beta_arrestin Activates NFkB_inhibition NF-κB Pathway Inhibition beta_arrestin->NFkB_inhibition Leads to anti_inflammatory Anti-inflammatory Effects NFkB_inhibition->anti_inflammatory PAHSA_antagonist This compound Analog Chemokine_Receptors CCR6, CCR7, CXCR4, CXCR5 PAHSA_antagonist->Chemokine_Receptors Binds to Immune_Cell_Migration Immune Cell Migration Inhibition Chemokine_Receptors->Immune_Cell_Migration Modulates Chemokine_Binding Chemokine Binding Chemokine_Binding->Chemokine_Receptors Blocks

Figure 1: Signaling pathways of this compound analogs.

Data Presentation: Quantitative Activity of 9-PAHSA

The following table summarizes the reported in vitro activities of 9-PAHSA. This data can be used as a reference for hit validation and lead optimization of novel analogs.

CompoundTargetAssay TypeActivityIC50 / EC50 (µM)Reference
9-PAHSA GPR120Agonist-induced β-arrestin recruitmentAgonist~19[4]
9-PAHSA CCR6Antagonist activityAntagonist1.7[4][5]
9-PAHSA CCR7Antagonist activityAntagonist3.2[4][5]
9-PAHSA CXCR4Antagonist activityAntagonist3.9[4][5]
9-PAHSA CXCR5Antagonist activityAntagonist19[4][5]

Experimental Protocols

High-throughput screening for this compound analogs can be effectively carried out using cell-based assays that measure key events in the GPR120 and chemokine receptor signaling pathways. Below are detailed protocols for two primary HTS assays.

HTS Experimental Workflow

The general workflow for a high-throughput screening campaign for this compound analogs involves several key stages, from assay development to hit validation.

HTS_Workflow Assay_Dev Assay Development & Optimization (e.g., Z'-factor > 0.5) Primary_Screen Primary HTS of Analog Library (Single Concentration) Assay_Dev->Primary_Screen Hit_Confirmation Hit Confirmation (Re-testing of Primary Hits) Primary_Screen->Hit_Confirmation Dose_Response Dose-Response Analysis (EC50/IC50 Determination) Hit_Confirmation->Dose_Response Selectivity Selectivity & Counter-Screens (Assess off-target effects) Dose_Response->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt

Figure 2: General HTS workflow for this compound analogs.

Protocol 1: GPR120 Agonist Screening using a β-Arrestin Recruitment Assay

Objective: To identify and quantify the agonist activity of this compound analogs at the GPR120 receptor.

Principle: This assay measures the recruitment of β-arrestin to the activated GPR120 receptor. Ligand-induced activation of GPR120 promotes the binding of β-arrestin, which can be detected using various technologies, such as enzyme fragment complementation (EFC) or fluorescence resonance energy transfer (FRET).

Materials:

  • PathHunter® eXpress GPR120 CHO-K1 β-Arrestin GPCR Assay kit (DiscoverX) or similar

  • This compound analog library dissolved in DMSO

  • Control agonist (e.g., TUG-891)

  • Assay buffer (HBSS with 20 mM HEPES, 0.1% BSA)

  • 384-well white, solid-bottom assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Preparation:

    • Culture PathHunter® GPR120 CHO-K1 cells according to the manufacturer's protocol.

    • On the day of the assay, harvest cells and resuspend in assay buffer to the recommended density.

  • Compound Plating:

    • Prepare serial dilutions of the this compound analog library and control compounds in assay buffer. The final DMSO concentration should not exceed 0.5%.

    • Using an automated liquid handler, dispense a small volume (e.g., 5 µL) of each compound dilution into the 384-well assay plates. Include wells with assay buffer and DMSO as negative controls and a known GPR120 agonist as a positive control.

  • Cell Dispensing:

    • Dispense the cell suspension (e.g., 20 µL) into each well of the compound-containing plates.

  • Incubation:

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.

  • Detection:

    • Prepare the detection reagent according to the manufacturer's instructions.

    • Add the detection reagent (e.g., 12.5 µL) to each well.

    • Incubate the plates at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the luminescence signal on a compatible plate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • For dose-response curves, plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 values.

Protocol 2: Chemokine Receptor Antagonist Screening using a Calcium Flux Assay

Objective: To identify and quantify the antagonist activity of this compound analogs at chemokine receptors (e.g., CCR6, CCR7, CXCR4, CXCR5).

Principle: Chemokine receptors are Gαi/o-coupled GPCRs that, upon activation, can lead to a transient increase in intracellular calcium concentration. This assay measures the ability of this compound analogs to inhibit the calcium flux induced by a known chemokine agonist.

Materials:

  • HEK293 or CHO cell line stably expressing the chemokine receptor of interest (e.g., CCR6).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • This compound analog library dissolved in DMSO

  • Known chemokine receptor agonist (e.g., CCL20 for CCR6)

  • Assay buffer (HBSS with 20 mM HEPES)

  • 384-well black, clear-bottom assay plates

  • Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • Seed the cells expressing the target chemokine receptor into 384-well black, clear-bottom plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare the Fluo-4 AM loading solution in assay buffer containing Pluronic F-127.

    • Remove the culture medium from the cell plates and add the dye loading solution to each well.

    • Incubate the plates at 37°C for 60 minutes.

  • Compound Addition:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the this compound analogs at various concentrations to the wells. Include wells with buffer/DMSO as a vehicle control.

    • Incubate at room temperature for 15-30 minutes.

  • Agonist Stimulation and Signal Reading:

    • Place the assay plate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Using the instrument's integrated liquid handling, inject the chemokine agonist (at a pre-determined EC80 concentration) into each well.

    • Immediately begin kinetic reading of the fluorescence signal for 1-2 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the response of the agonist alone (100% activity) and buffer/DMSO (0% activity).

    • Plot the percentage of inhibition against the log of the analog concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.

Conclusion

The provided application notes and protocols offer a robust starting point for the high-throughput screening of this compound analogs. By employing these methodologies, researchers can efficiently identify and characterize novel compounds with desired activities at GPR120 and chemokine receptors. The systematic evaluation of structure-activity relationships will be crucial for the development of the next generation of therapeutics targeting metabolic and inflammatory disorders. Further optimization of these assays may be required depending on the specific analog library and available instrumentation.

References

Application Notes and Protocols for the Analytical Separation of FAHFA Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant therapeutic potential, demonstrating anti-diabetic and anti-inflammatory properties.[1][2] The biological activity of FAHFAs can vary significantly between isomers, which differ in the position of the ester linkage on the hydroxy fatty acid backbone.[3] This structural similarity poses a considerable challenge for their analytical separation and accurate quantification. These application notes provide detailed methodologies for the separation and analysis of FAHFA isomers, focusing on liquid chromatography-mass spectrometry (LC-MS) and the emerging technique of ion mobility spectrometry (IMS).

Analytical Techniques for FAHFA Isomer Separation

The low abundance of FAHFAs in biological matrices necessitates highly sensitive and specific analytical methods.[4] LC-MS has become the cornerstone for FAHFA analysis, offering the required sensitivity and selectivity, particularly when coupled with tandem mass spectrometry (MS/MS).[5] Reversed-phase liquid chromatography (RPLC) is the most common separation technique, effectively separating isomers based on subtle differences in their hydrophobicity.[6] Furthermore, ion mobility spectrometry (IMS) is a promising technique that separates ions based on their size, shape, and charge, providing an additional dimension of separation for challenging isomeric lipids.[3]

Experimental Protocols

Protocol 1: Extraction and Enrichment of FAHFAs from Biological Tissues

This protocol details the extraction of lipids from tissues and subsequent enrichment of the FAHFA fraction using solid-phase extraction (SPE).

Materials:

  • Biological tissue (e.g., adipose tissue, serum, plasma)[7]

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Chloroform

  • Internal standards (e.g., ¹³C-labeled FAHFAs)[8]

  • Silica SPE cartridges[2]

  • Hexane

  • Ethyl acetate

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • Homogenization and Lipid Extraction:

    • For tissues like adipose tissue, homogenize a known amount (e.g., 100-150 mg) in a mixture of PBS, methanol, and chloroform (e.g., 1:1:2 v/v/v).[7]

    • For serum or plasma, mix the sample with PBS, methanol, and chloroform.[7]

    • Spike the mixture with an appropriate internal standard for quantification.[8]

    • Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.[7]

    • Collect the lower organic phase containing the lipids.

    • Dry the organic phase under a stream of nitrogen.

  • Solid-Phase Extraction (SPE) for FAHFA Enrichment:

    • Condition a silica SPE cartridge by washing with ethyl acetate followed by hexane.[2]

    • Reconstitute the dried lipid extract in a small volume of a non-polar solvent like chloroform or hexane.

    • Load the reconstituted sample onto the conditioned SPE cartridge.

    • Wash the cartridge with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate) to elute neutral lipids like triglycerides and cholesterol esters.[2]

    • Elute the FAHFA fraction with a more polar solvent, such as 100% ethyl acetate.[2]

    • Collect the eluate containing the enriched FAHFAs.

    • Dry the FAHFA fraction under a stream of nitrogen.

    • Reconstitute the dried sample in an appropriate solvent (e.g., methanol) for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of FAHFA Isomers

This protocol outlines a typical reversed-phase LC-MS/MS method for the separation and quantification of FAHFA isomers.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or QTOF) equipped with an electrospray ionization (ESI) source.[9]

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used. Column dimensions and particle size can be optimized for resolution and run time (e.g., 2.1 x 100 mm, 1.7 µm).[7]

  • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with an additive like 0.1% formic acid or 5 mM ammonium acetate.[7]

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with a similar additive.[7]

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.[7]

  • Gradient: A shallow gradient is often employed to achieve optimal separation of the closely eluting isomers. A representative gradient could be:

    • 0-2 min: 35% B

    • 2-30 min: 35-90% B

    • 30-33 min: 90% B

    • 33-34 min: 90-35% B

    • 34-38 min: 35% B

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of the free acid form of FAHFAs.[9]

  • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification of known FAHFA isomers due to its high sensitivity and specificity.[10]

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each FAHFA isomer. The precursor ion is the deprotonated molecule [M-H]⁻, and the product ions are characteristic fragments.

Protocol 3: Ion Mobility Spectrometry (IMS) for Enhanced Isomer Separation

IMS provides an additional dimension of separation based on the ion's shape and size (collisional cross-section, CCS). This can be particularly useful for separating co-eluting or isobaric FAHFA isomers.

General Workflow:

  • Sample Introduction: The enriched FAHFA sample is introduced into the mass spectrometer, typically after chromatographic separation (LC-IMS-MS).

  • Ionization: Ions are generated using ESI.

  • Ion Mobility Separation: Ions are guided into a drift tube filled with a neutral buffer gas. An electric field propels the ions through the gas. Ions with a smaller, more compact shape will experience fewer collisions and travel faster than larger, more extended isomers.

  • Mass Analysis: The mobility-separated ions are then analyzed by the mass spectrometer.

  • Data Analysis: The resulting data is a three-dimensional plot of retention time vs. drift time vs. m/z, allowing for the differentiation of isomers with identical masses and similar retention times but different shapes.

Quantitative Data

Accurate quantification of FAHFA isomers is crucial for understanding their biological roles. The following tables summarize key quantitative parameters for the analysis of common FAHFA families.

Table 1: Representative MRM Transitions for Common FAHFA Families

FAHFA FamilyPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Reference
PAHSA (Palmitic acid hydroxy stearic acid)537.5255.2 (Palmitate)281.2 (Stearate-H₂O)[10]
OAHSA (Oleic acid hydroxy stearic acid)563.5281.2 (Oleate)281.2 (Stearate-H₂O)[10]
POHSA (Palmitoleic acid hydroxy stearic acid)535.5253.2 (Palmitoleate)281.2 (Stearate-H₂O)
SAHSA (Stearic acid hydroxy stearic acid)565.5283.2 (Stearate)281.2 (Stearate-H₂O)

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Table 2: Example Retention Times for PAHSA Isomers on a C18 Column

PAHSA IsomerApproximate Retention Time (min)
5-PAHSAEarly eluting
9-PAHSAIntermediate eluting
12-PAHSALate eluting
13-PAHSALate eluting

Note: Absolute retention times will vary based on the specific LC system, column, and gradient conditions. The elution order, however, is generally consistent on reversed-phase columns, with isomers having the ester linkage closer to the carboxyl group eluting earlier.[11]

Signaling Pathways and Experimental Workflows

FAHFA Signaling Pathways

FAHFAs exert their biological effects through various signaling pathways. A key mechanism involves the activation of G-protein coupled receptors (GPCRs), such as GPR40 (also known as FFAR1) and GPR120.[1][12]

Caption: FAHFA signaling through GPR40.

Activation of GPR40 by FAHFAs can lead to the activation of Gαq, which in turn activates phospholipase C (PLC).[9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[9] These signaling cascades can ultimately lead to enhanced glucose-stimulated insulin secretion and anti-inflammatory responses, partly through the modulation of the NF-κB pathway.[1]

Experimental Workflow for FAHFA Isomer Analysis

The following diagram illustrates the overall workflow for the analysis of FAHFA isomers from biological samples.

FAHFA_Workflow Sample Biological Sample (Tissue, Serum, etc.) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction SPE Solid-Phase Extraction (SPE) for FAHFA Enrichment Extraction->SPE LC LC Separation (Reversed-Phase) SPE->LC IMS Ion Mobility Separation (Optional) LC->IMS MS Mass Spectrometry (MS/MS Analysis) IMS->MS Data Data Analysis (Quantification & Identification) MS->Data

Caption: Experimental workflow for FAHFA isomer analysis.

Conclusion

The analytical methodologies described in these application notes provide a robust framework for the separation and quantification of FAHFA isomers. The combination of optimized sample preparation, high-resolution liquid chromatography, and sensitive mass spectrometry detection is essential for accurately determining the levels of these important bioactive lipids. The integration of ion mobility spectrometry offers a powerful tool to further resolve complex isomeric mixtures. These detailed protocols will aid researchers in advancing our understanding of FAHFA metabolism and their role in health and disease, ultimately facilitating the development of novel therapeutic strategies.

References

Application Notes and Protocols for Generating 9(R)-PAHSA Dose-Response Curves In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(R)-palmitic acid hydroxystearic acid, or 9(R)-PAHSA, is an endogenous lipid molecule that has garnered significant interest for its anti-inflammatory and insulin-sensitizing properties.[1][2] As a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family, this compound represents a promising therapeutic candidate for metabolic and inflammatory diseases. These application notes provide detailed protocols for generating in vitro dose-response curves to characterize the biological activity of this compound. The described methods are essential for determining key parameters such as potency (EC₅₀) and efficacy (Eₘₐₓ) in relevant cellular models.

Mechanism of Action

This compound exerts its biological effects through multiple signaling pathways. A primary mechanism involves the activation of G-protein coupled receptor 120 (GPR120), which is expressed in adipocytes and macrophages.[3][4][5] Activation of GPR120 can lead to enhanced glucose uptake and anti-inflammatory responses.[3][5] Additionally, this compound has been shown to antagonize specific chemokine receptors, including CCR6, CCR7, CXCR4, and CXCR5, contributing to its immunomodulatory effects.[6][7] In inflammatory contexts, such as those induced by lipopolysaccharide (LPS), this compound can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of pro-inflammatory gene expression.[3][8] Furthermore, this compound has been implicated in the regulation of autophagy through the p-AKT/mTOR/PI3KIII-BECN-1 pathway.[9]

Data Presentation

The following tables summarize typical concentration ranges and expected outcomes for in vitro experiments with this compound.

Table 1: this compound Concentration Ranges for In Vitro Assays

Assay TypeCell TypeTypical Concentration RangeExpected Effect
Anti-inflammatory Activity (Cytokine Release)Macrophages (e.g., RAW 264.7, J774A.1)10 - 100 µMInhibition of LPS-induced pro-inflammatory cytokine (e.g., TNF-α, IL-6, CXCL10) secretion.[6][7]
GPR120 ActivationGPR120-expressing cells (e.g., HEK293, CHO)1 - 50 µMAgonist activity, leading to downstream signaling (e.g., calcium mobilization, reporter gene expression).[6]
Adipocyte Browning3T3-L1 Adipocytes10 - 50 µMIncreased expression of brown fat-specific genes.[3]
Cell ViabilityVarious (e.g., HepG2, Macrophages)10 - 40 µMIncreased viability in steatotic hepatocytes.[10]
Glucose UptakeDifferentiated 3T3-L1 Adipocytes~20 µMEnhancement of insulin-stimulated glucose uptake.[6]

Table 2: Key Parameters for Dose-Response Curve Generation

ParameterDescriptionMethod of Determination
EC₅₀ / IC₅₀ The concentration of this compound that produces 50% of the maximal response (EC₅₀ for agonism) or 50% of the maximal inhibition (IC₅₀ for antagonism).Non-linear regression of the dose-response curve.
Eₘₐₓ The maximum response achievable with this compound.The upper plateau of the dose-response curve.
Hill Slope The steepness of the dose-response curve, indicating the cooperativity of the interaction.Non-linear regression of the dose-response curve.

Experimental Protocols

Preparation of this compound Stock Solutions

Proper preparation of this compound stock solutions is critical for accurate and reproducible results.

  • Solvent Selection: this compound is soluble in organic solvents such as ethanol, DMSO, and DMF.[2] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO or ethanol.

  • Stock Solution Preparation (10 mM):

    • Weigh out a precise amount of this compound powder.

    • Add the appropriate volume of DMSO or ethanol to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 538.9 g/mol ), add 185.5 µL of solvent.

    • Vortex thoroughly until the powder is completely dissolved. Sonication may be used to aid dissolution.[2]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh dilutions of the stock solution in the appropriate cell culture medium for each experiment. Ensure that the final concentration of the solvent in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Protocol: Anti-Inflammatory Activity in Macrophages (LPS-Induced Cytokine Release)

This protocol details the measurement of this compound's ability to inhibit the release of pro-inflammatory cytokines from macrophages stimulated with LPS.

  • Cell Culture:

    • Culture a murine macrophage cell line (e.g., J774A.1 or RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the cells in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium. A typical concentration range to test is 0.1, 1, 10, 50, and 100 µM.

    • Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration).

    • Pre-incubate the cells with this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL final concentration) for 16-18 hours.[11][12] Include an unstimulated control group (no LPS).

  • Cytokine Measurement (ELISA):

    • After incubation, collect the cell culture supernatants.

    • Centrifuge the supernatants at 500 x g for 5 minutes to pellet any detached cells.[11]

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, CXCL10) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine release for each this compound concentration relative to the LPS-stimulated vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

Protocol: Cell Viability Assay

It is important to assess whether the observed effects of this compound are due to its specific biological activity or to cytotoxicity.

  • Cell Seeding:

    • Seed the cells of interest (e.g., macrophages, adipocytes) in a 96-well plate at an appropriate density.

  • Treatment:

    • Treat the cells with the same concentrations of this compound as used in the functional assays for the same duration.

  • Viability Measurement (e.g., PrestoBlue Assay):

    • Add PrestoBlue™ Cell Viability Reagent (10% of the culture volume) to each well.[7][13]

    • Incubate the plate at 37°C for 10 minutes to 2 hours, protected from light.[4]

    • Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm with a reference wavelength of 600 nm) using a microplate reader.[4]

  • Data Analysis:

    • Express the results as a percentage of the viability of the vehicle-treated control cells.

    • A significant decrease in cell viability at higher concentrations of this compound would indicate a cytotoxic effect.

Protocol: Western Blot for NF-κB Signaling

This protocol allows for the investigation of this compound's effect on the NF-κB signaling pathway.

  • Cell Treatment and Lysis:

    • Seed and treat cells with this compound and LPS as described in the cytokine release assay protocol. A time course of LPS stimulation (e.g., 0, 15, 30, 60 minutes) is recommended to observe the dynamics of protein phosphorylation and degradation.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against key NF-κB pathway proteins, such as phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH), overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phospho-p65 to total p65 and IκBα to the loading control.

    • Compare the protein levels in the this compound-treated groups to the LPS-stimulated vehicle control to determine the effect on NF-κB signaling.

Visualization of Pathways and Workflows

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 9R_PAHSA This compound GPR120 GPR120 9R_PAHSA->GPR120 G_protein Gαq/11 GPR120->G_protein PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Glucose_uptake Improved Glucose Uptake Ca_release->Glucose_uptake ERK ERK1/2 PKC->ERK Anti_inflammatory Anti-inflammatory Effects ERK->Anti_inflammatory

Caption: this compound activation of the GPR120 signaling pathway.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB_p p-IκBα IkB->IkB_p NFkB_active Active NF-κB NFkB->NFkB_active Proteasome Proteasomal Degradation IkB_p->Proteasome Gene_expression Pro-inflammatory Gene Expression NFkB_active->Gene_expression translocates to PAHSA This compound PAHSA->IKK

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Cell Culture Seed Seed Cells in Plates Start->Seed Prepare_PAHSA Prepare this compound Serial Dilutions Seed->Prepare_PAHSA Treat Treat Cells with this compound Prepare_PAHSA->Treat Stimulate Stimulate with LPS (for inflammation assays) Treat->Stimulate Incubate Incubate for Specified Duration Stimulate->Incubate Cytokine Cytokine Measurement (ELISA) Incubate->Cytokine Viability Cell Viability (e.g., PrestoBlue) Incubate->Viability Western Protein Analysis (Western Blot) Incubate->Western Data_Analysis Data Analysis and Dose-Response Curve Generation Cytokine->Data_Analysis Viability->Data_Analysis Western->Data_Analysis End End: Determine EC₅₀/IC₅₀ Data_Analysis->End

Caption: General experimental workflow for generating this compound dose-response curves.

References

Troubleshooting & Optimization

Technical Support Center: 9(R)-PAHSA In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 9(R)-Palmitic acid-9-hydroxy-stearic acid (9(R)-PAHSA) in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological effects?

This compound is a bioactive lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). It has demonstrated anti-inflammatory and anti-diabetic properties in various preclinical models.[1][2] Its effects are mediated through multiple signaling pathways, including the activation of G-protein-coupled receptor 120 (GPR120) and modulation of the mTOR and NF-κB signaling pathways.[3][4]

Q2: What is a typical starting dose for in vivo studies with this compound in mice?

A commonly reported effective dose for this compound in mice is in the range of 45-50 mg/kg, administered via oral gavage.[5] However, the optimal dose can vary depending on the animal model, disease state, and administration route. It is recommended to perform a pilot dose-response study to determine the most effective dose for your specific experimental conditions.

Q3: How should this compound be stored?

For long-term storage, this compound should be kept at -20°C, where it is stable for at least two years.[6] Stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month.[3]

Q4: What are the known signaling pathways activated by this compound?

This compound is known to activate the GPR120 receptor, which can lead to the inhibition of the pro-inflammatory NF-κB pathway.[4][7] It is also involved in autophagy-related signaling through the p-AKT/mTOR pathway.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no biological effect observed Improper Vehicle/Formulation: The vehicle used to dissolve and administer this compound can significantly impact its bioavailability and activity. Olive oil, for instance, contains bioactive molecules and is not an inert vehicle.Use a well-defined and inert vehicle such as a mixture of PEG400 and Tween-80 in water. A recommended formulation is 50% PEG400, 0.5% Tween-80, and 49.5% water.[5] Ensure this compound is fully dissolved before administration.
Suboptimal Dosage: The dose of this compound may be too low to elicit a response in your specific model.Perform a dose-response study to determine the optimal effective dose. Start with a dose reported in the literature (e.g., 50 mg/kg) and test both higher and lower concentrations.
Compound Instability: As a lipid, this compound can be prone to oxidation or degradation if not handled and stored correctly.Store the compound at -20°C or below.[6] Prepare fresh dosing solutions for each experiment and avoid repeated freeze-thaw cycles. Protect from light and oxygen where possible.
Difficulty in Administering the Compound Poor Solubility: this compound is a lipid and has poor solubility in aqueous solutions.Use appropriate solvents for preparing stock solutions, such as DMF (20 mg/ml), DMSO (15 mg/ml), or Ethanol (20 mg/ml).[6] For in vivo administration, prepare a suspension or emulsion in a suitable vehicle like the PEG/Tween mixture described above. Sonication may aid in solubilization.[2]
Issues with Oral Gavage: Improper technique can lead to stress, injury, or incorrect dosing.Ensure personnel are properly trained in oral gavage techniques for mice. Use appropriately sized feeding needles (e.g., 20-22 gauge for adult mice).[8][9] Administer the solution slowly to prevent regurgitation and aspiration.[10]
High Variability in Experimental Results Differences in Animal Strain/Supplier: The genetic background of the mice can influence their response to this compound.Use a consistent mouse strain and supplier throughout your studies. Report the specific strain and source in your methodology.
Dietary Differences: The composition of the animal's diet can affect baseline metabolic and inflammatory states, potentially masking the effects of this compound.Use a standardized and well-defined diet for all experimental groups. Be aware that high-fat diets can alter the endogenous levels of FAHFAs.

Quantitative Data Summary

Table 1: In Vivo Dosages of this compound in Mice

Dose Administration Route Frequency Animal Model Observed Effect Reference
50 mg/kgOral GavageDaily for 4 weeksdb/db miceAmeliorated vascular calcification and myocardial dysfunction[5]
45 mg/kgOral GavageNot specifiedDiet-induced obese miceImproved glucose tolerance
15-45 mg/kg (of each 5- and 9-PAHSA)Oral GavageDailyChow- and HFD-fed miceImproved insulin sensitivity[11]
Not specifiedSubcutaneous minipumpsChronic (6 months)HFD-fed miceImproved glucose tolerance and insulin sensitivity[11]

Table 2: Solubility of this compound

Solvent Concentration Reference
DMF20 mg/ml[6]
DMSO15 mg/ml[6]
Ethanol20 mg/ml[6]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/ml[6]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound by Oral Gavage
  • Preparation of Vehicle:

    • Prepare a vehicle solution consisting of 50% PEG400, 0.5% Tween-80, and 49.5% sterile water.

    • Warm the PEG400 slightly to reduce viscosity before mixing.

    • Vortex the solution thoroughly to ensure homogeneity.

  • Preparation of this compound Dosing Solution:

    • Weigh the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the number and weight of the animals.

    • Add the this compound to the prepared vehicle.

    • Vortex and sonicate the mixture until the compound is fully dissolved or a homogenous suspension is formed. Prepare this solution fresh before each administration.

  • Oral Gavage Procedure:

    • Weigh each mouse to determine the precise volume of the dosing solution to be administered (typically up to 10 ml/kg).[12]

    • Use a 20-22 gauge, 1.5-inch curved, ball-tipped feeding needle for adult mice.[9][13]

    • Gently restrain the mouse and insert the gavage needle into the esophagus.

    • Slowly administer the solution.

    • Monitor the animal for any signs of distress after the procedure.[12]

Protocol 2: Chronic Administration of this compound via Subcutaneous Minipumps
  • Preparation of this compound Solution:

    • Dissolve this compound in a suitable solvent that is compatible with the osmotic minipump, such as PEG400.

    • The concentration of the solution will depend on the desired daily dose and the pumping rate of the minipump.

  • Minipump Implantation:

    • Anesthetize the mouse using an appropriate anesthetic agent.

    • Make a small incision in the skin on the back, slightly posterior to the scapulae.

    • Create a subcutaneous pocket using blunt dissection.

    • Insert the filled osmotic minipump into the pocket.

    • Close the incision with wound clips or sutures.

    • Provide appropriate post-operative care, including analgesics.

Visualizations

GPR120_Signaling_Pathway This compound GPR120 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 9R_PAHSA This compound GPR120 GPR120 9R_PAHSA->GPR120 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK GPR120->IKK Inhibits TLR4->IKK Activates IKB IκB IKK->IKB Phosphorylates NF_kB NF-κB IKK->NF_kB Activates (via IκB degradation) IKB->NF_kB Inhibits Inflammatory_Genes Inflammatory Gene Expression NF_kB->Inflammatory_Genes Promotes Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: this compound GPR120 Anti-Inflammatory Pathway.

mTOR_Signaling_Pathway Simplified this compound Modulated mTOR Signaling Pathway cluster_upstream Upstream Signals 9R_PAHSA This compound Akt Akt 9R_PAHSA->Akt Promotes BECN1_PI3KIII BECN1-PI3KIII Complex 9R_PAHSA->BECN1_PI3KIII Increases levels Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Autophagy_Initiation Autophagy Initiation mTORC1->Autophagy_Initiation Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes BECN1_PI3KIII->Autophagy_Initiation Promotes

Caption: this compound and mTOR Signaling in Autophagy.

experimental_workflow General Experimental Workflow for In Vivo this compound Studies Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline_Measurements Baseline Measurements (e.g., Body Weight, Blood Glucose) Animal_Acclimation->Baseline_Measurements Group_Allocation Random Group Allocation (Vehicle vs. This compound) Baseline_Measurements->Group_Allocation Dosing_Period Dosing Period (e.g., Oral Gavage, Daily) Group_Allocation->Dosing_Period In_life_Measurements In-life Measurements (e.g., Glucose Tolerance Test) Dosing_Period->In_life_Measurements Endpoint Study Endpoint Dosing_Period->Endpoint In_life_Measurements->Dosing_Period Repeated as needed Tissue_Collection Tissue/Blood Collection Endpoint->Tissue_Collection Analysis Biochemical & Histological Analysis Tissue_Collection->Analysis

Caption: In Vivo this compound Experimental Workflow.

References

Technical Support Center: 9(R)-PAHSA Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 9(R)-Palmitic acid-9-hydroxy-stearic acid (9(R)-PAHSA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and to offer troubleshooting for common stability issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: For optimal stability, this compound should be stored at -20°C for long-term storage (months to years).[1][2] Some suppliers suggest that stability can be maintained for at least two years at this temperature. For stock solutions in solvent, storage at -80°C is recommended.

Q2: What are the best solvents for storing this compound?

A2: this compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[2][3] For preparing stock solutions, it is crucial to use anhydrous solvents to minimize the risk of hydrolysis.

Q3: How can I prevent degradation of this compound in solution?

A3: To minimize degradation in solution, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles and exposure to moisture and air. Store these aliquots at -80°C.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathway for this compound is hydrolysis of the ester bond. This can be catalyzed by exposure to water (especially under acidic or basic conditions) or by enzymatic activity from esterases, such as carboxyl ester lipase (CEL).[1][4][5] Oxidation of the fatty acid chains is another potential, though less specifically documented, degradation pathway for lipids like this compound.[6]

Q5: What are the degradation products of this compound?

A5: The hydrolysis of this compound yields 9(R)-hydroxystearic acid (9-HSA) and palmitic acid.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in experiments Degradation of this compound due to improper storage or handling.1. Verify storage conditions (temperature, solvent). 2. Prepare fresh solutions from a new aliquot of this compound. 3. Perform a stability check of your stored compound using the analytical methods described below.
Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) Presence of degradation products (e.g., 9-HSA, palmitic acid) or impurities.1. Confirm the identity of the unexpected peaks by comparing their retention times and/or mass-to-charge ratios with standards of potential degradation products. 2. Review storage and handling procedures to identify potential sources of contamination or degradation.
Inconsistent experimental results Inconsistent concentration of active this compound due to degradation.1. Implement strict protocols for solution preparation and storage, including aliquoting and minimizing freeze-thaw cycles. 2. Regularly assess the purity of the this compound stock.

Experimental Protocols

Stability Indicating Method using HPLC-MS

This method can be used to assess the stability of this compound by separating the intact compound from its potential degradation products.

1. Sample Preparation and Forced Degradation:

  • Control Sample: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the this compound solution. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the this compound solution. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the this compound solution. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store the solid this compound at an elevated temperature (e.g., 60°C) for one week. Dissolve in a suitable solvent for analysis.

  • Photostability: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm) is suitable for separating this compound and its degradation products.[7]

    • Mobile Phase: A gradient of methanol and water with additives like ammonium acetate or formic acid can be used. For example, a gradient of Mobile Phase A (water with 5 mM ammonium acetate and 0.03% ammonium hydroxide) and Mobile Phase B (methanol with 5 mM ammonium acetate and 0.03% ammonium hydroxide).[7] A chiral column and specific mobile phases may be required to separate R- and S-enantiomers.[1]

    • Flow Rate: Typically around 0.2-0.4 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 25°C.[7]

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for the detection of 9-PAHSA.[8][9]

    • Detection: Multiple Reaction Monitoring (MRM) can be used for sensitive and specific quantification. Key transitions for 9-PAHSA (m/z 537) include the product ions m/z 255 (palmitic acid), m/z 281 (octadecenoic acid fragment), and m/z 299 (hydroxystearic acid).[8][9]

3. Data Analysis:

Compare the chromatograms of the stressed samples with the control sample. A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products indicate instability under the tested conditions.

Signaling Pathway and Experimental Workflow Diagrams

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 9_R_PAHSA This compound GPR120 GPR120 9_R_PAHSA->GPR120 Binds to Gq_11 Gαq/11 GPR120->Gq_11 Activates PLC PLC Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC NFkB_inhibition NF-κB Inhibition PKC->NFkB_inhibition Anti_inflammatory Anti-inflammatory Effects NFkB_inhibition->Anti_inflammatory

Caption: this compound signaling through GPR120 to exert anti-inflammatory effects.

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation start This compound Sample stress_conditions Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->stress_conditions control Control Sample (No Stress) start->control lc_ms LC-MS/MS Analysis stress_conditions->lc_ms control->lc_ms separation Chromatographic Separation (C18 Column) lc_ms->separation detection Mass Spectrometric Detection (MRM) separation->detection data_analysis Data Analysis detection->data_analysis comparison Compare Stressed vs. Control data_analysis->comparison stability_assessment Assess Degradation comparison->stability_assessment

Caption: Experimental workflow for assessing the stability of this compound.

References

Navigating 9(R)-PAHSA Experiments: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and navigate the complexities of 9(R)-PAHSA experimentation. Inconsistent results in studies involving this novel lipid mediator have been a significant challenge, often stemming from subtle but critical variations in experimental protocols. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and standardized experimental protocols to enhance reproducibility and clarity in this compound research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (9(R)-palmitic acid hydroxy stearic acid) is an endogenous lipid molecule that has demonstrated anti-inflammatory and insulin-sensitizing properties. A primary mechanism of action involves its activity as a ligand for G-protein-coupled receptor 120 (GPR120). Activation of GPR120 by this compound can lead to the inhibition of the pro-inflammatory NF-κB signaling pathway.[1][2][3][4][5]

Q2: Why are there conflicting reports on the metabolic benefits of this compound?

A2: The conflicting results in the literature regarding the metabolic benefits of this compound are largely attributed to methodological differences across studies.[4][6] Key factors contributing to these discrepancies include the choice of vehicle for in vivo administration, the diet and gut microbiota of the animal models, and the specific experimental conditions of in vitro assays.[6]

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is soluble in various organic solvents such as ethanol, DMSO, and DMF. For long-term storage, it is recommended to store this compound at -20°C or -80°C. When preparing stock solutions, it is advisable to aliquot them to avoid repeated freeze-thaw cycles.

Q4: Where can I source high-quality this compound?

A4: Several commercial vendors supply this compound for research purposes. It is crucial to obtain a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound. Purity should be a key consideration to ensure the reliability of experimental outcomes.

Troubleshooting Inconsistent Results

In Vivo Experiments
ProblemPotential CauseRecommended Solution
No observable metabolic improvement (e.g., glucose tolerance) in mice. Vehicle choice: The use of olive oil as a vehicle can mask the effects of this compound due to its own bioactive properties that improve glucose homeostasis.[6]Use an inert vehicle such as a solution of PEG400 and Tween-80. Always include a vehicle-only control group to account for any effects of the delivery vehicle itself.
Gut Microbiota: The composition of the gut microbiota can significantly influence the metabolic effects of this compound.[6]Consider co-housing experimental animals to normalize the gut microbiota. Alternatively, perform fecal microbiota transplantation (FMT) from a standardized donor group. Include analysis of the gut microbiome as part of the experimental design.
Mouse Strain and Supplier: Different mouse strains and even mice from different suppliers can have varying baseline metabolic phenotypes and gut microbiota, leading to different responses to this compound.Clearly report the mouse strain, age, sex, and supplier in your methods. If possible, use mice from a single, consistent source throughout the study.
Diet: The composition of the diet (e.g., chow vs. high-fat diet) can alter the baseline metabolic state and gut microbiota, thereby influencing the effects of this compound.Standardize the diet across all experimental groups and provide a detailed description of the diet composition in the methodology.
High variability in animal responses. Inconsistent Dosing: Inaccurate or inconsistent administration of this compound can lead to variable exposure and, consequently, variable results.Ensure accurate and consistent dosing for all animals. For oral gavage, ensure proper technique to deliver the full dose. For subcutaneous administration, ensure the injection site and depth are consistent.
In Vitro Experiments
ProblemPotential CauseRecommended Solution
No GPR120 activation observed. Low this compound Concentration: The effective concentration of this compound for GPR120 activation in vitro may not have been reached.Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and assay.
Cell Line Issues: The cell line used may not express sufficient levels of GPR120, or the receptor may not be functional.Verify GPR120 expression in your cell line using qPCR or Western blot. Consider using a cell line known to express functional GPR120 or a GPR120-overexpressing cell line.
Assay Sensitivity: The chosen assay for measuring GPR120 activation (e.g., calcium mobilization, β-arrestin recruitment) may not be sensitive enough.Optimize the assay conditions, including cell density, incubation times, and reagent concentrations. Consider using a more sensitive detection method or a different assay format.
No inhibition of NF-κB signaling. Inappropriate Stimulus: The stimulus used to activate the NF-κB pathway (e.g., LPS) may be too strong, masking the inhibitory effect of this compound.Perform a dose-response of the NF-κB stimulus to find a concentration that provides a robust but submaximal activation, allowing for the detection of inhibitory effects.
Timing of Treatment: The pre-incubation time with this compound may be too short to elicit an inhibitory effect on NF-κB signaling.Optimize the pre-incubation time with this compound before adding the NF-κB stimulus. Test a range of pre-incubation times (e.g., 1, 6, 12, 24 hours).
High background in luciferase reporter assays. Promoter Leakiness: The minimal promoter in the luciferase reporter construct may have some basal activity, leading to high background.Use a reporter construct with a very low basal activity. Always include an unstimulated control to determine the baseline luciferase activity.
Cell Viability Issues: High concentrations of this compound or the vehicle may be causing cytotoxicity, leading to non-specific effects on luciferase expression.Perform a cell viability assay (e.g., MTT, LDH) to ensure that the concentrations of this compound and vehicle used are not toxic to the cells.

Experimental Protocols

GPR120 Activation Assay (Calcium Mobilization)

This protocol describes a method to assess the activation of GPR120 by this compound by measuring changes in intracellular calcium concentration.

Materials:

  • Cells expressing GPR120 (e.g., HEK293 cells stably expressing human GPR120)

  • This compound

  • Positive control agonist (e.g., GW9508)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed GPR120-expressing cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Washing: Gently wash the cells twice with assay buffer to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control agonist in assay buffer. Include a vehicle control.

  • Calcium Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a short period.

  • Compound Injection: Inject the this compound dilutions, positive control, and vehicle control into the respective wells.

  • Data Acquisition: Immediately after injection, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol describes a method to assess the inhibitory effect of this compound on NF-κB activation using a luciferase reporter gene.[7][8][9][10]

Materials:

  • Cells co-transfected with an NF-κB luciferase reporter construct and a constitutively active Renilla luciferase construct (for normalization)

  • This compound

  • NF-κB stimulus (e.g., Lipopolysaccharide - LPS)

  • Cell culture medium

  • 96-well white, opaque plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed the co-transfected cells into a 96-well white, opaque plate.

  • Pre-treatment: The following day, pre-treat the cells with various concentrations of this compound or vehicle for a predetermined optimal time (e.g., 6-24 hours).

  • Stimulation: Add the NF-κB stimulus (e.g., LPS) to the wells (except for the unstimulated control) and incubate for an optimal time to induce NF-κB activation (e.g., 6 hours).

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol for the dual-luciferase reporter assay system.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition by comparing the normalized luciferase activity in the this compound-treated, stimulated wells to the stimulated vehicle control wells.

Signaling Pathways and Experimental Workflows

GPR120_NFkB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9R_PAHSA This compound GPR120 GPR120 9R_PAHSA->GPR120 Activates LPS LPS TLR4 TLR4 LPS->TLR4 Activates Gaq Gαq GPR120->Gaq Activates IKK IKK TLR4->IKK Activates Gaq->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB-IκB Complex IkB->NFkB_complex Inhibits NFkB NF-κB NFkB_complex->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene_Expression Inflammatory Gene Expression NFkB_nuc->Gene_Expression Induces Experimental_Workflow cluster_invivo In Vivo Experiment cluster_invitro In Vitro Experiment Animal_Model Select Animal Model (Strain, Diet, Microbiota) Vehicle_Prep Prepare this compound in Inert Vehicle (e.g., PEG400/Tween-80) Animal_Model->Vehicle_Prep Dosing Administer this compound and Vehicle Controls Vehicle_Prep->Dosing Metabolic_Tests Perform Metabolic Tests (e.g., GTT, ITT) Dosing->Metabolic_Tests Data_Analysis_invivo Analyze Data and Compare to Vehicle Control Metabolic_Tests->Data_Analysis_invivo Cell_Culture Culture GPR120-expressing cells or NF-κB reporter cells Treatment Treat cells with this compound and Controls (Dose-Response) Cell_Culture->Treatment Assay Perform GPR120 Activation Assay or NF-κB Inhibition Assay Treatment->Assay Data_Analysis_invitro Analyze Data (EC50/IC50) Assay->Data_Analysis_invitro

References

minimizing off-target effects of 9(R)-Pahsa

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 9(R)-Palmitic acid-9-hydroxy-stearic acid (9(R)-PAHSA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for experiments involving this novel lipid mediator.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target receptor for this compound?

A1: The primary and most well-characterized receptor for this compound is G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1][2][3] Activation of GPR120 by this compound has been linked to anti-inflammatory effects and improved glucose uptake.[1][2][3]

Q2: What are the known off-target receptors for this compound?

A2: this compound has been shown to exhibit antagonist activity at several chemokine receptors, including CCR6, CCR7, CXCR4, and CXCR5, with IC50 values in the low micromolar range.[4] There is also evidence suggesting potential interactions with Peroxisome Proliferator-Activated Receptors (PPARs), although the direct binding and functional consequences are less well-defined.

Q3: How can I minimize off-target effects in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:

  • Dose-response studies: Use the lowest effective concentration of this compound that elicits a response at your target of interest (GPR120) while minimizing engagement of off-target receptors.

  • Use of specific inhibitors: Where possible, use specific antagonists for the known off-target receptors (e.g., CCR6, CCR7, CXCR4, CXCR5 antagonists) to confirm that the observed effects are not mediated through these pathways.

  • Cell line selection: Use cell lines that have low or no expression of the off-target receptors if you are specifically investigating GPR120-mediated effects. Conversely, to study off-target effects, use cell lines with high expression of the receptor of interest.

  • Control experiments: Always include appropriate vehicle controls (e.g., DMSO or ethanol at the same final concentration as your this compound treatment) to account for any solvent effects.[5]

Q4: What are the best practices for solubilizing and handling this compound?

A4: this compound is a lipid and can be challenging to work with in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol.[5][6] For cell-based assays, this stock should then be diluted in culture medium to the final desired concentration. To avoid precipitation, ensure thorough mixing and consider pre-warming the medium. The final concentration of the organic solvent in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.[7]

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no GPR120 activation 1. Poor solubility of this compound: The compound may be precipitating out of solution. 2. Cell line issues: The cells may have low or variable expression of GPR120. 3. Degradation of this compound: The compound may not be stable under the experimental conditions.1. Prepare fresh dilutions from a stock solution for each experiment. Ensure the final solvent concentration is low and consistent across experiments. Consider using a vehicle with fatty acid-free BSA to improve solubility. 2. Verify GPR120 expression in your cell line using qPCR or Western blot. Consider using a cell line known to express GPR120, such as 3T3-L1 adipocytes or HEK293 cells transiently or stably expressing GPR120.[8] 3. Store this compound stock solutions at -80°C and minimize freeze-thaw cycles.
Unexpected or conflicting results 1. Off-target effects: The observed phenotype may be due to the interaction of this compound with chemokine receptors or PPARs. 2. Vehicle effects: The solvent (e.g., DMSO, ethanol) may be causing a biological response.1. Perform dose-response experiments to identify a concentration range where on-target effects are dominant. Use specific antagonists for off-target receptors to dissect the signaling pathways. 2. Always include a vehicle control with the same final concentration of the solvent used to deliver this compound.
High background in binding assays 1. Non-specific binding of this compound: The lipid nature of the compound can lead to non-specific interactions with membranes and other surfaces. 2. Issues with the radioligand: If using a competitive binding assay, the radioligand may have high non-specific binding.1. Include a non-specific binding control in your assay (e.g., a high concentration of a known GPR120 ligand). Optimize washing steps to reduce background. 2. Choose a radioligand with known high affinity and specificity for GPR120. Titrate the radioligand to determine the optimal concentration for your assay.

Data Presentation

Table 1: In Vitro Potency of this compound at On-Target and Off-Target Receptors

TargetAssay TypeSpeciesCell LineParameterValue (µM)Reference
GPR120 Agonist-induced β-arrestin recruitmentHumanCHOIC5019[4]
CCR6 Antagonist activityHumanCHOIC501.7[4]
CCR7 Antagonist activityHumanCHOIC503.2[4]
CXCR4 Antagonist activityHumanCHOIC503.9[4]
CXCR5 Antagonist activityHumanCHOIC5019[4]

Experimental Protocols

Protocol 1: GPR120 Activation Assay (β-arrestin Recruitment)

This protocol is adapted for a chemiluminescence-based β-arrestin recruitment assay in a 96-well format.

Materials:

  • CHO cell line stably expressing human GPR120 and a β-arrestin-enzyme fragment complementation system.

  • This compound stock solution (10 mM in DMSO).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Detection reagents for the enzyme complementation system.

  • White, opaque 96-well microplates.

Procedure:

  • Seed the GPR120-expressing CHO cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

  • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (0.1% DMSO in assay buffer).

  • On the day of the assay, remove the culture medium from the cells and wash once with assay buffer.

  • Add the this compound dilutions and controls to the respective wells.

  • Incubate the plate at 37°C for 90-120 minutes.

  • Add the detection reagents according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Read the luminescence on a plate reader.

  • Calculate the dose-response curve and determine the EC50 value.

Protocol 2: Chemokine Receptor Antagonist Assay

This protocol describes a competitive binding assay to determine the antagonistic activity of this compound at chemokine receptors.

Materials:

  • HEK293 cells transiently or stably expressing the chemokine receptor of interest (e.g., CCR6).

  • This compound stock solution (10 mM in DMSO).

  • Radiolabeled chemokine ligand specific for the receptor (e.g., [125I]-CCL20 for CCR6).

  • Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.1).

  • Wash buffer (binding buffer without BSA).

  • Unlabeled chemokine ligand for determining non-specific binding.

  • 96-well filter plates.

Procedure:

  • Harvest the receptor-expressing HEK293 cells and prepare a cell membrane suspension.

  • In a 96-well plate, add the cell membranes, the radiolabeled chemokine ligand at a concentration near its Kd, and varying concentrations of this compound.

  • For total binding, add only the radioligand and membranes. For non-specific binding, add a high concentration of the unlabeled chemokine ligand in addition to the radioligand and membranes.

  • Incubate the plate with gentle agitation for 60-90 minutes at room temperature.

  • Transfer the contents of the plate to a filter plate and wash rapidly with ice-cold wash buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Count the radioactivity in a scintillation counter.

  • Calculate the specific binding and determine the IC50 of this compound.

Mandatory Visualizations

On_Target_Signaling This compound This compound GPR120 GPR120 This compound->GPR120 Binds to Gq_alpha Gαq GPR120->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB_inhibition Inhibition of NF-κB Pathway PKC->NFkB_inhibition

Caption: On-target signaling pathway of this compound via GPR120.

Off_Target_Signaling cluster_chemokine Chemokine Receptor Antagonism cluster_ppar Potential PPAR Interaction This compound This compound Chemokine_Receptor CCR6/CCR7/CXCR4/CXCR5 This compound->Chemokine_Receptor Antagonizes Cell_Migration Cell Migration Chemokine_Receptor->Cell_Migration Chemokine Chemokine (e.g., CCL20) Chemokine->Chemokine_Receptor Binds & Activates 9(R)-PAHSA_PPAR This compound PPAR PPARα/γ 9(R)-PAHSA_PPAR->PPAR Potentially Activates Gene_Transcription Gene Transcription (Lipid Metabolism, Inflammation) PPAR->Gene_Transcription

Caption: Potential off-target signaling pathways of this compound.

Experimental_Workflow start Start: Hypothesis Involving this compound dose_response 1. On-Target Dose-Response (e.g., GPR120 activation assay) start->dose_response select_concentration 2. Select Lowest Effective Concentration dose_response->select_concentration off_target_screen 3. Off-Target Screening (Chemokine receptor & PPAR assays) select_concentration->off_target_screen final_conclusion Final Conclusion select_concentration->final_conclusion If off-target effects are minimal interpret_results 4. Interpret Results in Context of On- and Off-Target Activities off_target_screen->interpret_results use_antagonists 5. Use Specific Antagonists for Off-Targets (if necessary) interpret_results->use_antagonists use_antagonists->final_conclusion

Caption: Logical workflow for minimizing this compound off-target effects.

References

addressing batch-to-batch variability of synthetic 9(R)-Pahsa

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the batch-to-batch variability of synthetic 9(R)-Palmitic Acid Hydroxy Stearic Acid (PAHSA).

Frequently Asked Questions (FAQs)

Q1: What are the common sources of batch-to-batch variability in synthetic 9(R)-PAHSA?

A1: Batch-to-batch variability in synthetic this compound can arise from several factors throughout the manufacturing process. Key sources include the purity of starting materials, the specific synthetic route employed, and variations in reaction conditions such as temperature, pressure, and reaction time.[1] The efficiency of purification steps and the stability of the final compound during storage and handling also play a critical role.[2][3] Different synthetic strategies, evolving from lengthy 11-step processes to more efficient 3-step methods, can introduce different impurity profiles.[4][5]

Q2: What are the expected purity levels for synthetic this compound, and what are the common impurities?

A2: High-quality synthetic this compound should typically have a purity of ≥95%.[2] Common impurities can include stereoisomers (such as 9(S)-PAHSA), regioisomers (e.g., 5-PAHSA), unreacted starting materials like palmitic acid and 9-hydroxystearic acid, and byproducts from the synthesis, such as oxidized or truncated lipid species.[6][7][8] Residual solvents from the purification process may also be present.

Q3: How should I properly store and handle synthetic this compound to ensure its stability?

A3: To ensure stability, synthetic this compound should be stored at -20°C or -80°C.[2][3] It is often supplied as a solution in an organic solvent like methyl acetate. For long-term storage, -80°C is recommended, which can preserve the compound for up to six months in solution. For shorter periods of up to one month, -20°C is adequate. It is advisable to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles. When preparing aqueous solutions, it's important to use appropriate solubilizing agents like DMSO or ethanol, followed by dilution in a buffered solution, as the solubility in aqueous media is limited.

Q4: My experimental results with different batches of this compound are inconsistent. What could be the cause?

A4: Inconsistent results are a hallmark of batch-to-batch variability. The primary cause is likely differences in the purity and impurity profile between batches. Even small variations in the concentration of the active this compound or the presence of biologically active impurities can significantly impact experimental outcomes. It is crucial to obtain a detailed Certificate of Analysis (CoA) for each batch and perform in-house quality control to confirm identity, purity, and concentration.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to the batch-to-batch variability of synthetic this compound.

Troubleshooting Workflow

cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Analytical Verification cluster_3 Data Analysis & Action A Inconsistent Experimental Results B Review Certificate of Analysis (CoA) for each batch A->B C Compare reported purity, impurity profiles, and storage conditions B->C D Perform in-house QC on all batches C->D E LC-MS/MS for identity, purity, and isomer ratio D->E F NMR for structural integrity D->F G Correlate analytical data with experimental results E->G F->G H Significant variability confirmed? G->H I Contact supplier with data for replacement or clarification H->I Yes J Normalize concentration based on purity for future experiments H->J No, but minor differences exist

Caption: A logical workflow for troubleshooting inconsistent experimental results due to this compound batch variability.

Quantitative Data Summary
ParameterBatch ABatch BBatch CIdeal Specification
Purity (by LC-MS) 96.5%92.1%98.9%≥95%
9(S)-PAHSA Isomer (%) 1.2%3.5%0.5%<1%
Unreacted Palmitic Acid (%) 0.8%2.1%0.3%<0.5%
Unreacted 9-HSA (%) 1.0%1.8%0.2%<0.5%
Appearance Clear SolutionClear SolutionClear SolutionClear Solution
Concentration (by qNMR) 10.1 mg/mL9.5 mg/mL10.0 mg/mLAs specified

Key Signaling Pathways

This compound exerts its anti-inflammatory and insulin-sensitizing effects through various signaling pathways. Understanding these pathways is crucial for designing robust experiments.

GPR120-Mediated Anti-Inflammatory Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm GPR120 GPR120 NFkB_pathway NF-κB Pathway GPR120->NFkB_pathway PAHSA This compound PAHSA->GPR120 LPS LPS LPS->NFkB_pathway Activates Inflammation Pro-inflammatory Cytokine Production NFkB_pathway->Inflammation Leads to

Caption: this compound activates GPR120, which in turn inhibits the LPS-induced NF-κB pathway, reducing inflammation.[9][10]

PI3K/AKT/mTOR Signaling in Autophagy

PAHSA This compound PI3K PI3K PAHSA->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits

References

Technical Support Center: Improving the Bioavailability of Orally Administered 9(R)-PAHSA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9(R)-PAHSA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the oral administration and bioavailability assessment of this lipophilic compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and recommended solutions.

Question/Issue Potential Cause(s) Troubleshooting/Recommended Action(s)
Why am I observing low and variable oral bioavailability of this compound in my animal studies? 1. Poor aqueous solubility: this compound is a highly lipophilic molecule with limited solubility in the aqueous environment of the gastrointestinal (GI) tract. 2. GI tract instability: The ester linkage in this compound may be susceptible to hydrolysis by digestive enzymes (lipases). 3. First-pass metabolism: The compound may be metabolized in the enterocytes or liver before reaching systemic circulation. 4. Inadequate formulation: The vehicle used for oral administration may not be optimal for facilitating absorption.1. Formulation Enhancement: Utilize lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or nanoparticle-based systems (e.g., Solid Lipid Nanoparticles - SLNs) to improve solubility and absorption.[1][2][3][4][5][6][7] 2. Excipient Selection: Incorporate excipients that can protect the drug from degradation and/or inhibit efflux transporters.[8][9] 3. In Vitro-In Vivo Correlation: Use in vitro models like the Caco-2 permeability assay to screen formulations and predict in vivo performance.
My this compound formulation shows good solubility in vitro, but poor absorption in vivo. What could be the reason? 1. Precipitation upon dilution: The formulation may be stable as a concentrate but precipitates when it comes into contact with the large volume of aqueous GI fluids.[10][11] 2. Poor permeability: Even if solubilized, this compound may have low permeability across the intestinal epithelium. 3. Efflux transporter activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI lumen.1. Formulation Optimization: For lipid-based systems, adjust the ratio of oil, surfactant, and co-surfactant to ensure the formation of stable nano- or micro-emulsions upon dilution.[12] 2. Permeability Assessment: Conduct Caco-2 permeability assays to evaluate the compound's intrinsic permeability and identify potential efflux. 3. Inclusion of Permeation Enhancers: Consider the use of excipients that can transiently increase intestinal permeability.
How can I choose the right excipients for my this compound formulation? The selection of excipients is critical for the performance of your formulation.1. Solubility Screening: Determine the solubility of this compound in a variety of oils, surfactants, and co-solvents to identify the most suitable components. 2. HLB Value: For emulsifying systems, select surfactants with an appropriate Hydrophilic-Lipophilic Balance (HLB) value to ensure the formation of stable oil-in-water emulsions. 3. Biocompatibility and Safety: Ensure that all chosen excipients are generally regarded as safe (GRAS) for the intended route of administration.[10]
What are the best practices for preparing and administering oral formulations of this compound to mice? Improper preparation or administration techniques can lead to dosing inaccuracies and high variability in pharmacokinetic data.1. Formulation Preparation: For lipid-based formulations, ensure thorough mixing to achieve a homogenous solution. Gentle heating may be required to dissolve this compound in the lipid vehicle. 2. Oral Gavage Technique: Use an appropriately sized gavage needle and administer the formulation slowly to avoid accidental administration into the lungs. Ensure the animal is properly restrained. 3. Dose Volume: Keep the dosing volume consistent across all animals, typically between 5-10 mL/kg for mice.
How can I accurately quantify this compound concentrations in plasma or tissue samples? Accurate quantification is essential for pharmacokinetic analysis.LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in biological matrices due to its high sensitivity and specificity. A validated bioanalytical method is crucial.

Quantitative Data on Oral Bioavailability

Improving the oral bioavailability of this compound is a primary objective in its development for therapeutic applications. The choice of formulation can significantly impact its pharmacokinetic profile. While direct comparative studies on different this compound formulations are limited, data from studies on 9-PAHSA and other lipophilic molecules demonstrate the potential for enhancement.

Table 1: Impact of Vehicle on Serum Concentration of PAHSAs in Mice

One study highlighted the significant influence of the administration vehicle on the resulting serum concentrations of 5-PAHSA and 9-PAHSA after oral gavage in mice. This underscores the critical role of formulation in achieving adequate systemic exposure.

PAHSA IsomerVehicleResulting Serum ConcentrationReference
5-PAHSAOlive Oil320 nM[13]
9-PAHSAOlive Oil21 nM[13]

Note: This data illustrates the difference in absorption between isomers in a simple oil vehicle and highlights that even within the same class of molecules, bioavailability can vary.

Table 2: Illustrative Example of Formulation Impact on a Poorly Soluble Drug (SS13)

The following data from a study on a different poorly soluble drug (SS13) illustrates the profound impact that nanoparticle formulations can have on oral bioavailability compared to the free drug. This provides a conceptual framework for the potential improvements achievable for this compound with advanced formulation strategies.

FormulationCmax (µg/mL)Tmax (min)AUC (µg/mL*min)Relative Bioavailability (%)Reference
SS13 (Free Drug)----[4]
SS13 PLGA Nanoparticles2.47 ± 0.1420227 ± 1412.67 ± 1.43[4]
SS13 Solid Lipid Nanoparticles1.30 ± 0.1560147 ± 84.38 ± 0.39[4]

Disclaimer: This data is for a different compound and is presented for illustrative purposes to demonstrate the potential of different formulation approaches.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are key protocols relevant to the study of this compound's oral bioavailability.

In Vitro Caco-2 Permeability Assay

This assay is widely used to predict the intestinal permeability of a compound.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.

  • Assay Procedure:

    • The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) on both the apical (AP) and basolateral (BL) sides of the monolayer.

    • The transport buffer on the donor side (e.g., AP for A-to-B transport) is replaced with a solution containing this compound at a known concentration.

    • Samples are collected from the receiver compartment (e.g., BL) at predetermined time points.

    • The concentration of this compound in the collected samples is quantified using a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor compartment.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure for assessing the oral bioavailability of this compound in a mouse model.

Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC) of this compound following oral administration.

Methodology:

  • Animal Model: Use adult male C57BL/6 mice (8-10 weeks old). Fast the mice overnight (with access to water) before dosing.

  • Formulation Preparation: Prepare the this compound formulation (e.g., in a lipid-based vehicle) at the desired concentration.

  • Dosing: Administer the formulation to the mice via oral gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).

Visualizations

The following diagrams illustrate key concepts related to the experimental workflow and signaling pathways of this compound.

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Pharmacokinetics Formulation This compound Formulation (e.g., SEDDS, Nanoparticles) Solubility Solubility & Stability Testing Formulation->Solubility Caco2 Caco-2 Permeability Assay Solubility->Caco2 OralGavage Oral Administration to Mice Caco2->OralGavage BloodSampling Serial Blood Sampling OralGavage->BloodSampling LCMS LC-MS/MS Analysis of Plasma BloodSampling->LCMS PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC) LCMS->PK_Analysis

Caption: Workflow for evaluating the oral bioavailability of this compound formulations.

Signaling_Pathway PAHSA This compound GPR120 GPR120 PAHSA->GPR120 PLC PLC GPR120->PLC Anti_Inflammatory Anti-inflammatory Effects GPR120->Anti_Inflammatory IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Glucose_Uptake Enhanced Glucose Uptake Ca_release->Glucose_Uptake PKC->Glucose_Uptake

Caption: Simplified signaling pathway of this compound via GPR120 activation.

References

Technical Support Center: Quantification of 9(R)-PAHSA from Serum

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of 9(R)-Palmitic acid Hydroxy Stearic Acid (9(R)-PAHSA) from serum. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound from serum?

A1: The quantification of this compound in serum presents several analytical challenges. Due to its low endogenous concentrations, a highly sensitive analytical method is required. Furthermore, the presence of other isobaric and isomeric lipid species, such as 5-PAHSA and ceramides, can interfere with accurate quantification. The complex serum matrix can also lead to ion suppression or enhancement effects during mass spectrometry analysis, impacting accuracy and reproducibility.[1]

Q2: Why is a stereoselective analytical method important for this compound?

A2: 9-PAHSA exists as two stereoisomers, this compound and 9(S)-PAHSA. These stereoisomers may have different biological activities. Therefore, a stereoselective analytical method, often involving chiral chromatography, is crucial to differentiate and accurately quantify the 9(R)-isoform, which is of particular biological interest.

Q3: What is the role of an internal standard in this compound quantification?

A3: An internal standard (IS) is essential for accurate quantification. A stable isotope-labeled internal standard, such as ¹³C₁₆-9-PAHSA, is ideal.[1] The IS is added to the sample at the beginning of the extraction process and co-elutes with the analyte. It helps to correct for variability in sample extraction, recovery, and matrix effects during LC-MS/MS analysis, thereby improving the precision and accuracy of the results.[1]

Q4: How should serum samples be handled and stored to ensure the stability of this compound?

A4: Proper sample handling and storage are critical to prevent the degradation of this compound. Serum samples should be processed promptly after collection. For long-term storage, samples should be kept at -80°C. Repeated freeze-thaw cycles should be avoided as they can lead to lipid degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no this compound signal Inefficient extraction from serum.Optimize the lipid extraction protocol. Ensure the correct ratio of chloroform:methanol:aqueous phase is used. Consider solid-phase extraction (SPE) for enrichment.[1]
Degradation of this compound during sample processing.Keep samples on ice during extraction and minimize the time between extraction and analysis. Ensure proper long-term storage at -80°C.
Insufficient sensitivity of the LC-MS/MS method.Optimize MS parameters, including ionization source settings and collision energies for the specific MRM transitions of 9-PAHSA.
Poor peak shape (tailing, fronting, or splitting) Issues with the HPLC column.Ensure the column is properly conditioned and has not exceeded its lifetime. Check for column contamination and consider flushing or replacing the column.
Inappropriate mobile phase composition.Optimize the mobile phase composition and gradient to achieve better peak shape. Ensure the pH of the mobile phase is compatible with the analyte and column.
Co-elution with interfering substances.Adjust the chromatographic gradient to improve the separation of this compound from interfering compounds.[2]
Inconsistent quantification results Matrix effects (ion suppression or enhancement).Use a stable isotope-labeled internal standard to compensate for matrix effects.[1] Dilute the sample extract to minimize the concentration of matrix components.
Inaccurate calibration curve.Prepare fresh calibration standards and ensure the calibration range covers the expected concentration of this compound in the samples.
Variability in sample preparation.Standardize the entire sample preparation workflow, including precise pipetting and consistent timing for each step.
Difficulty in separating this compound from its isomers (e.g., 5-PAHSA) Inadequate chromatographic resolution.Utilize a high-resolution HPLC column suitable for lipid isomer separation. Optimize the mobile phase gradient and temperature to enhance separation. Chiral chromatography may be necessary for stereoisomer separation.[2][3]
Incorrect MS/MS transitions.Ensure that the selected Multiple Reaction Monitoring (MRM) transitions are specific to this compound and do not overlap with fragments from other isomers.[1]

Quantitative Data

The following table summarizes representative data on serum 9-PAHSA levels in different cohorts.

Table 1: Serum 9-PAHSA Levels in Healthy Controls vs. Type 2 Diabetes Mellitus (T2DM) Patients

CohortnSerum 9-PAHSA (ng/mL)p-value
Healthy Controls301.5 ± 0.2< 0.001
T2DM Patients300.8 ± 0.1

Data are presented as mean ± standard error. Data adapted from a study on diabetic cardiovascular complications.[4]

Experimental Protocols

Detailed Methodology for this compound Quantification from Human Serum by LC-MS/MS

This protocol provides a step-by-step guide for the extraction and quantification of this compound from human serum.

1. Materials and Reagents:

  • Human serum samples

  • This compound analytical standard

  • ¹³C₁₆-9-PAHSA internal standard (IS)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) silica cartridges

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

2. Sample Preparation and Lipid Extraction:

  • Thaw frozen serum samples on ice.

  • To 175 µL of serum, add a known amount of ¹³C₁₆-9-PAHSA internal standard (e.g., 1 pmol).[1]

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 825 µL of LC-MS grade water to induce phase separation.[1]

  • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

3. Solid-Phase Extraction (SPE) for PAHSA Enrichment:

  • Condition a silica SPE cartridge by washing with hexane.

  • Reconstitute the dried lipid extract in a small volume of hexane.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a 95:5 (v/v) hexane:ethyl acetate mixture to elute neutral lipids.

  • Elute the PAHSA fraction with ethyl acetate.

  • Dry the eluted PAHSA fraction under a gentle stream of nitrogen.

  • Reconstitute the sample in an appropriate volume of the initial LC mobile phase for analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of binary gradients.

  • Column: A C18 reversed-phase column with appropriate dimensions for lipid analysis (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile:Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

  • Gradient: Develop a suitable gradient to separate 9-PAHSA from its isomers and other interfering lipids. A typical gradient might start at 40% B, increasing to 95% B over 15 minutes, holding for 5 minutes, and then re-equilibrating.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in negative ion mode.

  • Ionization Source: Electrospray Ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for 9-PAHSA:

    • Precursor ion (Q1): m/z 537.5

    • Product ions (Q3): m/z 255.2, m/z 281.2, m/z 299.2[1]

  • MRM Transition for ¹³C₁₆-9-PAHSA (IS):

    • Precursor ion (Q1): m/z 553.5

    • Product ion (Q3): m/z 269.2 (or other appropriate fragment)

5. Data Analysis and Quantification:

  • Integrate the peak areas for the MRM transitions of both this compound and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the this compound analytical standards.

  • Determine the concentration of this compound in the serum samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow for the quantification of this compound from serum.

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis cluster_data Data Processing serum Serum Sample Collection add_is Addition of Internal Standard (¹³C₁₆-9-PAHSA) serum->add_is extraction Lipid Extraction (Chloroform:Methanol) add_is->extraction spe Solid-Phase Extraction (SPE) extraction->spe dry_recon Drying and Reconstitution spe->dry_recon lcms LC-MS/MS Analysis (MRM Mode) dry_recon->lcms integration Peak Integration lcms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

A schematic of the experimental workflow for this compound quantification.

This compound Signaling Pathway

This diagram depicts the signaling pathway initiated by this compound through the G-protein coupled receptor 120 (GPR120), leading to anti-inflammatory effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gpr120 GPR120 tab1_tak1 TAB1/TAK1 Complex gpr120->tab1_tak1 inhibits pahsa This compound pahsa->gpr120 binds to ikk IKK Complex tab1_tak1->ikk activates ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb phosphorylates IκB ikb IκB ikb->ikb_nfkb nfkb NF-κB nfkb->ikb_nfkb nfkb_n NF-κB ikb_nfkb->nfkb_n NF-κB translocates inflammation Pro-inflammatory Gene Expression nfkb_n->inflammation induces

References

Technical Support Center: Interpreting Conflicting Data on 9(R)-PAHSA Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate the conflicting data surrounding the efficacy of 9(R)-PAHSA. This guide is intended for researchers, scientists, and drug development professionals working with this novel class of bioactive lipids.

Frequently Asked Questions (FAQs)

Q1: Why are there conflicting reports on the efficacy of 9-PAHSA in improving glucose metabolism?

The conflicting data on 9-PAHSA's effects on glucose metabolism appear to stem from variations in experimental design and methodology. While some studies report significant improvements in glucose tolerance and insulin sensitivity[1][2][3][4], others have found no such effects[5][6][7]. Key factors that may contribute to these discrepancies include:

  • Stereoisomer Specificity: 9-PAHSA exists as two stereoisomers, this compound and 9(S)-PAHSA. Some research suggests that the S-9 configuration is more potent in stimulating insulin secretion and glucose uptake than the R-9 form[8]. Studies using a racemic mixture of 5- and 9-PAHSA did not observe improvements in glucose control[6][7].

  • Animal Models: The genetic background and metabolic state of the animal models used can influence outcomes. For instance, beneficial effects have been observed in db/db mice and high-fat diet (HFD)-fed mice[1][3].

  • Treatment Duration and Dose: Acute versus chronic administration and the dosage used can lead to different results. Both acute and chronic treatments have shown positive effects in some studies[2], while others using different protocols reported no benefit[6].

  • Diet Composition: The specific composition of the high-fat diet used to induce insulin resistance can vary between studies and may impact the efficacy of 9-PAHSA.

Q2: What is the proposed mechanism of action for 9-PAHSA's anti-inflammatory and metabolic effects?

The primary proposed mechanism involves the activation of G-protein-coupled receptor 120 (GPR120)[9][10][11]. Activation of GPR120 is linked to enhanced glucose uptake and anti-inflammatory effects[9][10]. Some studies suggest that 9-PAHSA's anti-inflammatory properties may also be mediated by antagonism of certain chemokine receptors[12]. However, there is also evidence that the potency of 9-PAHSA for GPR120 activation might be weaker than initially reported, suggesting other mechanisms may be at play.

Q3: Are there any known off-target effects or alternative signaling pathways for 9-PAHSA?

Recent evidence suggests that 9-PAHSA may have effects independent of GPR120. A broad screen of G protein-coupled receptors (GPCRs) revealed that 9-PAHSA can act as an antagonist on selected chemokine receptors, such as CCR6, CCR7, CXCR4, and CXCR5, which may contribute to its weak anti-inflammatory properties[5][12]. Additionally, some of its anti-inflammatory effects might be related to inhibiting the lipopolysaccharide (LPS) / NF-kappa B pathway[9][10].

Troubleshooting Guide

Issue: Inconsistent results in glucose uptake assays with 9-PAHSA.

Possible Cause 1: Stereoisomer of 9-PAHSA

  • Recommendation: Verify the stereoisomer of 9-PAHSA being used. Studies suggest 9(S)-PAHSA may be more active for glucose uptake[8]. If using a racemic mixture, consider testing the individual enantiomers.

Possible Cause 2: Cell Line and Culture Conditions

  • Recommendation: The cell line used can impact results. For example, 3T3-L1 adipocytes have been used in studies showing positive effects[9]. Ensure consistent cell passage number and differentiation state.

Possible Cause 3: Treatment Concentration and Duration

  • Recommendation: Optimize the concentration and incubation time of 9-PAHSA. In some in vitro experiments, high concentrations (10–100 µM) were required to observe an effect[5].

Issue: Lack of anti-inflammatory effect in vivo.

Possible Cause 1: Animal Model and Inflammatory Stimulus

  • Recommendation: The choice of animal model and the method of inducing inflammation are critical. Positive anti-inflammatory effects have been reported in HFD-fed mice and in response to LPS stimulation[3][13].

Possible Cause 2: Route of Administration and Bioavailability

  • Recommendation: Consider the route of administration (e.g., oral gavage, intraperitoneal injection) and the formulation of 9-PAHSA, as these can affect its bioavailability and efficacy.

Quantitative Data Summary

Table 1: Conflicting Data on 9-PAHSA Efficacy in Glucose Metabolism

Study (Citation)Animal ModelTreatmentDurationKey Findings
Yore et al., 2014High-Fat Diet (HFD) Mice9-PAHSA (oral)ChronicImproved glucose tolerance and insulin sensitivity.
Syed et al., 2018; Zhou et al., 2019[1]Aged chow-fed or HFD-fed miceChronic PAHSA treatmentChronicEnhanced insulin sensitivity and glucose tolerance.
Pflimlin et al., 2018[6]Diet-Induced Obese (DIO) Mice5-PAHSA and 9-PAHSA (racemic)Acute & SubchronicNo significant improvement in metabolic status.
Wang et al., 2018a[5]ob/ob mice9-PAHSA1 monthDid not affect body weight, food intake, glycaemia, or insulin secretion.
Brezinova et al., 2020[1]Exercise-induced in adipose tissueN/AN/AExercise induces PAHSAs in adipose tissue, potentially contributing to its benefits.
Wang YM, et al. 2021[3]db/db mice9-PAHSA (50 mg/kg)4 weeksSlightly improved glucose tolerance.

Table 2: Data on 9-PAHSA's Anti-Inflammatory Effects

Study (Citation)ModelTreatmentKey Findings
Moraes-Vieira et al., 2016[3]HFD-induced obese mice9-PAHSADecreased adipose inflammation.
Moraes-Vieira et al., 2016[3]LPS-stimulated dendritic cells (in vitro)9-PAHSAAttenuated activation and cytokine production.
Kuda et al., 2016[14]RAW 264.7 macrophages9-PAHSA (10 µmol/L)Prevented the increase in proinflammatory interleukin (IL)-6.
Pflimlin et al., 2023[5]Human cellular model of innate immunity9-PAHSA (10–100 µM)Weak anti-inflammatory potential; reduced LPS-induced secretion of certain chemokines.

Experimental Protocols

Protocol 1: In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes (Adapted from[9])

  • Cell Culture: Differentiate 3T3-L1 preadipocytes into mature adipocytes.

  • Pre-incubation: Pre-incubate differentiated adipocytes with 9-PAHSA (e.g., 20 µM) or vehicle for 48 hours.

  • Insulin Stimulation: Stimulate the cells with various concentrations of insulin in the continued presence of 9-PAHSA or vehicle.

  • Glucose Uptake Measurement: Measure the uptake of radiolabeled glucose (e.g., ¹⁴C-glucose) to assess insulin sensitivity.

Protocol 2: In Vivo Assessment of Glucose Tolerance in HFD-fed Mice (Adapted from[2])

  • Animal Model: Induce insulin resistance in mice by feeding a high-fat diet for a specified period.

  • Treatment: Administer 9-PAHSA or vehicle via oral gavage. Both acute and chronic treatment protocols can be followed.

  • Glucose Tolerance Test (GTT): After a period of fasting, administer a glucose bolus to the mice.

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points post-glucose administration to assess glucose clearance.

Visualizations

GPR120_Signaling_Pathway cluster_membrane Cell Membrane GPR120 GPR120 G_protein Gq/11 GPR120->G_protein Activates PAHSA This compound PAHSA->GPR120 Binds to PLC PLC G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC NF_kB_Inhibition Inhibition of NF-κB Pathway Ca_PKC->NF_kB_Inhibition GLUT4_translocation GLUT4 Translocation Ca_PKC->GLUT4_translocation Anti_inflammatory Anti-inflammatory Effects NF_kB_Inhibition->Anti_inflammatory Glucose_uptake Enhanced Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: Proposed GPR120 signaling pathway for this compound.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cell_culture Cell Culture (e.g., 3T3-L1, RAW 264.7) treatment_vitro Treatment with 9-PAHSA vs. Vehicle cell_culture->treatment_vitro assay_vitro Functional Assays (Glucose Uptake, Cytokine Secretion) treatment_vitro->assay_vitro data_analysis Data Analysis & Interpretation assay_vitro->data_analysis animal_model Animal Model (e.g., HFD-fed, db/db mice) treatment_vivo Treatment with 9-PAHSA vs. Vehicle animal_model->treatment_vivo assessment_vivo Metabolic & Inflammatory Phenotyping (GTT, Cytokine levels) treatment_vivo->assessment_vivo assessment_vivo->data_analysis

Caption: General experimental workflow for assessing this compound efficacy.

Logical_Relationships Conflicting_Data Conflicting Efficacy Data Experimental_Design Experimental Design Conflicting_Data->Experimental_Design Biological_Factors Biological Factors Conflicting_Data->Biological_Factors Stereoisomer Stereoisomer (R vs. S) Experimental_Design->Stereoisomer Dose_Duration Dose & Duration Experimental_Design->Dose_Duration Animal_Model Animal Model Experimental_Design->Animal_Model Diet Diet Composition Experimental_Design->Diet Mechanism Mechanism of Action (GPR120 vs. other) Biological_Factors->Mechanism Cell_Type Cell Type Specificity Biological_Factors->Cell_Type Bioavailability Bioavailability Biological_Factors->Bioavailability

Caption: Factors contributing to conflicting data on this compound efficacy.

References

Technical Support Center: Navigating Low Endogenous 9(R)-PAHSA Levels in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with 9(R)-Palmitoyl-Hydroxy-Stearic Acid (9(R)-PAHSA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low endogenous this compound levels in cell lines, a critical consideration for scientists and drug development professionals investigating its therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its endogenous levels important?

This compound is a recently discovered bioactive lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2] It has demonstrated significant anti-inflammatory and insulin-sensitizing effects, making it a promising therapeutic target for metabolic diseases.[1][2] Understanding and manipulating its endogenous levels in cell lines is crucial for elucidating its cellular mechanisms of action and for screening potential therapeutic modulators of its signaling pathways.

Q2: In which cell lines are endogenous this compound levels typically low?

Q3: What is the primary signaling pathway for this compound?

The primary receptor for this compound is the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[6] Upon binding to GPR120, this compound can initiate downstream signaling cascades that mediate its anti-inflammatory and insulin-sensitizing effects.[6]

This compound Signaling Pathway This compound Signaling through GPR120 This compound This compound GPR120 GPR120 This compound->GPR120 Binds to Gq_11 Gq_11 GPR120->Gq_11 Activates Beta_Arrestin_2 β-Arrestin-2 GPR120->Beta_Arrestin_2 Recruits PLC PLC Gq_11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Insulin_Sensitizing Insulin-sensitizing Effects Ca_release->Insulin_Sensitizing PKC->Insulin_Sensitizing Anti_Inflammatory Anti-inflammatory Effects Beta_Arrestin_2->Anti_Inflammatory

This compound activates GPR120, leading to downstream signaling.

Troubleshooting Guide: Low Endogenous this compound Levels

This guide provides a structured approach to addressing the challenges of low endogenous this compound in your cell line experiments.

Problem 1: Undetectable or Low Basal Levels of this compound
Possible Cause Suggested Solution
Inherently low production in the selected cell line.Cell Line Selection: If possible, screen different cell lines for higher basal this compound production. Adipocyte (e.g., 3T3-L1) and immune cell lines (e.g., RAW 264.7) are good candidates to investigate. Exogenous Supplementation: Treat cells with a known concentration of synthetic this compound to study its effects. Ensure proper solubilization and stability of the compound in your culture media.
Suboptimal cell culture conditions.Optimize Culture Media: Ensure the media contains adequate precursors for fatty acid synthesis, such as glucose and essential fatty acids. Serum concentration can also influence lipid metabolism. Cell Density: Optimize cell seeding density as confluency can affect cellular metabolism and lipid production.
Inefficient extraction or detection methods.Extraction Protocol: Utilize a robust lipid extraction method, such as a modified Bligh-Dyer or Folch extraction, optimized for small sample sizes.[8] Sensitive Detection: Employ highly sensitive analytical techniques like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for accurate quantification.[8]
Problem 2: Inconsistent this compound Levels Between Experiments
Possible Cause Suggested Solution
Variability in cell culture conditions.Standardize Protocols: Maintain strict consistency in cell passage number, seeding density, media composition, and incubation times. Serum Batch Variation: Test different lots of fetal bovine serum (FBS) as they can have varying lipid profiles that may influence cellular lipid metabolism.
Inconsistent sample collection and processing.Standardize Collection: Harvest cells at the same confluency and time point. Immediately process or flash-freeze cell pellets to prevent lipid degradation. Consistent Extraction: Perform lipid extractions with meticulous attention to detail, ensuring consistent solvent volumes and incubation times.
Problem 3: Difficulty in Experimentally Increasing Endogenous this compound Levels
Possible Cause Suggested Solution
Insufficient precursors for biosynthesis.Precursor Supplementation: Supplement the culture medium with precursors of this compound, such as palmitic acid and stearic acid. Titrate concentrations to avoid lipotoxicity.
Low expression or activity of biosynthetic enzymes.Gene Expression Modulation: If the key enzymes in the this compound biosynthetic pathway are known for your cell type, consider genetic approaches (e.g., overexpression) to enhance their activity. The exact enzymatic pathway for FAHFA synthesis is still under investigation.[5]
Feedback inhibition of the biosynthetic pathway.Time-Course and Dose-Response Studies: Investigate if prolonged incubation with precursors leads to feedback inhibition. Perform time-course and dose-response experiments to identify optimal stimulation conditions.

Experimental Protocols

Protocol 1: General Guideline for Stimulating Endogenous this compound Production

This protocol provides a starting point for increasing endogenous this compound levels by supplementing with precursors. Optimization for your specific cell line is recommended.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Palmitic acid (PA) stock solution (e.g., 100 mM in ethanol)

  • Stearic acid (SA) stock solution (e.g., 100 mM in ethanol)

  • Fatty acid-free Bovine Serum Albumin (BSA)

Procedure:

  • Prepare Fatty Acid-BSA Complexes:

    • Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free medium.

    • Warm the BSA solution to 37°C.

    • Separately, dilute the PA and SA stock solutions in serum-free medium.

    • Slowly add the diluted fatty acids to the warm BSA solution while stirring to achieve the desired final concentration (e.g., starting with a 1:1 molar ratio of fatty acid to BSA).

    • Incubate at 37°C for 30-60 minutes to allow for complex formation.

  • Cell Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Replace the medium with fresh complete medium containing the fatty acid-BSA complexes.

    • Include a vehicle control (BSA solution without fatty acids).

    • Incubate for a predetermined time (e.g., 24-48 hours).

  • Sample Collection:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells in PBS and centrifuge to pellet.

    • Flash-freeze the cell pellet in liquid nitrogen and store at -80°C until lipid extraction.

Protocol 2: Quantification of this compound by LC-MS/MS

This is a generalized protocol; specific parameters will need to be optimized for your instrument.

Workflow:

LC-MS/MS Workflow Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Cell_Pellet Cell Pellet Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Cell_Pellet->Lipid_Extraction SPE Solid Phase Extraction (SPE) (Optional) Lipid_Extraction->SPE LC_Separation LC Separation (C18 column) SPE->LC_Separation MS_Detection MS/MS Detection (MRM mode) LC_Separation->MS_Detection Quantification Quantification (Internal Standard) MS_Detection->Quantification

A general workflow for quantifying this compound from cell pellets.

Key Steps:

  • Lipid Extraction:

    • Resuspend the cell pellet in a mixture of chloroform, methanol, and water (e.g., 1:2:0.8 v/v/v), including an internal standard (e.g., d4-9-PAHSA).

    • Vortex thoroughly and allow for phase separation.

    • Collect the lower organic phase containing the lipids.

    • Dry the organic phase under a stream of nitrogen.

  • LC Separation:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient of mobile phases (e.g., water and acetonitrile/isopropanol with additives like formic acid or ammonium acetate) to separate the lipids.

  • MS/MS Detection:

    • Use a mass spectrometer in negative ion mode.

    • Employ Multiple Reaction Monitoring (MRM) to specifically detect the transition of the 9-PAHSA precursor ion to its characteristic product ions.

  • Quantification:

    • Generate a standard curve using known concentrations of a this compound analytical standard.

    • Quantify the endogenous this compound in your samples by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Quantitative Data Summary

As of the latest literature review, a comprehensive table of absolute endogenous this compound concentrations across a wide variety of cell lines is not available. The levels are generally low and often reported as relative changes rather than absolute quantities. Researchers are encouraged to determine the basal levels in their specific cell line of interest using a sensitive method like LC-MS/MS.

Table 1: GPR120 Expression in Various Cell Lines (Qualitative)

The expression of the this compound receptor, GPR120, can provide an initial indication of a cell line's potential responsiveness.

Cell LineCell TypeGPR120 Expression LevelReference
3T3-L1Mouse AdipocyteHigh (increases with differentiation)[6][9]
RAW 264.7Mouse MacrophageExpressed[6]
HepG2Human HepatomaExpressed[10]
Caco-2Human Colon AdenocarcinomaExpressed[11]
STC-1Mouse EnteroendocrineHigh[6]
MIN6Mouse Pancreatic Beta-cellReported, but may be low/negligible[5]
HEK293Human Embryonic KidneyLow/Negligible (often used for overexpression)[12]

Note: This table is a qualitative summary. Expression levels can vary based on culture conditions and passage number. It is recommended to verify GPR120 expression in your specific cell line using methods like qPCR or Western blotting.

References

Technical Support Center: Optimizing 9(R)-HODE In Vitro Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the utilization of 9(R)-Hydroxyoctadecadienoic acid (9(R)-HODE) in in vitro experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the challenges of optimizing incubation time and experimental conditions for 9(R)-HODE treatment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for 9(R)-HODE in vitro?

A1: Based on published studies, a starting concentration range of 1 µM to 10 µM is recommended for most cell lines. For instance, in HepG2 cells, effects on gene expression have been observed at concentrations of 1 µM and 5 µM, while activation of PPARα-mediated luciferase activity was significant at 2 µM and 6 µM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.

Q2: What is a typical incubation time for observing cellular responses to 9(R)-HODE?

A2: Incubation times can vary significantly depending on the cell type and the specific downstream effect being measured. For gene expression analysis (qPCR) in HepG2 cells, a 24-hour incubation has been used.[1] In contrast, shorter incubation times of 4 hours have been sufficient to observe the production of HODEs in human umbilical vein endothelial cells.[2] For signaling pathway activation, such as the nuclear localization of FOXO, effects have been seen as early as 10 minutes after treatment in Drosophila S2 cells with the (S)-enantiomer. A time-course experiment is highly recommended to identify the optimal time point for your endpoint of interest.

Q3: My cells are not responding to 9(R)-HODE treatment. What are the possible reasons?

A3: Several factors could contribute to a lack of response:

  • Suboptimal Concentration or Incubation Time: Refer to the dose-response and time-course optimization protocols below.

  • Cell Type Specificity: The expression of receptors for 9(R)-HODE, such as GPR132 and PPARs, can vary between cell types.[3][4] Verify the expression of these potential targets in your cell line.

  • Ligand Stability: 9(R)-HODE is a lipid mediator and may be unstable or metabolized by cells over time. Consider replenishing the media with fresh 9(R)-HODE for longer incubation periods.

  • Serum Components: Lipids and other components in fetal bovine serum (FBS) can interfere with the activity of 9(R)-HODE. Consider using lipid-stripped serum or a serum-free medium for your experiments.[5][6]

Q4: I am observing conflicting effects of 9-HODE in my experiments compared to the literature. Why might this be?

A4: The literature often refers to "9-HODE" as a racemic mixture of 9(R)-HODE and 9(S)-HODE. These enantiomers can have different, and sometimes opposing, biological activities.[7] For example, studies on Caco-2 cells have shown differential effects of the (R) and (S) enantiomers of HODEs on cell growth and apoptosis.[7] Ensure you are using the specific 9(R)-HODE enantiomer and compare your results to studies that also specify the stereoisomer.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicates Inconsistent cell density at the time of treatment.Ensure uniform cell seeding and confluence across all wells/plates.
Degradation of 9(R)-HODE stock solution.Aliquot stock solutions and avoid repeated freeze-thaw cycles. Store at -80°C.
Cell toxicity or death at expected effective concentrations Cell line is particularly sensitive to lipid treatments.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration.
Solvent (e.g., ethanol, DMSO) concentration is too high.Ensure the final solvent concentration in the culture medium is minimal and consistent across all treatments, including the vehicle control.
Inconsistent gene expression results (qPCR) Suboptimal incubation time for target gene induction.Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the peak expression time for your gene of interest.
Poor RNA quality.Use a standardized RNA isolation protocol and assess RNA integrity (e.g., via gel electrophoresis or Bioanalyzer).
Low signal in reporter assays (e.g., Luciferase) Low transfection efficiency.Optimize your transfection protocol for the specific cell line.
Insufficient incubation time for reporter protein expression.Extend the incubation time post-treatment (e.g., 24-48 hours) to allow for sufficient reporter protein accumulation.

Quantitative Data Summary

Table 1: Effective Concentrations of 9-HODE in In Vitro Studies

Cell TypeAssayConcentration RangeObserved EffectReference
HepG2PPARα Luciferase Assay2 µM - 6 µMConcentration-dependent increase in luciferase activity.[1]
HepG2qPCR1 µM - 5 µMIncreased expression of CD36, FASN, PPARγ, and FoxA2.[1]
THP-1 Monocytes/MacrophagesGene ExpressionNot specifiedIncreased FABP4 expression.[4]
Caco-2Cell Growth/ApoptosisNot specifiedDifferential effects of (R) and (S) enantiomers.[7]

Table 2: Incubation Times for 9-HODE Treatment in In Vitro Studies

Cell TypeAssayIncubation TimeObserved EffectReference
HepG2qPCR24 hoursAltered gene expression related to lipid metabolism.[1]
Human Umbilical Vein Endothelial CellsHODE ProductionUp to 4 hoursFormation of 9-HODE and 13-HODE.[2]
Drosophila S2 CellsdFOXO Nuclear Localization10 minutesElevated levels of nuclear dFOXO.
HeLa CellsFOXO3a Reporter Assay24 hoursStimulation of FOXO transcriptional activity.

Experimental Protocols

Protocol 1: Determining Optimal 9(R)-HODE Concentration (Dose-Response)
  • Cell Seeding: Plate cells in a multi-well plate (e.g., 24- or 96-well) at a density that will result in 70-80% confluence on the day of treatment.

  • Cell Culture: Culture cells in their standard growth medium until they reach the desired confluence.

  • Preparation of 9(R)-HODE: Prepare a stock solution of 9(R)-HODE in a suitable solvent (e.g., ethanol or DMSO). From this stock, prepare a serial dilution to create a range of working concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM).

  • Treatment: Remove the growth medium from the cells and replace it with fresh medium containing the different concentrations of 9(R)-HODE. Include a vehicle control (medium with the same concentration of solvent used for the highest 9(R)-HODE concentration).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours, based on literature for a similar endpoint).

  • Endpoint Analysis: Perform the desired assay (e.g., qPCR, Western blot, cell viability assay) to assess the cellular response at each concentration.

  • Data Analysis: Plot the response as a function of the 9(R)-HODE concentration to determine the EC50 (half-maximal effective concentration) or the optimal concentration for the desired effect.

Protocol 2: Determining Optimal Incubation Time (Time-Course)
  • Cell Seeding and Culture: Follow steps 1 and 2 from Protocol 1.

  • Treatment: Treat the cells with the optimal concentration of 9(R)-HODE determined from the dose-response experiment (or a concentration known to be effective from the literature).

  • Incubation and Sample Collection: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), harvest the cells or cell lysates for analysis.

  • Endpoint Analysis: Perform the desired assay at each time point.

  • Data Analysis: Plot the response as a function of time to identify the time point at which the maximal (or desired) response is observed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dose_response Dose-Response cluster_time_course Time-Course cluster_analysis Analysis & Optimization cell_seeding Seed Cells treat_dose Treat with Concentration Range cell_seeding->treat_dose prepare_reagents Prepare 9(R)-HODE prepare_reagents->treat_dose incubate_dose Incubate (Fixed Time) treat_dose->incubate_dose analyze_dose Analyze Endpoint incubate_dose->analyze_dose determine_optimal_conc Determine Optimal Concentration analyze_dose->determine_optimal_conc treat_time Treat with Optimal Concentration incubate_time Incubate (Variable Time Points) treat_time->incubate_time analyze_time Analyze Endpoint incubate_time->analyze_time determine_optimal_time Determine Optimal Time analyze_time->determine_optimal_time determine_optimal_conc->treat_time optimized_experiment Proceed with Optimized Protocol determine_optimal_conc->optimized_experiment determine_optimal_time->optimized_experiment

Caption: Workflow for optimizing 9(R)-HODE incubation time and concentration.

GPR132_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR132 GPR132 G_protein G-protein GPR132->G_protein Activates HODE 9(R)-HODE HODE->GPR132 Binds downstream Downstream Signaling Cascades G_protein->downstream gene_expression Altered Gene Expression (e.g., pro-inflammatory) downstream->gene_expression PPAR_signaling cluster_cytoplasm_nucleus Cytoplasm / Nucleus HODE 9(R)-HODE PPAR PPARα / PPARγ HODE->PPAR Binds & Activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Binds gene_transcription Target Gene Transcription (e.g., CD36, FASN) PPRE->gene_transcription

References

FAHFA Therapeutics Clinical Translation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental and clinical translation phases of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA) therapeutics.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental biology, analysis, and therapeutic potential of FAHFAs.

Q1: What are FAHFAs and what is their therapeutic potential?

A: Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1][2] Their therapeutic potential lies in their ability to improve glucose tolerance, stimulate insulin secretion, and reduce inflammation, making them promising candidates for treating metabolic diseases like type 2 diabetes and inflammatory conditions.[3][4] Certain FAHFAs, such as palmitic acid esters of hydroxy stearic acid (PAHSAs), have been shown to be reduced in the tissues and serum of insulin-resistant humans, suggesting that restoring their levels could be therapeutically beneficial.[2][5]

Q2: What is the primary mechanism of action for FAHFAs?

A: FAHFAs exert their effects through multiple mechanisms. In adipocytes, they can signal through G-protein coupled receptor 120 (GPR120) to enhance insulin-stimulated glucose uptake.[2][6] They can also stimulate insulin secretion from pancreatic beta-cells and promote glucagon-like peptide-1 (GLP-1) secretion in the gut, partly through GPR40.[6][7] Their anti-inflammatory effects are demonstrated by the inhibition of pro-inflammatory cytokine production in immune cells.[8][9]

Q3: How are FAHFA levels regulated in vivo?

A: FAHFA regulation is complex and not fully elucidated. Endogenous synthesis is thought to be mediated by an unidentified acyltransferase.[6][10] Adipose triglyceride lipase (ATGL) has been identified as a key enzyme with a dual role: it can synthesize FAHFAs through a transacylase activity and release them from FAHFA-containing triglycerides.[11] FAHFA levels are also regulated by hydrolases that degrade them, such as carboxyl ester lipase (CEL), androgen-induced gene 1 (AIG1), and androgen-dependent TFPI regulating protein (ADTRP).[8][12] Additionally, FAHFAs can be stored in a reservoir form within triacylglycerols (FAHFA-TGs), from which they can be released via lipolysis.[8][13][14]

Q4: Are FAHFA levels influenced by external factors like diet?

A: Yes, FAHFA levels are influenced by various factors. Studies have shown that diet can significantly impact serum FAHFA levels; for instance, omnivores have been found to have substantially higher levels than vegetarians/vegans.[7][15] Factors such as BMI and age also correlate with FAHFA concentrations, with lower levels observed in individuals with obesity.[7][15][16]

Q5: What are the major challenges in analyzing FAHFAs from biological samples?

A: The analysis of FAHFAs is challenging for two main reasons: the vast number of possible structural isomers (regio-isomers) and their very low concentrations in biological samples.[1][17] This necessitates highly sensitive and specific analytical methods, with liquid chromatography-mass spectrometry (LC-MS) being the standard approach.[18] Differentiating between isomers requires efficient chromatographic separation to avoid peak overlap.[17]

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during FAHFA-related experiments.

Issue 1: Low or No Detectable FAHFA Signal in LC-MS Analysis

Potential Cause Troubleshooting Step
Inefficient Extraction Ensure the lipid extraction protocol is appropriate. A common method is a modified Bligh-Dyer extraction using chloroform and methanol.[19] Verify that the sample-to-solvent ratios are correct and that phase separation is complete.
Degradation During Storage Samples should be stored at -80°C to prevent degradation.[19] Minimize freeze-thaw cycles.
Low Endogenous Abundance The concentration of FAHFAs in many tissues is naturally low.[17] Consider using a larger starting sample volume or an enrichment step, such as solid-phase extraction (SPE), to concentrate the FAHFAs before analysis.[19]
Instrument Sensitivity Confirm that the mass spectrometer has sufficient sensitivity for detecting low-abundance lipids. Use of a triple quadrupole (tandem) mass spectrometer is common for its high sensitivity.[17]

Issue 2: Poor Chromatographic Resolution of FAHFA Isomers

Potential Cause Troubleshooting Step
Suboptimal LC Column A C18 reversed-phase column is typically used for FAHFA separation.[17] Ensure the column is not degraded. Consider testing columns with different specifications (e.g., particle size, length) to improve resolution.[19]
Incorrect Gradient Elution The mobile phase gradient is critical for separating isomers. Optimize the gradient by adjusting the solvent composition and the slope of the gradient. A long, shallow gradient is often required.[19]
Flow Rate Adjust the flow rate. A lower flow rate can sometimes improve the separation of closely eluting peaks.

Issue 3: Misidentification of FAHFAs due to Isobaric Interferences

Potential Cause Troubleshooting Step
Formation of Artifacts Fatty acid dimers can form in the mass spectrometer source and be misidentified as FAHFAs due to having the same mass.[20]
Confirmation with Standards Use authentic, chemically synthesized FAHFA standards to confirm retention times and fragmentation patterns (MS/MS).[20]
Stable Isotope Labeling Spike samples with stable isotope-labeled fatty acids. The absence of incorporation into a signal suspected to be a FAHFA suggests it is an artifactual dimer.[20]

Issue 4: Inconsistent Results in In Vivo Administration Studies

Potential Cause Troubleshooting Step
Poor Bioavailability/Stability FAHFAs are lipids and may have poor aqueous solubility. Consider formulation strategies to improve delivery and stability, such as using lipid-based carriers.[21][22][23]
Rapid Metabolism FAHFAs can be rapidly hydrolyzed in vivo.[8] If investigating the effects of a specific FAHFA, consider co-administration with an inhibitor of FAHFA hydrolases to increase its half-life, though this requires further research.[12]
Dosing and Route of Administration Optimize the dose and route of administration (e.g., oral gavage, intraperitoneal injection) for the specific research question. Oral administration has been shown to be effective in mouse models.[8]

Experimental Protocols

Protocol 1: Extraction and Enrichment of FAHFAs from Plasma/Serum

This protocol is adapted from established methods for FAHFA analysis.[19]

  • Sample Preparation: To 200 µL of serum or plasma, add 1.3 mL of PBS.

  • Internal Standards: Spike the sample with a known amount of isotope-labeled internal standards (e.g., ¹³C-labeled PAHSAs) to allow for accurate quantification.

  • Lipid Extraction: Add 1.5 mL of methanol, followed by 3 mL of chloroform. Vortex the mixture for 30 seconds and centrifuge to separate the organic and aqueous phases.

  • Collection: Carefully transfer the lower organic phase to a new vial.

  • Drying: Dry the extracted lipids under a gentle stream of nitrogen. Store at -80°C until the next step.

  • Solid-Phase Extraction (SPE) for Enrichment:

    • Condition a silica SPE cartridge (e.g., 500 mg silica) with 6 mL of hexane.

    • Reconstitute the dried lipid extract in 200 µL of chloroform and apply it to the cartridge.

    • Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids.

    • Elute the FAHFA fraction with 4 mL of ethyl acetate.

    • Dry the FAHFA fraction under nitrogen and store it at -80°C until LC-MS analysis.

Protocol 2: Quantification of FAHFAs by LC-MS/MS

  • Sample Reconstitution: Reconstitute the dried, enriched FAHFA extract in a suitable solvent (e.g., methanol) for injection.

  • Chromatography:

    • Column: Use a reversed-phase C18 column (e.g., 250 x 2.0 mm, 3 µm particle size).[19]

    • Mobile Phase: Use a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile/isopropanol (Solvent B) with 0.1% formic acid.

    • Gradient: A typical run involves a long, shallow gradient to resolve isomers, which can take from 30 to 90 minutes depending on the required resolution.[19]

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in negative mode.

    • Analysis Mode: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity, using a triple quadrupole instrument.

    • Transitions: Monitor specific precursor-to-product ion transitions for each FAHFA isomer and the corresponding internal standards.

Quantitative Data Summary

Table 1: Human Serum FAHFA Levels in Different Populations

Data summarized from a study investigating FAHFA associations with diet, BMI, and age.[15]

Population GroupTotal FAHFAs (nmol/L) - Median9-OAHSA (nmol/L) - Median
Omnivores 12.82Not specified
Vegetarians/Vegans 5.86Not specified
Non-Obese Controls 5.22Not specified
Obese Patients 3.24Not specified
Weight Loss (Post-Surgery) Not specifiedIncreased

Visualizations

Signaling Pathways and Experimental Workflows

FAHFA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FAHFA FAHFA GPR120 GPR120 (Adipocyte) FAHFA->GPR120 GPR40 GPR40 (Beta-cell) FAHFA->GPR40 InsulinSignal Insulin Signaling Cascade GPR120->InsulinSignal Enhances InsulinSecretion ↑ Insulin Secretion GPR40->InsulinSecretion GLUT4 GLUT4 Translocation InsulinSignal->GLUT4 GlucoseUptake ↑ Glucose Uptake GLUT4->GlucoseUptake

FAHFA_Analysis_Workflow Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standards Sample->Spike Extract Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract Enrich Solid-Phase Extraction (SPE) Extract->Enrich Analyze LC-MS/MS Analysis Enrich->Analyze Quantify Data Processing & Quantification Analyze->Quantify

Clinical_Translation_Challenges cluster_preclinical Preclinical Development cluster_clinical Clinical Trials cluster_approval Manufacturing & Approval Analytics Analytical Challenges (Isomers, Low Titer) Formulation Drug Delivery & Bioavailability Analytics->Formulation Metabolism Metabolic Instability (Hydrolysis) Metabolism->Formulation Synthesis Scalable Synthesis (Low Abundance) CMC CMC* (Purity, Stability) Synthesis->CMC TrialDesign Clinical Trial Design (Endpoints, Population) Formulation->TrialDesign Biomarkers Biomarker Discovery & Validation Biomarkers->TrialDesign Regulatory Regulatory Pathway TrialDesign->Regulatory CMC->Regulatory note *CMC: Chemistry, Manufacturing, and Controls

References

Technical Support Center: Ensuring Reproducibility in 9(R)-PAHSA Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving 9(R)-Palmitoyloxystearic acid (9(R)-PAHSA). Our goal is to promote reproducibility by providing detailed protocols, addressing common issues, and offering clear visualizations of key biological processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how should it be stored?

A1: this compound is a specific stereoisomer of 9-PAHSA, an endogenous lipid belonging to the fatty acid esters of hydroxy fatty acids (FAHFAs) class.[1] It is the predominant form found in the adipose tissue of AG4OX mice, which overexpress the GLUT4 transporter.[1] For long-term storage, this compound should be kept at -20°C for months to years or at 0-4°C for short-term (days to weeks).[2] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] To ensure stability, it is recommended to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.[1]

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is soluble in various organic solvents. For experimental use, it is crucial to select a solvent compatible with your specific assay. The following table summarizes the solubility of this compound in common solvents:

SolventSolubilityReference
Dimethylformamide (DMF)20 mg/mL[1][4]
Dimethyl sulfoxide (DMSO)15 mg/mL[1][2][4]
Ethanol20 mg/mL[1][4]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[1][4]
Methyl Acetate10 mg/mL[4]

To enhance solubility, warming the solution to 37°C and using an ultrasonic bath can be effective.[1]

Q3: What are the known biological activities and signaling pathways of this compound?

A3: this compound has demonstrated anti-inflammatory and anti-diabetic properties.[2][4] It is known to act as a ligand for G-protein-coupled receptor 120 (GPR120), leading to the inhibition of the lipopolysaccharide (LPS)-induced NF-κB inflammatory pathway.[5][6] Additionally, 9-PAHSA has been shown to promote cardiac autophagy through the p-AKT/mTOR/PI3KIII-BECN-1 pathway.[7] Some studies have also suggested its involvement in the browning of white adipose tissue.[5][6] However, it's important to note that some studies have reported conflicting results regarding its effects on glucose metabolism, highlighting the importance of standardized experimental conditions.[8][9]

Troubleshooting Guides

Problem 1: Inconsistent or no observable effect of this compound in cell culture experiments.

  • Possible Cause 1: Improper dissolution or precipitation of this compound.

    • Solution: Ensure complete dissolution of this compound in the appropriate solvent before adding it to the cell culture medium. Prepare a concentrated stock solution in a solvent like DMSO and then dilute it in the medium to the final working concentration. Visually inspect the medium for any signs of precipitation. The final solvent concentration in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Possible Cause 2: Degradation of this compound.

    • Solution: Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[1] Store the compound under the recommended conditions and protect it from light.[2]

  • Possible Cause 3: Suboptimal cell culture conditions.

    • Solution: Ensure cells are healthy, within a low passage number, and at the appropriate confluency for your experiment. Serum concentration in the medium can sometimes interfere with the activity of lipid compounds; consider reducing serum concentration during the treatment period if your experimental design allows.

  • Possible Cause 4: Incorrect dosage.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and endpoint. Concentrations used in published studies can serve as a starting point.

Problem 2: High variability in in vivo studies with this compound.

  • Possible Cause 1: Inconsistent formulation and administration.

    • Solution: The vehicle used for in vivo administration can significantly impact the bioavailability and efficacy of this compound.[10][11] For oral gavage, a common formulation involves dissolving this compound in a vehicle such as an oil (e.g., olive oil) or a mixture of solvents like PEG400 and Tween-80 in saline.[3][12] Ensure the formulation is homogenous and administered consistently across all animals.

  • Possible Cause 2: Differences in animal models and diet.

    • Solution: The metabolic state of the animals can influence their response to this compound.[10] Clearly define the animal strain, age, sex, and diet in your experimental design. High-fat diets used to induce metabolic disease can vary in composition, which may affect the outcomes.[10][11]

  • Possible Cause 3: Timing and duration of treatment.

    • Solution: The timing of administration (e.g., relative to the light/dark cycle or feeding) and the duration of the treatment should be consistent. Some effects of this compound may be acute, while others require chronic administration.[7][10]

Problem 3: Difficulty in detecting this compound-induced changes in protein expression or gene transcription.

  • Possible Cause 1: Suboptimal sample collection and processing.

    • Solution: Collect tissues or cells at the appropriate time point after treatment to capture the peak of the expected molecular changes. Immediately snap-freeze samples in liquid nitrogen and store them at -80°C to prevent degradation of proteins and RNA.

  • Possible Cause 2: Insufficient sensitivity of the detection method.

    • Solution: For Western blotting, optimize antibody concentrations and incubation times. Use sensitive chemiluminescent substrates. For qPCR, ensure your primers are specific and efficient, and use a high-quality reverse transcriptase and polymerase.

  • Possible Cause 3: Biological variability.

    • Solution: Increase the number of biological replicates to enhance statistical power. Ensure that control and treated groups are processed in parallel to minimize technical variability.

Experimental Protocols

1. In Vitro Treatment of Adherent Cells with this compound

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in sterile DMSO to a final concentration of 10-20 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Prepare single-use aliquots and store at -80°C.

  • Cell Seeding:

    • Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Treatment:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations. It is recommended to perform a serial dilution.

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).

  • Downstream Analysis:

    • After incubation, harvest the cells for downstream analyses such as RNA extraction for qPCR, protein extraction for Western blot, or cell-based assays.

2. Western Blot Analysis for Proteins in the this compound Signaling Pathway

  • Protein Extraction:

    • Wash the treated cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, GPR120, NF-κB) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize it with an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

3. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from treated cells using a commercial RNA isolation kit.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for target genes (e.g., UCP1, PGC1α for browning; TNFα, IL-6 for inflammation), and a SYBR Green master mix.

    • Run the qPCR reaction in a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH or β-actin).

Signaling Pathways and Workflows

GPR120_Signaling_Pathway This compound This compound GPR120 GPR120 This compound->GPR120 NF-κB Pathway NF-κB Pathway GPR120->NF-κB Pathway Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NF-κB Pathway Activates Inflammatory Cytokine Secretion Inflammatory Cytokine Secretion NF-κB Pathway->Inflammatory Cytokine Secretion

Caption: this compound inhibits inflammation via the GPR120 receptor.

AKT_mTOR_Signaling_Pathway 9-PAHSA 9-PAHSA p-AKT p-AKT 9-PAHSA->p-AKT PI3KIII-BECN-1 Complex PI3KIII-BECN-1 Complex 9-PAHSA->PI3KIII-BECN-1 Complex Promotes mTOR mTOR p-AKT->mTOR Inhibits mTOR->PI3KIII-BECN-1 Complex Inhibits Autophagy Autophagy PI3KIII-BECN-1 Complex->Autophagy

Caption: 9-PAHSA promotes autophagy through the AKT/mTOR pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare this compound Stock Prepare this compound Stock Treat Cells Treat Cells Prepare this compound Stock->Treat Cells Culture Cells Culture Cells Culture Cells->Treat Cells Harvest Samples Harvest Samples Treat Cells->Harvest Samples Western Blot Western Blot Harvest Samples->Western Blot qPCR qPCR Harvest Samples->qPCR ELISA ELISA Harvest Samples->ELISA Data Analysis Data Analysis Western Blot->Data Analysis qPCR->Data Analysis ELISA->Data Analysis

Caption: General workflow for in vitro this compound experiments.

References

Validation & Comparative

Validating the In Vivo Anti-inflammatory Efficacy of 9(R)-PAHSA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of 9(R)-Palmitic acid hydroxy stearic acid (9(R)-PAHSA) against other alternatives, supported by experimental data. This compound is an endogenous lipid with demonstrated anti-inflammatory and anti-diabetic properties.[1][2] This document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to facilitate informed decisions in research and drug development.

Performance Comparison: this compound vs. Vehicle Control

Current in vivo research primarily compares the efficacy of this compound to vehicle controls in various mouse models of inflammation. These studies consistently demonstrate the potent anti-inflammatory effects of this compound.

ModelTreatmentKey Inflammatory MarkersOutcomeReference
High-Fat Diet-Induced Obesity This compound vs. VehicleAdipose tissue macrophages, pro-inflammatory cytokines (TNF-α, IL-1β)This compound significantly reduced inflammatory macrophage infiltration and cytokine levels in adipose tissue.[3]
DSS-Induced Colitis This compound vs. VehicleClinical disease activity (weight loss, stool consistency, bleeding), colon length, histological score, pro-inflammatory cytokines (IL-6, TNF-α)This compound treatment ameliorated clinical signs of colitis, reduced colon shortening, improved histology scores, and decreased colonic cytokine expression.[4]
LPS-Induced Systemic Inflammation This compound vs. VehicleSerum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)Pre-treatment with this compound significantly attenuated the LPS-induced surge in systemic pro-inflammatory cytokines.
Type 1 Diabetes (NOD mice) This compound vs. VehicleT and B cell infiltration in pancreatic islets, T-cell activationThis compound delayed the onset of type 1 diabetes by reducing immune cell infiltration and activation in the pancreas.[4]

Mechanism of Action: GPR120-Mediated Inhibition of NF-κB Signaling

The primary anti-inflammatory mechanism of this compound is mediated through its interaction with the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[5][6] GPR120 is expressed on various immune cells, including macrophages.

Upon binding of this compound, GPR120 activates a signaling cascade that ultimately inhibits the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[7][8] This inhibition prevents the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.

Below is a diagram illustrating this signaling pathway.

GPR120_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Binds to This compound This compound GPR120 GPR120 This compound->GPR120 Binds to MyD88 MyD88 TLR4->MyD88 Activates β-arrestin-2 β-arrestin-2 GPR120->β-arrestin-2 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex Phosphorylates IκBα IκBα IKK_Complex->IκBα Phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB Degrades, releasing Nucleus Nucleus NF-κB->Nucleus Translocates to β-arrestin-2->TAK1 Inhibits Pro-inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro-inflammatory_Genes Induces

Caption: GPR120-mediated inhibition of the TLR4-NF-κB signaling pathway by this compound.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to allow for replication and comparison.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is widely used to induce an acute colitis that mimics aspects of human ulcerative colitis.

1. Animals:

  • Species: Mouse (C57BL/6 strain is commonly used).

  • Age: 8-12 weeks.

  • Sex: Typically female, as they can be group-housed without aggression.

2. Induction of Colitis:

  • Administer 2.5-5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water ad libitum for 5-7 consecutive days.[7][9][10]

  • Control group receives regular drinking water.

3. This compound Treatment:

  • This compound can be administered via oral gavage or intraperitoneal injection.

  • A typical oral gavage dose is 50 mg/kg body weight, administered daily, starting concurrently with or slightly before DSS administration.[9]

  • The vehicle control typically consists of a solution such as 50% PEG400 and 0.5% Tween-80 in water.

4. Assessment of Colitis Severity:

  • Daily Monitoring: Record body weight, stool consistency, and presence of blood in the stool to calculate a Disease Activity Index (DAI).

  • Post-mortem Analysis (Day 7-10):

    • Measure colon length (inflammation leads to colon shortening).

    • Collect colon tissue for histological analysis (e.g., H&E staining) to score for inflammation and tissue damage.

    • Homogenize colon tissue to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.[10]

    • Perform qPCR or ELISA on colon tissue homogenates to quantify the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is used to study the acute systemic inflammatory response.

1. Animals:

  • Species: Mouse (various strains can be used, e.g., C57BL/6).

  • Age: 8-12 weeks.

2. This compound Pre-treatment:

  • Administer this compound (e.g., 10-50 mg/kg) via intraperitoneal injection or oral gavage 1-2 hours prior to LPS challenge.

3. Induction of Inflammation:

  • Administer a single intraperitoneal injection of LPS (from E. coli) at a dose of 1-10 mg/kg body weight.[1]

4. Assessment of Inflammation:

  • Collect blood samples at various time points post-LPS injection (e.g., 2, 6, 24 hours).

  • Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.

  • Monitor for clinical signs of endotoxemia (e.g., lethargy, piloerection, hypothermia).

Experimental Workflow Diagram

The following diagram outlines a typical workflow for an in vivo study investigating the anti-inflammatory effects of this compound in a DSS-induced colitis model.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (7 days) cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (1 week) Group_Allocation Random Group Allocation (Control, DSS+Vehicle, DSS+this compound) Animal_Acclimation->Group_Allocation DSS_Administration DSS in Drinking Water Group_Allocation->DSS_Administration Daily_Treatment Daily Oral Gavage (Vehicle or this compound) Group_Allocation->Daily_Treatment Daily_Monitoring Daily Monitoring (Body Weight, DAI) DSS_Administration->Daily_Monitoring Daily_Treatment->Daily_Monitoring Sacrifice Sacrifice (Day 7) Daily_Monitoring->Sacrifice Tissue_Collection Colon Tissue Collection Sacrifice->Tissue_Collection Macroscopic_Analysis Macroscopic Analysis (Colon Length) Tissue_Collection->Macroscopic_Analysis Histology Histological Analysis Tissue_Collection->Histology Biochemical_Assays Biochemical Assays (MPO, Cytokines) Tissue_Collection->Biochemical_Assays Data_Analysis Statistical Data Analysis Macroscopic_Analysis->Data_Analysis Histology->Data_Analysis Biochemical_Assays->Data_Analysis

References

A Comparative Analysis of 9(R)-PAHSA and 5-PAHSA Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with demonstrated anti-inflammatory and anti-diabetic properties. Among the various isomers, 9(R)-hydroxy-palmitoyl-stearic acid (9(R)-PAHSA) and 5-hydroxy-palmitoyl-stearic acid (5-PAHSA) have garnered significant research interest. This guide provides an objective comparison of the efficacy of this compound and 5-PAHSA, supported by experimental data, to aid researchers in selecting the appropriate molecule for their studies.

Data Presentation

Anti-Inflammatory Efficacy

The anti-inflammatory potential of 9-PAHSA and 5-PAHSA has been evaluated through their ability to antagonize chemokine receptors and modulate cytokine secretion.

TargetParameterThis compound5-PAHSAReference
Chemokine Receptor Antagonism
CCR6IC50 (µM)1.7Weaker antagonism[1]
CCR7IC50 (µM)3.2Weaker antagonism[1]
CXCR4IC50 (µM)3.9Weaker antagonism[1]
CXCR5IC50 (µM)19Weaker antagonism[1]
Modulation of Cytokine Secretion
LPS-induced CXCL10 SecretionFold Reduction (at 10 µM)2.0Not statistically significant[1]
Fold Reduction (at 100 µM)3.71.8[1]

Note: A lower IC50 value indicates greater potency.

Metabolic Efficacy

The effects of 9-PAHSA and 5-PAHSA on glucose metabolism and insulin sensitivity have been investigated, though with some conflicting results in the literature.

ModelParameterThis compound5-PAHSAReference
In Vivo (High-Fat Diet Mice)
Glucose ToleranceImprovedImproved[2][3]
Insulin SensitivityImprovedImproved[3]
In Vitro (Human Islets)
Glucose-Stimulated Insulin Secretion (GSIS)AugmentedAugmented[2]
Contradictory Findings
In Vivo (DIO Mice)Glucose ControlNo significant improvementNo significant improvement[4][5]
In Vitro (Adipocytes)Glucose UptakeNo significant improvementNo significant improvement[1]

Experimental Protocols

Chemokine Receptor Antagonism Assay

Methodology: A β-arrestin recruitment assay is utilized to determine the antagonistic activity of PAHSAs on a panel of G protein-coupled receptors (GPCRs).

  • Cell Lines: Use cell lines overexpressing the target chemokine receptors (e.g., CCR6, CCR7, CXCR4, CXCR5).

  • Pre-incubation: Pre-incubate the cells with either 5-PAHSA or 9-PAHSA (e.g., at 30 µM) for 30 minutes at 37°C.[1]

  • Agonist Addition: Add a specific agonist for the receptor at a concentration known to elicit 80% of the maximal response (EC80).

  • Incubation: Incubate the cells for an additional 90-180 minutes.

  • Detection: Measure β-arrestin recruitment using a chemiluminescence-based assay.

  • Data Analysis: Calculate the percentage inhibition of the agonist-induced response by the PAHSA isomers. Determine IC50 values from concentration-response curves.[1]

LPS-Induced Cytokine Secretion in Human Peripheral Blood Mononuclear Cells (PBMCs)

Methodology: This protocol assesses the ability of PAHSAs to modulate the inflammatory response in a human cellular model.

  • Cell Culture: Isolate PBMCs from healthy donors.

  • Pre-treatment: Pre-incubate the PBMCs with varying concentrations of 9-PAHSA or 5-PAHSA for 1 hour.

  • LPS Stimulation: Add Lipopolysaccharide (LPS) (e.g., 10 ng/mL) to the cell cultures to induce an inflammatory response.[1]

  • Incubation: Incubate the cells for 48 hours.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of cytokines (e.g., CXCL10) using a multiplex assay or ELISA.[6]

  • Data Analysis: Compare the levels of cytokine secretion in PAHSA-treated cells to the LPS-only control.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

Methodology: This protocol evaluates the effect of PAHSAs on glucose metabolism in a mouse model of diet-induced obesity.

  • Animal Model: Use male C57BL/6J mice fed a high-fat diet (HFD) for a specified period (e.g., 10 weeks) to induce insulin resistance.[7]

  • Fasting: Fast the mice overnight (approximately 16-18 hours) with free access to water.[8]

  • PAHSA Administration: Administer 9-PAHSA or 5-PAHSA orally via gavage at a specific dose (e.g., 10 mg/kg body weight). The vehicle control is typically olive oil or a similar lipid-based solution.

  • Baseline Glucose: Measure baseline blood glucose from the tail vein using a glucometer at time 0 (before glucose administration).[8]

  • Glucose Challenge: 30 minutes after PAHSA administration, administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.[2][8]

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[9]

  • Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion to determine the effect of the PAHSA treatment on glucose tolerance.

Signaling Pathways

This compound Signaling via GPR120

This compound has been shown to activate G protein-coupled receptor 120 (GPR120), leading to anti-inflammatory effects. This pathway involves the inhibition of the NF-κB signaling cascade.

GPR120_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 9_PAHSA This compound GPR120 GPR120 9_PAHSA->GPR120 beta_arrestin2 β-arrestin 2 GPR120->beta_arrestin2 recruits TAK1 TAK1 beta_arrestin2->TAK1 inhibits IKK IKK TAK1->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Inflammation NFkB->Inflammation promotes

Caption: this compound activates GPR120, leading to the inhibition of the pro-inflammatory NF-κB pathway.

5-PAHSA Signaling via mTOR-ULK1 Pathway

5-PAHSA has been implicated in the regulation of autophagy through the inhibition of the mTOR-ULK1 signaling pathway.

mTOR_ULK1_Signaling 5_PAHSA 5-PAHSA mTORC1 mTORC1 5_PAHSA->mTORC1 inhibits ULK1 ULK1 mTORC1->ULK1 inhibits (phosphorylation) Autophagy Autophagy ULK1->Autophagy promotes

Caption: 5-PAHSA promotes autophagy by inhibiting the mTORC1-mediated suppression of ULK1.

Conclusion

Both this compound and 5-PAHSA exhibit promising therapeutic potential, particularly in the context of inflammation and metabolic diseases. The available data suggests that This compound may be a more potent anti-inflammatory agent , demonstrating stronger antagonism of key chemokine receptors and a greater ability to suppress LPS-induced cytokine secretion compared to 5-PAHSA.[1]

Regarding their metabolic effects, the evidence is less clear-cut, with some studies demonstrating beneficial effects on glucose homeostasis for both isomers, while others report a lack of efficacy. These discrepancies may arise from differences in experimental models, dosages, and administration routes.

The choice between this compound and 5-PAHSA will ultimately depend on the specific research question and the biological system being investigated. For studies focused on targeting chemokine-mediated inflammation, this compound appears to be the more potent choice. For investigations into the role of PAHSAs in autophagy, 5-PAHSA is a relevant candidate. Further research is warranted to fully elucidate the distinct and overlapping mechanisms of action of these two important lipid mediators.

References

A Comparative Guide to 9(R)-PAHSA and Other GPR120 Agonists in Diabetes Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 9(R)-palmitic acid hydroxy stearic acid (PAHSA) and other G-protein coupled receptor 120 (GPR120) agonists, focusing on their performance in preclinical diabetes models. The information is compiled from various studies to offer a comprehensive overview supported by experimental data.

Introduction to GPR120 Agonists in Diabetes

G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for type 2 diabetes (T2DM).[1][2][3][4] Activated by long-chain fatty acids, GPR120 is expressed in key metabolic tissues, including adipose tissue, macrophages, and enteroendocrine L-cells.[3] Its activation triggers a range of beneficial effects, including improved insulin sensitivity, enhanced glucagon-like peptide-1 (GLP-1) secretion, and potent anti-inflammatory actions.[1][5][6] This has led to the investigation of various GPR120 agonists, from endogenous lipids like 9(R)-PAHSA to synthetic molecules like TUG-891 and others.

Comparative Analysis of GPR120 Agonists

The therapeutic potential of a GPR120 agonist is determined by its potency, selectivity, and ability to favorably modulate downstream signaling pathways. This section compares this compound with other notable GPR120 agonists.

In Vitro Agonist Potency

The potency of GPR120 agonists is typically measured by their half-maximal effective concentration (EC50) in cell-based assays, such as calcium flux or reporter gene assays. A lower EC50 value indicates higher potency.

It is important to note that there are conflicting reports regarding the potency of 9-PAHSA. Some studies describe it as a GPR120 agonist that enhances insulin-stimulated glucose uptake through the receptor.[7] However, other research has found 9-PAHSA to have very weak or no direct agonistic activity at GPR120 in certain assay systems, where synthetic agonists like TUG-891 showed high potency.[8][9] This discrepancy may arise from differences in experimental setups and cell systems used and warrants further investigation.

AgonistAgonist TypeCell LineAssay TypeEC50 (nM)Selectivity over GPR40Reference
TUG-891 SyntheticCHO-K1Calcium Flux43.7High[3]
Compound 11b SyntheticNot SpecifiedCalcium Flux110Good[10]
Compound 14d SyntheticCHO (hGPR120)Calcium Flux28.3>2473-fold[3]
DFL23916 Synthetic (Dual)Not SpecifiedCalcium FluxGood ActivityAlso targets GPR40[11]
AZ13581837 SyntheticCHO-K1IP-One18 (human), 11 (mouse)>100-fold[1]
Metabolex-36 SyntheticCHO-K1IP-One130 (human), 42 (mouse)>100-fold[1]
9-PAHSA EndogenousNot SpecifiedAP-TGF-α SheddingNo activity observed-[9]
9-PAHSA EndogenousMultiple GPCRsCalcium FluxVery weak agonism-[8]

Table 1: In Vitro Potency and Selectivity of Various GPR120 Agonists.

In Vitro Functional Comparison: GLP-1 Secretion

A key mechanism by which GPR120 agonists are thought to improve glucose homeostasis is by stimulating the secretion of GLP-1 from enteroendocrine cells.

AgonistCell LineConcentrationFold Increase in GLP-1 Secretion (vs. control)Reference
DFL23916 NCI-H71610 µM~3.5[11][12]
TUG-891 NCI-H71610 µM~2.5[11][12]
GW9508 NCI-H71610 µM~2.2[11][12]
α-Linolenic Acid NCI-H71610 µM~1.8[11][12]
AZ13581837 STC-110 µMSignificant increase[1]
Metabolex-36 STC-110 µMSignificant increase[1]

Table 2: Comparative Efficacy of GPR120 Agonists on GLP-1 Secretion in Vitro.

The dual GPR120/GPR40 agonist DFL23916 was found to be the most effective in inducing GLP-1 secretion in both human and murine enteroendocrine cells, which may be due to a delayed receptor internalization.[11][12]

In Vivo Anti-Diabetic Effects

The ultimate test of a GPR120 agonist's therapeutic potential lies in its ability to improve glucose metabolism in animal models of diabetes. A common method to assess this is the oral glucose tolerance test (OGTT), where a reduction in the area under the curve (AUC) for glucose indicates improved glucose handling.

AgonistAnimal ModelDose & Route% Reduction in Glucose AUC (vs. vehicle)Key FindingsReference
9-PAHSA HFD-fed miceChronic, s.c.Not specified, but improved glucose toleranceReduced adipose tissue inflammation[6][13]
Compound 14d C57BL/6 mice30 mg/kg, oral25%No hypoglycemia observed[3][14]
TUG-891 C57BL/6 mice30 mg/kg, oral~18%Less effective than 14d[3][14]
Compound 11b DIO miceNot specifiedEquivalent to TUG-891Significantly increased insulin levels[10]
AZ13581837 C57BL/6 mice30 µmol/kg, oralSignificant improvement in glucose toleranceEffect abolished by GLP-1R antagonist[1]
DFL23916 C57BL/6 miceNot specifiedSignificantly improved glucose homeostasis-[11]

Table 3: In Vivo Efficacy of GPR120 Agonists in Rodent Models of Diabetes.

Studies on 9-PAHSA have demonstrated its ability to improve glucose tolerance and insulin sensitivity in high-fat diet-fed mice, an effect associated with reduced adipose tissue inflammation.[6][13][15] Synthetic agonists like Compound 14d have shown a significant dose-dependent improvement in glucose tolerance, outperforming TUG-891 in the same model.[3][14] The effects of the agonist AZ13581837 were shown to be dependent on GLP-1 receptor signaling, highlighting the importance of the incretin axis for GPR120-mediated glucose lowering.[1]

GPR120 Signaling Pathways

GPR120 activation initiates downstream signaling through two primary pathways: the Gαq/11 pathway and the β-arrestin-2 pathway. These pathways are linked to distinct physiological outcomes.

  • Gαq/11 Pathway: This pathway is primarily associated with the metabolic benefits of GPR120 agonism. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn increases intracellular calcium levels. This cascade is believed to mediate the stimulation of GLP-1 secretion and enhance glucose uptake in adipocytes.[2][7][16]

  • β-arrestin-2 Pathway: This pathway is crucial for the potent anti-inflammatory effects of GPR120 agonists. Upon agonist binding, GPR120 is internalized in a complex with β-arrestin-2. This complex then interacts with TAB1, preventing its association with TAK1 and thereby inhibiting downstream pro-inflammatory signaling cascades involving NF-κB and JNK.[2][16]

GPR120_Signaling cluster_membrane Cell Membrane cluster_gaq Gαq/11 Pathway cluster_barr β-arrestin-2 Pathway GPR120 GPR120 Gaq Gαq/11 GPR120->Gaq Barr2 β-arrestin-2 GPR120->Barr2 Agonist GPR120 Agonist (e.g., 9-PAHSA, TUG-891) Agonist->GPR120 PLC PLC PIP2 PIP2 IP3 IP3 Ca ↑ [Ca²⁺]i Metabolic Metabolic Effects GLP1 GLP-1 Secretion GlucoseUptake Glucose Uptake (Adipocytes) Internalization Internalization TAB1 TAB1 TAK1 TAK1 Inflammation ↓ Inflammation NFkB NF-κB / JNK Signaling

Experimental Protocols

This section outlines the general methodologies used in the studies cited for evaluating GPR120 agonists.

In Vitro Calcium Flux Assay

This assay is used to determine the potency of GPR120 agonists by measuring changes in intracellular calcium concentration upon receptor activation.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human or mouse GPR120 gene are commonly used.[3]

  • Procedure:

    • Cells are seeded in 96-well plates and incubated for 24 hours.

    • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Test compounds (agonists) are added at various concentrations.

    • The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a plate reader (e.g., FLIPR).

    • EC50 values are calculated from the dose-response curves.

Calcium_Flux_Workflow A Seed GPR120-expressing CHO cells in 96-well plate B Incubate for 24 hours A->B C Load cells with calcium-sensitive dye B->C D Add GPR120 agonist (test compound) C->D E Measure fluorescence change (calcium mobilization) D->E F Generate dose-response curve and calculate EC50 E->F

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess how well an organism can handle a glucose load, providing a measure of in vivo insulin sensitivity and glucose disposal.

  • Animal Models: Diet-induced obese (DIO) mice or C57BL/6 mice are frequently used.[3][10]

  • Procedure:

    • Mice are fasted overnight (typically 6-12 hours).

    • The test agonist (e.g., 9-PAHSA, TUG-891) or vehicle is administered orally.

    • After a set period (e.g., 30 minutes), a bolus of glucose (e.g., 2-3 g/kg) is administered orally.

    • Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes) after the glucose challenge.

    • Blood glucose levels are measured.

    • The area under the curve (AUC) for the glucose excursion is calculated to quantify glucose tolerance.

OGTT_Workflow A Fast mice overnight B Administer GPR120 agonist or vehicle (oral) A->B C Wait for 30 minutes B->C D Administer glucose load (oral) C->D E Collect blood samples at timed intervals D->E F Measure blood glucose levels E->F G Calculate Glucose AUC F->G

Conclusion

Both the endogenous lipid this compound and various synthetic agonists targeting GPR120 demonstrate significant potential for the treatment of type 2 diabetes. Synthetic agonists like TUG-891 and newer compounds such as DFL23916 and Compound 14d show high potency and efficacy in preclinical models, primarily through GLP-1 secretion and improvements in glucose tolerance. This compound also improves glucose homeostasis, with a notable impact on reducing adipose tissue inflammation.

However, the conflicting data on the direct GPR120 agonistic activity of 9-PAHSA highlights the need for further research to clarify its precise mechanism of action. Future studies should aim for head-to-head comparisons of these agonists in standardized models to better delineate their therapeutic advantages and disadvantages. The development of biased agonists that preferentially activate either the Gαq/11 or the β-arrestin-2 pathway could offer a more targeted approach to harnessing the metabolic or anti-inflammatory benefits of GPR120 activation, respectively. This guide serves as a foundational resource for researchers navigating the evolving landscape of GPR120-targeted diabetes therapies.

References

A Head-to-Head Comparison: 9(R)-PAHSA and PPAR Agonists in Metabolic and Inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development for metabolic and inflammatory diseases, two classes of molecules have garnered significant attention: the endogenous lipid 9(R)-palmitic acid hydroxy stearic acid (9(R)-PAHSA) and the class of nuclear receptor modulators known as peroxisome proliferator-activated receptor (PPAR) agonists. This guide provides a comprehensive, data-driven comparison of these two compound classes, detailing their distinct mechanisms of action, summarizing available quantitative data from key experiments, and providing insights into their experimental evaluation.

At a Glance: Key Distinctions

FeatureThis compoundPPAR Agonists
Molecular Target Primarily G-protein coupled receptor 120 (GPR120); also reported to modulate chemokine receptors.Peroxisome Proliferator-Activated Receptors (PPARα, PPARγ, PPARδ)
Mechanism of Action Activation of cell surface receptor (GPR120) leading to downstream signaling cascades, including inhibition of NF-κB.Ligand-activated transcription factors that regulate gene expression.
Cellular Location of Action Cell membrane.Primarily nucleus.
Therapeutic Focus Anti-inflammatory and insulin-sensitizing effects.Dyslipidemia (PPARα), insulin resistance and type 2 diabetes (PPARγ), and broader metabolic regulation (PPARδ).
Examples Endogenous lipid.PPARα: Fibrates (e.g., Fenofibrate); PPARγ: Thiazolidinediones (e.g., Pioglitazone, Rosiglitazone); PPARδ: (e.g., GW501516).

Signaling Pathways: A Visual Comparison

The fundamental difference in the mechanism of action between this compound and PPAR agonists lies in their initial interaction with the cell. This compound acts on a cell surface receptor, initiating a rapid signaling cascade, while PPAR agonists translocate to the nucleus to directly influence gene transcription.

Signaling_Pathways cluster_PAHSA This compound Signaling cluster_PPAR PPAR Agonist Signaling PAHSA This compound GPR120 GPR120 PAHSA->GPR120 binds Inhibition Inhibition of NF-κB Pathway GPR120->Inhibition activates Anti_Inflammatory Anti-inflammatory Effects Inhibition->Anti_Inflammatory leads to PPAR_Agonist PPAR Agonist Cytoplasm Cytoplasm PPAR_Agonist->Cytoplasm Cell_Membrane Cell Membrane PPAR_RXR PPAR/RXR Heterodimer Cytoplasm->PPAR_RXR binds to Nucleus Nucleus PPRE PPRE (DNA) Nucleus->PPRE binds to PPAR_RXR->Nucleus Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription regulates Metabolic_Effects Metabolic & Anti- inflammatory Effects Gene_Transcription->Metabolic_Effects results in GPR120_Activation_Workflow start Start cell_culture Culture GPR120-expressing cells start->cell_culture compound_prep Prepare this compound serial dilutions cell_culture->compound_prep plating Plate cells in multi-well plate compound_prep->plating pre_incubation Pre-incubate cells with this compound plating->pre_incubation agonist_addition Add known GPR120 agonist pre_incubation->agonist_addition incubation Incubate agonist_addition->incubation readout Measure reporter signal incubation->readout analysis Calculate IC50 readout->analysis end End analysis->end PPAR_Transactivation_Workflow start Start transfection Co-transfect cells with PPAR-GAL4, reporter, and normalization plasmids start->transfection plating Plate transfected cells transfection->plating treatment Treat cells with PPAR agonist plating->treatment incubation Incubate for 24-48h treatment->incubation luciferase_assay Measure Firefly and Renilla luciferase activity incubation->luciferase_assay normalization Normalize Firefly to Renilla activity luciferase_assay->normalization analysis Determine EC50 normalization->analysis end End analysis->end

Validating GPR120 as the Primary Receptor for 9(R)-PAHSA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental evidence validating G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), as the primary receptor for the endogenous lipid 9(R)-palmitic acid hydroxy stearic acid (9(R)-PAHSA). It also explores alternative receptors and presents supporting experimental data to offer a comprehensive overview for researchers in the field.

Executive Summary

This compound is a bioactive lipid with demonstrated anti-inflammatory and insulin-sensitizing properties.[1][2] GPR120 has been widely identified as a key receptor mediating these effects.[3][4] Activation of GPR120 by this compound is reported to trigger downstream signaling cascades that enhance glucose uptake and suppress inflammatory pathways.[3][5] However, recent evidence suggests that this compound may also interact with other receptors, albeit with different functional outcomes. This guide will delve into the data supporting GPR120 as the primary receptor and compare it with findings related to alternative receptors.

GPR120 Signaling and this compound

GPR120 is a G-protein coupled receptor that is activated by medium and long-chain fatty acids.[5][6] Upon ligand binding, GPR120 can signal through two main pathways: Gαq/11-mediated signaling and β-arrestin-2-mediated signaling.

GPR120_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular GPR120 GPR120 Gaq11 Gaq11 GPR120->Gaq11 Activates beta_arrestin beta_arrestin GPR120->beta_arrestin Recruits PAHSA This compound PAHSA->GPR120 Binds PLC PLC Gaq11->PLC TAB1 TAB1 beta_arrestin->TAB1 Binds IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca_release IP3->Ca_release PKC PKC DAG->PKC ERK12 ERK12 PKC->ERK12 Glucose_Uptake Glucose_Uptake ERK12->Glucose_Uptake TAK1 TAK1 TAB1->TAK1 Inhibits Interaction NFkB_JNK NFkB_JNK TAK1->NFkB_JNK Anti_inflammatory Anti_inflammatory NFkB_JNK->Anti_inflammatory

The Gαq/11 pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium ([Ca²⁺]i) and activation of protein kinase C (PKC), ultimately leading to the phosphorylation of ERK1/2 and translocation of GLUT4 to the cell membrane, enhancing glucose uptake.[5]

The β-arrestin-2 pathway is primarily associated with the anti-inflammatory effects of GPR120 activation. Upon ligand binding, β-arrestin-2 is recruited to the receptor. The GPR120-β-arrestin-2 complex can then interact with TAB1, preventing its association with TAK1 and thereby inhibiting downstream pro-inflammatory signaling cascades, such as the NF-κB and JNK pathways.[7][8]

Comparative Data: GPR120 vs. Alternative Receptors

While GPR120 is considered a primary receptor for this compound, some studies indicate that its potency is in the micromolar range.[9] Furthermore, unbiased screening has revealed that this compound can act as an antagonist at several chemokine receptors.[9]

ReceptorLigandAssay TypePotency (IC50/EC50)Functional OutcomeReference
GPR120 9-PAHSAAgonist-induced Ca²⁺ flux~19 µM (IC50)Agonism[9]
GPR1209-PAHSAβ-arrestin recruitmentNot specifiedAgonism[5]
GPR1209-PAHSAERK1/2 PhosphorylationNot specifiedAgonism[5]
CCR6 9-PAHSAAntagonist AssayMicromolar rangeAntagonism[9]
CCR7 9-PAHSAAntagonist AssayMicromolar rangeAntagonism[9]
CXCR4 9-PAHSAAntagonist AssayMicromolar rangeAntagonism[9]
CXCR5 9-PAHSAAntagonist AssayMicromolar rangeAntagonism[9]

Note: The provided potencies are approximate and can vary depending on the specific experimental conditions and cell lines used.

Experimental Protocols for Receptor Validation

Validating GPR120 as the primary receptor for this compound involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

Experimental_Workflow Binding_Assay Binding_Assay Functional_Assays Functional_Assays Binding_Assay->Functional_Assays Calcium_Flux Calcium_Flux Functional_Assays->Calcium_Flux b_arrestin b_arrestin Functional_Assays->b_arrestin Downstream_Signaling Downstream_Signaling Functional_Assays->Downstream_Signaling KO_Cells KO_Cells Functional_Assays->KO_Cells Animal_Models Animal_Models KO_Cells->Animal_Models Metabolic_Studies Metabolic_Studies Animal_Models->Metabolic_Studies Inflammation_Models Inflammation_Models Animal_Models->Inflammation_Models

Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation by a Gαq-coupled pathway.

  • Cell Line: CHO or HEK293 cells stably expressing human or mouse GPR120.

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES

    • This compound stock solution (in DMSO)

    • Positive control agonist (e.g., TUG-891)

  • Protocol:

    • Seed GPR120-expressing cells in a 96-well black, clear-bottom plate and culture overnight.

    • Load cells with Fluo-4 AM dye in HBSS for 1 hour at 37°C.

    • Wash cells with HBSS to remove excess dye.

    • Prepare serial dilutions of this compound and the positive control.

    • Measure baseline fluorescence using a fluorescence plate reader.

    • Add the compounds to the wells and immediately measure the change in fluorescence over time.

    • Data Analysis: Calculate the EC50 value from the dose-response curve.

β-Arrestin Recruitment Assay

This assay detects the recruitment of β-arrestin-2 to the activated GPR120 receptor.

  • Cell Line: U2OS or HEK293 cells co-expressing GPR120 tagged with a fluorescent protein (e.g., GFP) and β-arrestin-2 tagged with a complementary enzyme fragment (e.g., PathHunter assay).

  • Reagents:

    • Assay-specific detection reagents

    • This compound stock solution

  • Protocol:

    • Plate the engineered cells in a white, solid-bottom 96-well plate.

    • Add serial dilutions of this compound.

    • Incubate for the recommended time (e.g., 90 minutes) at 37°C.

    • Add the detection reagents according to the manufacturer's protocol.

    • Measure the luminescence signal using a plate reader.

    • Data Analysis: Determine the EC50 from the dose-response curve.

GPR120 Knockdown/Knockout Experiments

To confirm that the observed effects of this compound are mediated by GPR120, experiments are performed in cells where the GPR120 gene is silenced or deleted.

  • Methodology:

    • siRNA: Transiently transfect cells (e.g., 3T3-L1 adipocytes) with GPR120-specific siRNA or a non-targeting control siRNA.[3]

    • CRISPR/Cas9: Generate a stable GPR120 knockout cell line.[10]

  • Validation:

    • Confirm GPR120 knockdown/knockout by qPCR or Western blot.

    • Perform functional assays (e.g., glucose uptake, anti-inflammatory cytokine production) in the presence of this compound.

  • Expected Outcome: The biological effects of this compound should be significantly attenuated or abolished in the GPR120 knockdown/knockout cells compared to control cells.[3][4]

Logical Framework for Validating GPR120 as the Primary Receptor

The evidence supporting GPR120 as the primary receptor for this compound is built upon a logical progression of experimental findings.

Logical_Framework Binding Binding Activation Activation Binding->Activation Leads to Cellular_Response Cellular_Response Activation->Cellular_Response Causes KO_Confirmation KO_Confirmation Cellular_Response->KO_Confirmation Is confirmed by Primary_Receptor Primary_Receptor KO_Confirmation->Primary_Receptor Supports Alternative_Hypothesis Alternative_Hypothesis Primary_Receptor->Alternative_Hypothesis Compared with

Conclusion

The available evidence strongly supports the role of GPR120 as a key receptor for this compound, mediating its beneficial metabolic and anti-inflammatory effects. The activation of GPR120 by this compound and the subsequent downstream signaling events have been demonstrated in multiple studies. Crucially, the attenuation of these effects in GPR120 knockdown and knockout models provides compelling evidence for a direct functional link.

However, the discovery of this compound's antagonistic activity at certain chemokine receptors introduces an important layer of complexity.[9] This suggests that the overall biological profile of this compound may be the result of its interactions with multiple receptor systems. For drug development professionals, this highlights the need for selective GPR120 agonists to isolate the therapeutic benefits mediated solely through this receptor. Future research should focus on generating more comprehensive quantitative data to compare the binding affinities and potencies of this compound across its various potential targets to fully elucidate its pharmacological profile.

References

Assessing the Specificity of 9(R)-PAHSA's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties. Among these, palmitic acid esters of hydroxy stearic acids (PAHSAs) have garnered significant attention. The position of the ester linkage along the hydroxy stearic acid backbone gives rise to various regioisomers, while the stereochemistry at the chiral center results in R and S enantiomers. This guide focuses on 9-hydroxypalmitoylstearic acid (9-PAHSA), a prominent PAHSA isomer, and provides a comparative analysis of the biological specificity of its 9(R) and 9(S) enantiomers. Understanding the distinct activities of these stereoisomers is crucial for the development of targeted therapeutics for metabolic and inflammatory diseases.

Comparative Biological Activity of 9-PAHSA Stereoisomers

The biological effects of 9-PAHSA are stereospecific, with the 9(S)-PAHSA isomer generally exhibiting greater potency in metabolic regulation compared to the 9(R)-PAHSA isomer. However, both enantiomers appear to possess anti-inflammatory capabilities. The following tables summarize the quantitative data from comparative studies. It is important to note that there are conflicting reports in the literature regarding the efficacy of PAHSA isomers, which may be attributable to differences in experimental models and conditions.

Table 1: Comparative Effects of this compound and 9(S)-PAHSA on Glucose Homeostasis

Biological EffectThis compound9(S)-PAHSAKey Findings
Glucose-Stimulated Insulin Secretion (GSIS) Less potentMore potent9(S)-PAHSA shows a significant advantage over this compound in promoting GSIS.[1][2] However, some studies report no effect of either enantiomer on GSIS.[3]
Insulin-Stimulated Glucose Uptake in Adipocytes Less potentMore potent9(S)-PAHSA demonstrates superior activity in enhancing insulin-stimulated glucose uptake compared to this compound.[1][2] Conversely, other research indicates that neither isomer increases basal or insulin-stimulated glucose uptake in vitro.[3]
GPR40 Receptor Affinity Lower affinityHigher affinityThe greater biological activity of 9(S)-PAHSA in promoting GSIS and glucose uptake is attributed to its higher affinity for the GPR40 receptor.[1]

Table 2: Comparative Anti-inflammatory Effects

Biological EffectThis compound9(S)-PAHSAKey Findings
Inhibition of Pro-inflammatory Cytokine Production EffectiveEffectiveBoth stereoisomers have been shown to possess anti-inflammatory effects.[4]
Reduction of LPS-induced CXCL10 Secretion EffectiveNot directly comparedRacemic 9-PAHSA is more potent than 5-PAHSA in reducing LPS-induced CXCL10 secretion in a dose-dependent manner.[5] A direct comparison between the 9(R) and 9(S) enantiomers on this specific endpoint is not readily available.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to assess the biological effects of 9-PAHSA.

Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Islets

This protocol outlines the procedure for measuring insulin secretion from isolated pancreatic islets in response to glucose stimulation, with or without the presence of 9-PAHSA isomers.

Materials:

  • Isolated pancreatic islets (e.g., human or mouse)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) with low glucose (e.g., 2.8 mM)

  • KRBH with high glucose (e.g., 16.7 mM)

  • This compound and 9(S)-PAHSA stock solutions (dissolved in a suitable vehicle like DMSO)

  • Bovine Serum Albumin (BSA)

  • Insulin ELISA kit

Procedure:

  • Islet Preparation: After isolation, culture islets overnight to allow for recovery.

  • Pre-incubation: Hand-pick a set number of islets (e.g., 10-15 islets of similar size per replicate) and place them in a multi-well plate. Wash the islets with KRBH containing low glucose and 0.5% BSA. Pre-incubate the islets in low-glucose KRBH for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.

  • Basal Insulin Secretion: Replace the pre-incubation buffer with fresh low-glucose KRBH containing the vehicle control or the desired concentration of this compound or 9(S)-PAHSA. Incubate for 1 hour at 37°C. At the end of the incubation, collect the supernatant for measurement of basal insulin secretion.

  • Glucose-Stimulated Insulin Secretion: Remove the low-glucose buffer and add high-glucose KRBH containing the same vehicle or PAHSA isomer concentrations as in the previous step. Incubate for 1 hour at 37°C. Collect the supernatant for measurement of stimulated insulin secretion.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Normalization: To account for variations in islet number and size, insulin secretion can be normalized to the total insulin content of the islets (determined after lysing the islets) or to the total protein or DNA content.

Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes

This protocol describes the measurement of glucose uptake in differentiated 3T3-L1 adipocytes, a common model for studying insulin sensitivity.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose or a non-radioactive glucose analog (e.g., 2-NBDG)

  • Insulin

  • This compound and 9(S)-PAHSA stock solutions

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail (containing, for example, insulin, dexamethasone, and IBMX).

  • Pre-treatment: On day 8-12 of differentiation, incubate the adipocytes with serum-free medium containing the desired concentrations of this compound or 9(S)-PAHSA (or vehicle control) for a specified period (e.g., 24-48 hours).

  • Insulin Stimulation: Wash the cells with KRH buffer and then incubate with KRH buffer containing a submaximal concentration of insulin (e.g., 1-10 nM) for 20-30 minutes at 37°C to stimulate glucose transport. Include wells without insulin as a basal control.

  • Glucose Uptake: Add 2-deoxy-D-[³H]glucose to the wells and incubate for a short period (e.g., 5-10 minutes) to allow for glucose uptake.

  • Termination of Uptake: Stop the glucose uptake by washing the cells rapidly with ice-cold KRH buffer.

  • Measurement: Lyse the cells and measure the amount of incorporated radiolabeled glucose using a scintillation counter. If using a fluorescent glucose analog, measure the fluorescence using a plate reader.

  • Data Analysis: Express the glucose uptake as a fold change over the basal (unstimulated) condition.

Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol details the assessment of the anti-inflammatory effects of 9-PAHSA isomers by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS) from E. coli

  • This compound and 9(S)-PAHSA stock solutions

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound or 9(S)-PAHSA (or vehicle control) for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours) to induce an inflammatory response. Include an unstimulated control group.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production by the PAHSA isomers compared to the LPS-only treated group.

Signaling Pathways and Mechanisms of Action

The biological effects of 9-PAHSA are primarily mediated through the activation of G-protein coupled receptors (GPCRs), notably GPR120 and GPR40.

GPR120 Signaling Pathway

9-PAHSA acts as a GPR120 agonist, which is expressed in adipocytes and macrophages. Activation of GPR120 is linked to both anti-inflammatory and insulin-sensitizing effects.[6][7] The anti-inflammatory effects are mediated through a β-arrestin-2-dependent pathway that inhibits downstream inflammatory signaling cascades, such as the NF-κB pathway, which is activated by stimuli like LPS.[8][9]

GPR120_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 9_PAHSA 9-PAHSA GPR120 GPR120 9_PAHSA->GPR120 Binds and Activates beta_arrestin β-Arrestin-2 GPR120->beta_arrestin Recruits TAK1 TAK1 beta_arrestin->TAK1 Inhibits IKK IKK Complex TAK1->IKK Activates NFkB NF-κB IKK->NFkB Activates Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Promotes

GPR120-mediated anti-inflammatory signaling pathway of 9-PAHSA.
GPR40 Signaling Pathway

9-PAHSA also activates GPR40 (also known as FFAR1), a receptor highly expressed in pancreatic β-cells.[10][11] Activation of GPR40 by fatty acids leads to an increase in intracellular calcium ([Ca²⁺]i) via the Gq/11-PLC-IP3 pathway. This rise in intracellular calcium is a key trigger for the potentiation of glucose-stimulated insulin secretion.[10]

GPR40_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 9_PAHSA 9-PAHSA GPR40 GPR40 9_PAHSA->GPR40 Binds and Activates Gq11 Gq/11 GPR40->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_increase ↑ [Ca²⁺]i ER->Ca2_increase Releases Ca²⁺ Insulin_Secretion Insulin Secretion Ca2_increase->Insulin_Secretion Potentiates

GPR40-mediated potentiation of insulin secretion by 9-PAHSA.

Experimental Workflow

The following diagram illustrates a general workflow for comparing the biological activities of this compound and 9(S)-PAHSA.

Experimental_Workflow cluster_preparation Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis and Interpretation Synthesize Synthesize/Procure This compound & 9(S)-PAHSA Characterize Characterize Purity and Stereochemistry Synthesize->Characterize GSIS Glucose-Stimulated Insulin Secretion (Islets) Characterize->GSIS Glucose_Uptake Insulin-Stimulated Glucose Uptake (Adipocytes) Characterize->Glucose_Uptake Anti_Inflammatory Anti-inflammatory Assay (Macrophages) Characterize->Anti_Inflammatory Receptor_Binding Receptor Activation (GPR40/GPR120) Characterize->Receptor_Binding Dose_Response Generate Dose-Response Curves GSIS->Dose_Response Glucose_Uptake->Dose_Response Anti_Inflammatory->Dose_Response Receptor_Binding->Dose_Response Compare_Potency Compare EC50/IC50 Values Dose_Response->Compare_Potency Conclusion Draw Conclusions on Stereospecificity Compare_Potency->Conclusion

References

A Comparative Guide to the In Vitro and In Vivo Effects of 9(R)-PAHSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo effects of 9(R)-palmitic acid hydroxy stearic acid (9(R)-PAHSA), a recently discovered bioactive lipid with promising therapeutic potential. The information is compiled from various preclinical studies and presented to aid in the evaluation of this compound for further research and development.

In Vitro Effects of this compound

The in vitro studies on this compound have revealed its direct cellular and molecular activities, primarily focusing on its anti-inflammatory and metabolic effects.

Summary of Quantitative In Vitro Data
Cell Line / Primary CellsConcentration of 9-PAHSAExperimental ConditionKey Quantitative FindingsReference
HepG2 Cells10 µM, 20 µM, 40 µMOleic acid-induced steatosisIncreased cell viability by up to 50% at 20 µM in cells treated with 500 µM oleic acid.[1][1]
Primary Murine Hepatocytes10 µM, 20 µMOleic acid-induced steatosisIncreased cell viability by up to 240% at 20 µM in cells treated with 500 µM oleic acid.[1][1]
Dendritic CellsNot specifiedLipopolysaccharide (LPS) stimulationAttenuated LPS-induced activation and cytokine production.[2]
3T3-L1 AdipocytesNot specifiedStandard differentiation protocolInduced browning of adipocytes by enhancing the expression of brown fat-specific genes.[3]
Human CD4+ T-cellsNot specifiedCCL19-induced migrationReduced migration of CD4+ T-cells.[4]
SH-SY5Y CellsNot specifiedHigh glucose and fatty acid stimulationIncreased cell viability and proliferation, reduced LDH and ROS, and decreased expression of cleaved caspase-3.[5][5]
PC12 CellsNot specifiedDiabetic environmentSuppressed apoptosis and oxidative stress.[6]
Key In Vitro Experimental Protocols

Hepatocyte Steatosis Model

  • Cell Culture: HepG2 cells or primary murine hepatocytes are cultured in appropriate media.

  • Induction of Steatosis: Steatosis is induced by incubating the cells with oleic acid (e.g., 250 µM or 500 µM) for a specified period.

  • Treatment: Cells are then treated with varying concentrations of 9-PAHSA (e.g., 10 µM, 20 µM, 40 µM) for a duration, such as 6 hours.

  • Assessment: Cell viability is measured using assays like MTT or PrestoBlue. Intracellular lipid accumulation is quantified by Oil Red O staining.[1][7]

Adipocyte Browning Assay

  • Cell Differentiation: 3T3-L1 preadipocytes are differentiated into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

  • Treatment: Differentiated adipocytes are treated with 9-PAHSA.

  • Analysis: The expression of brown fat-specific markers, such as UCP1, is determined by quantitative real-time PCR, immunoblot analysis, and immunochemical staining.[3]

In Vivo Effects of this compound

In vivo studies in animal models, primarily mice, have demonstrated the systemic effects of this compound on metabolism, inflammation, and cardiovascular health.

Summary of Quantitative In Vivo Data
Animal ModelDosage of 9-PAHSADuration of TreatmentKey Quantitative FindingsReference
db/db mice50 mg/kg (gavage)2 weeksSignificantly reduced blood glucose levels.[2][2]
db/db mice50 mg/kg (gavage)4 weeksAmeliorated carotid vascular calcification and attenuated myocardial hypertrophy and dysfunction.[2][2]
High-fat diet (HFD) miceNot specifiedNot specifiedReduced fasting blood glucose levels and increased insulin sensitivity.[6][6]
High-fat diet (HFD) miceChronic administration4.5 monthsImproved insulin sensitivity and glucose tolerance.[8][8]
Wild-type and ob/ob miceNot specifiedNot specifiedInduced browning of white adipocytes.[3][3]
Key In Vivo Experimental Protocols

Diabetic Mouse Model (db/db)

  • Animal Model: Genetically diabetic db/db mice are used.

  • Administration: 9-PAHSA is administered orally via gavage at a specific dose (e.g., 50 mg/kg).

  • Monitoring: Blood glucose levels are monitored regularly. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose homeostasis.

  • Cardiovascular Assessment: At the end of the study, cardiovascular parameters are assessed using techniques like ultrasound to measure carotid arterial plaque and cardiac structure.[2]

Diet-Induced Obesity (DIO) Mouse Model

  • Diet: Mice are fed a high-fat diet to induce obesity and insulin resistance.

  • Treatment: 9-PAHSA is administered, often through oral gavage.

  • Metabolic Phenotyping: A comprehensive analysis of metabolic parameters is conducted, including body weight, food intake, glucose tolerance, and insulin sensitivity.

  • Tissue Analysis: Adipose tissue, liver, and other relevant organs are collected for histological and molecular analysis to assess inflammation and gene expression.[8]

Signaling Pathways and Experimental Workflow

The effects of this compound are mediated through complex signaling pathways. The diagrams below illustrate a key signaling pathway and a typical experimental workflow.

G 9-PAHSA 9-PAHSA GPR120 GPR120 9-PAHSA->GPR120 NFkB NFkB GPR120->NFkB Inhibits Browning_Genes Browning_Genes GPR120->Browning_Genes Activates Inflammatory_Cytokines Inflammatory_Cytokines NFkB->Inflammatory_Cytokines Promotes

Caption: 9-PAHSA signaling via GPR120.

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow Cell_Culture Cell Culture (e.g., HepG2, 3T3-L1) Induction_of_Pathology Induction of Pathology (e.g., Oleic Acid, LPS) Cell_Culture->Induction_of_Pathology Treatment_with_9PAHSA Treatment with this compound Induction_of_Pathology->Treatment_with_9PAHSA Cellular_Assays Cell Viability, Gene Expression, Protein Analysis Treatment_with_9PAHSA->Cellular_Assays Physiological_Tests Glucose Tolerance, Insulin Tolerance, Blood Pressure Treatment_with_9PAHSA->Physiological_Tests Animal_Model Animal Model Selection (e.g., db/db mice, DIO mice) Animal_Model->Treatment_with_9PAHSA Tissue_Analysis Histology, Immunohistochemistry, Molecular Analysis Physiological_Tests->Tissue_Analysis Start Start Start->Cell_Culture Start->Animal_Model

Caption: General experimental workflows for this compound studies.

Comparison with Alternatives: this compound vs. 5-PAHSA

This compound is often studied alongside its isomer, 5-PAHSA. While both are bioactive lipids, some studies suggest differences in their effects.

FeatureThis compound5-PAHSAReference
Anti-inflammatory Potential Shows weak anti-inflammatory potential at high concentrations by reducing LPS-induced chemokine secretion.[9] Antagonizes a specific group of chemokine receptors with higher potency than 5-PAHSA.[9]Also demonstrates anti-inflammatory effects, but may be less potent in certain contexts.[9][9]
Metabolic Effects Some studies report improvements in glucose tolerance and insulin sensitivity.[2][8] However, other studies have found no significant glucoregulatory activity after acute treatment.[9][10]Similar to 9-PAHSA, some studies show metabolic benefits, while others do not observe significant effects on glucose control.[10][11][2][8][9][10][11]
Neuroprotective Effects The S-enantiomer, S-9-PAHSA, has shown neuroprotective effects by suppressing apoptosis and oxidative stress in neuronal cells.[6]Compared to S-9-PAHSA, 5-PAHSA showed a lesser effect in decreasing the apoptosis-related protein Bax and increasing the anti-oxidative stress protein Txn2 in vitro.[6][6]

It is important to note that the biological activities of PAHSAs can be isomer-specific, and further research is needed to fully elucidate the distinct roles of this compound and its counterparts.

Conclusion

This compound is a promising bioactive lipid with demonstrated anti-inflammatory, anti-diabetic, and neuroprotective effects in preclinical models. Its mechanism of action involves the activation of key receptors like GPR120 and the modulation of downstream signaling pathways. While the in vitro and in vivo data are encouraging, there is some variability in the reported metabolic effects, highlighting the need for further investigation to understand the optimal conditions for its therapeutic activity. The comparison with its isomer, 5-PAHSA, suggests potential for isomer-specific therapeutic applications. This guide provides a foundational overview to support the continued exploration of this compound as a potential therapeutic agent.

References

Validating the Therapeutic Potential of 9(R)-PAHSA Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising prevalence of metabolic and inflammatory diseases necessitates the exploration of novel therapeutic agents. Among these, 9-hydroxy-stearic acid esters of palmitic acid (9-PAHSA) and its analogs have emerged as a promising class of endogenous lipids with potential anti-diabetic and anti-inflammatory properties. This guide provides a comparative analysis of 9(R)-PAHSA analogs against other therapeutic alternatives, supported by available experimental data, to aid researchers in evaluating their therapeutic potential.

Mechanism of Action: GPR120 Agonism and Beyond

This compound is known to exert its effects, at least in part, through the activation of G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1] Activation of GPR120 is linked to improved glucose tolerance and anti-inflammatory responses.[1] However, some studies suggest that the anti-inflammatory effects of PAHSAs might not be solely dependent on GPR120 activation, hinting at a more complex mechanism of action.[2]

Recent research has also identified that 9-PAHSA can act as an antagonist at certain chemokine receptors, such as CCR7, CCR9, CXCR4, and CXCR5, which may contribute to its immunomodulatory effects.[2]

Comparative Efficacy of 9-PAHSA Analogs and Other Therapeutics

Direct head-to-head clinical comparisons between this compound analogs and other established drug classes are currently limited due to the early stage of PAHSA research. The following tables summarize available preclinical and clinical data to offer a preliminary comparison.

Table 1: Anti-Inflammatory Effects
Compound/AnalogModelKey FindingsReference
9-PAHSA LPS-stimulated human cellular model2- and 3.7-fold reduction in LPS-induced CXCL10 secretion at 10 µM and 100 µM, respectively.[3]
5-PAHSA LPS-stimulated human cellular model1.8-fold reduction in LPS-induced CXCL10 secretion at 100 µM.[3]
9-PAHSA Analog (Compound 10) LPS-stimulated RAW 264.7 cellsStatistically significant improvement in reducing IL-6 levels compared to 9-PAHSA.[3]
Dexamethasone LPS-stimulated RAW 264.7 cellsPositive control, showed reduction in IL-6 levels.[3]
Table 2: Metabolic Effects (Preclinical Data)
CompoundModelKey FindingsReference
9-PAHSA High-Fat Diet-fed miceImproved glucose tolerance and lowered ambient glycemia.[4]
9-PAHSA db/db miceReduced blood glucose levels after 2 weeks of administration.[4]
Table 3: Comparison with Other Anti-Diabetic Drug Classes (Clinical Data)

Note: This table provides a high-level summary of clinical findings for other drug classes to provide context. Direct comparison with the preclinical data of 9-PAHSA analogs should be made with caution.

Drug ClassExamplesGeneral Clinical EfficacyReference
SGLT2 Inhibitors Empagliflozin, Dapagliflozin, CanagliflozinReduce risk of heart failure, myocardial infarction, stroke, and atrial fibrillation in patients with diabetes.[5]
GLP-1 Receptor Agonists Semaglutide, Liraglutide, TirzepatideSignificant weight loss and improved glycemic control in patients with and without type 2 diabetes.[6][7]
Thiazolidinediones (TZDs) PioglitazoneImproves glycemic control and insulin sensitivity.[8]

Experimental Protocols

In Vitro LPS-Induced Inflammation Model

Objective: To assess the anti-inflammatory potential of test compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation.

Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with various concentrations of the this compound analog or control compound for 1-2 hours.

  • LPS Stimulation: Add LPS (e.g., from E. coli O111:B4) to a final concentration of 10-100 ng/mL to induce an inflammatory response. A vehicle control group without LPS should be included.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, CXCL10) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Normalize cytokine levels to the vehicle-treated control and compare the inhibitory effects of the test compounds.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the effect of a test compound on glucose metabolism in a mouse model of diet-induced obesity.

Animal Model: C57BL/6J mice fed a high-fat diet (HFD) for 8-12 weeks to induce insulin resistance.

Protocol:

  • Fasting: Fast the mice for 6 hours with free access to water.

  • Compound Administration: Administer the this compound analog or vehicle control orally via gavage.

  • Baseline Glucose Measurement: After 30 minutes, measure baseline blood glucose from the tail vein using a glucometer.

  • Glucose Challenge: Administer a 20% glucose solution orally (2 g/kg body weight).

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to determine the effect of the compound on glucose tolerance.

Signaling Pathways and Experimental Workflows

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR120 GPR120 This compound->GPR120 Binds to Gq_alpha Gq_alpha GPR120->Gq_alpha Activates beta_Arrestin2 β-Arrestin 2 GPR120->beta_Arrestin2 Recruits PLC PLC Gq_alpha->PLC PI3K PI3K Gq_alpha->PI3K MAPK_ERK MAPK/ERK Pathway Gq_alpha->MAPK_ERK IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC TAB1 TAB1 beta_Arrestin2->TAB1 Binds to TAK1 TAK1 TAB1->TAK1 Inhibits activation of NF_kB_inhibition NF-κB Inhibition TAK1->NF_kB_inhibition Leads to Akt Akt PI3K->Akt GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Gene_expression Gene Expression (e.g., PPARγ) MAPK_ERK->Gene_expression

Caption: GPR120 Signaling Pathway Activated by this compound.

Experimental_Workflow cluster_invitro In Vitro Anti-Inflammatory Assay cluster_invivo In Vivo Glucose Tolerance Test cluster_analysis Data Analysis & Comparison A1 Seed Macrophages A2 Pre-treat with This compound Analog A1->A2 A3 Stimulate with LPS A2->A3 A4 Incubate A3->A4 A5 Measure Cytokines (ELISA) A4->A5 C1 Compare Cytokine Inhibition A5->C1 B1 Fast HFD-fed Mice B2 Administer This compound Analog B1->B2 B3 Oral Glucose Challenge B2->B3 B4 Monitor Blood Glucose B3->B4 B5 Calculate AUC B4->B5 B5->C1 C2 Compare Glucose Tolerance B5->C2 C3 Evaluate Therapeutic Potential C1->C3 C2->C3

Caption: Experimental Workflow for Validating this compound Analogs.

Conclusion

This compound and its analogs represent a novel and promising therapeutic avenue for metabolic and inflammatory diseases. Preclinical data demonstrate their ability to improve glucose metabolism and exert anti-inflammatory effects, primarily through the activation of GPR120 and potentially other pathways. While direct comparative clinical data against established therapies like SGLT2 inhibitors and GLP-1 agonists are not yet available, the unique mechanism of action of PAHSAs warrants further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further validate and explore the therapeutic potential of this exciting class of endogenous lipids. Continued research, particularly head-to-head comparative studies, will be crucial in defining the future clinical role of this compound analogs.

References

A Preclinical Contender vs. Clinically-Proven Therapies: Benchmarking 9(R)-PAHSA Against the Standard-of-Care for Colitis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel fatty acid 9(R)-palmitic acid hydroxystearic acid (9(R)-PAHSA) against current standard-of-care treatments for colitis. While this compound shows promise in preclinical models, it is crucial to note that it has not yet been evaluated in human clinical trials for this indication. In contrast, the standard-of-care for colitis is supported by extensive clinical data from numerous trials.

This guide summarizes the available preclinical data for this compound and juxtaposes it with the established clinical efficacy of standard-of-care therapies for ulcerative colitis, a major form of colitis. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate a deeper understanding of the mechanisms and methodologies behind these findings.

Quantitative Data Comparison

The following tables summarize the efficacy of this compound in a preclinical mouse model of colitis and the clinical efficacy of various standard-of-care drugs in patients with ulcerative colitis.

Table 1: Preclinical Efficacy of this compound in a DSS-Induced Colitis Mouse Model

TreatmentDosageKey OutcomesSupporting Evidence
This compound5 mg/kg/day (oral)Attenuated body weight loss by 50% compared to vehicle. Reduced clinical colitis score by 60% compared to vehicle. Decreased colonic T cell activation and pro-inflammatory cytokine expression.Preclinical study in mice with dextran sulfate sodium (DSS)-induced colitis.[1]

Table 2: Clinical Efficacy of Standard-of-Care Drugs in Moderate-to-Severe Ulcerative Colitis (Induction of Remission)

Drug ClassDrugClinical Remission Rate (Week 8-12)Placebo RateHead-to-Head Comparison
Biologics (Anti-TNF) Infliximab18.5%8.2%-
Adalimumab22.5%-Vedolizumab showed superior clinical remission rates at week 52 (31.3% vs 22.5%).[2][3]
Biologics (Anti-integrin) Vedolizumab31.3% (at week 52)-Superior to adalimumab in achieving clinical remission at week 52.[2][3]
JAK Inhibitors Tofacitinib18.5%8.2%-
UpadacitinibUp to 80% (real-world data, week 8)-Retrospective studies suggest higher steroid-free clinical remission at 52 weeks compared to tofacitinib.[4][5]
Filgotinib---

Table 3: Clinical Efficacy of Standard-of-Care Drugs in Moderate-to-Severe Ulcerative Colitis (Maintenance of Remission)

Drug ClassDrugClinical Remission Rate (Week 52)Placebo Rate
Biologics (Anti-TNF) Infliximab35%15%
Adalimumab17.3%8.5%
Biologics (Anti-integrin) Vedolizumab41.8%15.9%
JAK Inhibitors Tofacitinib34.3% (5mg), 40.6% (10mg)11.1%
Upadacitinib38% (real-world data)-

Experimental Protocols

1. This compound in DSS-Induced Colitis Mouse Model

This protocol is based on the methodology described in a preclinical study evaluating the effect of PAHSAs on colitis.[1][6][7][8]

  • Animal Model: Wild-type mice are used.

  • Induction of Colitis: Mice are administered 2% dextran sulfate sodium (DSS) in their drinking water for 10 days to induce colitis, which mimics aspects of human ulcerative colitis.[1][9][10][11][12][13]

  • Treatment: Mice are pre-treated orally with vehicle or 9-PAHSA (5 mg/kg) once daily for 3 days prior to DSS administration and throughout the 10-day DSS treatment period.[1]

  • Assessment of Colitis Severity:

    • Clinical Score: Daily monitoring of body weight, stool consistency, and presence of blood in the stool.

    • Histopathology: At the end of the study, the colon is collected for histological analysis to assess tissue damage, inflammation, and other pathological changes.

    • Gene Expression: Colonic tissue is analyzed for the expression of pro-inflammatory cytokines and chemokines.

    • Flow Cytometry: To assess the activation of T cells in the colon.

2. Standard-of-Care Clinical Trial Design for Ulcerative Colitis (General Overview)

Clinical trials for standard-of-care drugs in ulcerative colitis are typically randomized, double-blind, placebo-controlled studies.

  • Patient Population: Adults with moderately to severely active ulcerative colitis who have had an inadequate response to conventional therapies.

  • Treatment: Patients are randomly assigned to receive the investigational drug at a specific dose and schedule, or a placebo.

  • Endpoints:

    • Primary Endpoint: Clinical remission at a prespecified time point (e.g., week 8 or 12 for induction trials, week 52 for maintenance trials). Clinical remission is typically defined by a composite score that includes measures of stool frequency, rectal bleeding, and endoscopic findings (e.g., Mayo score).

    • Secondary Endpoints: Clinical response, endoscopic improvement, and steroid-free remission.

  • Safety Assessment: Monitoring of adverse events throughout the study.

Signaling Pathways and Mechanisms of Action

This compound Signaling Pathway

This compound is a lipid signaling molecule that has been shown to exert anti-inflammatory effects, at least in part, through the activation of G-protein coupled receptor 120 (GPR120).[14][15][16] Activation of GPR120 can lead to the inhibition of the pro-inflammatory NF-κB signaling pathway.[14][15] In the context of colitis, this is thought to reduce the production of inflammatory cytokines and chemokines, and attenuate the activation of immune cells such as T cells and dendritic cells.[1]

9R-PAHSA Signaling Pathway This compound This compound GPR120 GPR120 This compound->GPR120 Activates NFkB_pathway NF-κB Pathway GPR120->NFkB_pathway Inhibits Inflammatory_Cytokines Pro-inflammatory Cytokines & Chemokines NFkB_pathway->Inflammatory_Cytokines Promotes Immune_Cell_Activation Immune Cell Activation NFkB_pathway->Immune_Cell_Activation Promotes

Caption: this compound signaling through GPR120 to inhibit inflammation.

Standard-of-Care Signaling Pathways

The standard-of-care for colitis involves drugs that target various aspects of the inflammatory cascade.

  • 5-Aminosalicylates (5-ASAs): The exact mechanism is not fully understood, but they are thought to act locally on the colonic mucosa to inhibit the production of inflammatory mediators, possibly through effects on the NF-κB pathway and PPAR-γ signaling.

  • Corticosteroids: These are potent, broad-spectrum anti-inflammatory agents that suppress the activity of multiple inflammatory genes by binding to glucocorticoid receptors.

  • Immunomodulators (e.g., Thiopurines): These drugs interfere with the proliferation of lymphocytes, thereby dampening the immune response.

  • Biologics (e.g., Anti-TNF agents, Anti-integrins): These are monoclonal antibodies that target specific inflammatory proteins (like TNF-α) or cell surface molecules (like integrins) to block their pro-inflammatory effects or prevent immune cell trafficking to the gut.

  • JAK Inhibitors: These small molecules block the Janus kinase (JAK) signaling pathway, which is crucial for the signaling of many pro-inflammatory cytokines.[5][17][18][19]

Standard_of_Care_Signaling_Pathways cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular TNFa TNF-α TNFR TNF Receptor TNFa->TNFR Integrin Integrin Integrin_Receptor Integrin Receptor Integrin->Integrin_Receptor Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor NFkB NF-κB TNFR->NFkB Activates Inflammation Inflammation Integrin_Receptor->Inflammation Leukocyte Trafficking JAK_STAT JAK-STAT Pathway Cytokine_Receptor->JAK_STAT Activates NFkB->Inflammation Gene Expression JAK_STAT->Inflammation Gene Expression Anti_TNF Anti-TNF Agents Anti_TNF->TNFa Block Anti_Integrin Anti-Integrin Agents Anti_Integrin->Integrin Block JAK_Inhibitor JAK Inhibitors JAK_Inhibitor->JAK_STAT Inhibit 5_ASA 5-ASA 5_ASA->NFkB Inhibit Preclinical_Workflow_9R_PAHSA start Start animal_model Select Animal Model (e.g., DSS-induced colitis in mice) start->animal_model treatment_groups Randomize into Treatment Groups (Vehicle vs. This compound) animal_model->treatment_groups induction Induce Colitis (DSS administration) treatment_groups->induction treatment Administer Treatment (Oral gavage of this compound) induction->treatment monitoring Daily Monitoring (Weight, clinical score) treatment->monitoring endpoint Endpoint Analysis (Histology, gene expression, flow cytometry) monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis conclusion Conclusion data_analysis->conclusion Clinical_Trial_Workflow start Start: Patient Recruitment screening Screening & Enrollment (Inclusion/Exclusion Criteria) start->screening randomization Randomization (Drug vs. Placebo) screening->randomization treatment_period Treatment Period (Induction and/or Maintenance) randomization->treatment_period follow_up Regular Follow-up Visits (Clinical & Safety Assessments) treatment_period->follow_up primary_endpoint Primary Endpoint Assessment (e.g., Clinical Remission at Week 12) follow_up->primary_endpoint data_collection Data Collection & Monitoring primary_endpoint->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis results Results & Reporting statistical_analysis->results

References

Unraveling the Downstream Targets of 9(R)-PAHSA Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known and putative downstream targets of 9(R)-palmitic acid hydroxystearic acid (9(R)-PAHSA), a recently discovered bioactive lipid with promising therapeutic potential. We delve into the experimental data supporting its mechanisms of action, offering detailed protocols for key experiments and clear visual representations of the signaling pathways involved.

Core Signaling Pathways and Molecular Targets

This compound exerts its diverse biological effects, ranging from anti-inflammatory to anti-diabetic actions, by modulating several key signaling pathways. The primary and most well-established downstream effector is the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). However, emerging evidence points to a more complex signaling network involving other receptors and intracellular pathways.

GPR120-Mediated Signaling

Activation of GPR120 by this compound is a central event initiating a cascade of downstream effects. This interaction has been shown to be crucial for its anti-inflammatory properties and its role in promoting the browning of white adipose tissue.[1][2][3]

A key consequence of GPR120 activation is the inhibition of the lipopolysaccharide (LPS)-induced inflammatory response.[1][2] This is achieved through the suppression of the NF-κB signaling pathway. Specifically, this compound treatment prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the activation and nuclear translocation of NF-κB, a master regulator of inflammatory gene expression.[1] Studies in 3T3-L1 adipocytes have demonstrated that the anti-inflammatory and browning effects of this compound are significantly diminished upon GPR120 knockdown.[1][2]

dot

GPR120_Signaling cluster_intracellular Intracellular 9R_PAHSA This compound GPR120 GPR120 (FFAR4) 9R_PAHSA->GPR120 NFkB_Pathway NF-κB Pathway GPR120->NFkB_Pathway inhibits Browning Adipocyte Browning (e.g., UCP1) GPR120->Browning promotes Inflammation Inflammation (e.g., IL-6, TNF-α) NFkB_Pathway->Inflammation

Caption: this compound activates GPR120, leading to inhibition of the NF-κB pathway and promotion of adipocyte browning.

Autophagy Regulation

This compound has been identified as a potent modulator of autophagy, a cellular process essential for clearing damaged organelles and proteins. This regulation appears to occur through multiple pathways. One proposed mechanism involves the activation of the LKB1/AMPK/ULK1 signaling cascade.[4] This pathway is a central regulator of cellular energy homeostasis and can trigger autophagy in response to metabolic stress.

Furthermore, this compound may also influence autophagy by modulating the Akt/mTOR signaling pathway.[5] The mTOR complex 1 (mTORC1) is a critical negative regulator of autophagy, and its inhibition is a key step in autophagy induction. By potentially suppressing the Akt/mTOR pathway, this compound can relieve this inhibition and promote autophagic flux. This has been observed to be beneficial in the context of diabetic cardiomyopathy.[5]

Autophagy_Regulation cluster_pathways Signaling Pathways 9R_PAHSA This compound LKB1_AMPK LKB1/AMPK Pathway 9R_PAHSA->LKB1_AMPK activates Akt_mTOR Akt/mTOR Pathway 9R_PAHSA->Akt_mTOR inhibits ULK1 ULK1 LKB1_AMPK->ULK1 activates Autophagy Autophagy Akt_mTOR->Autophagy ULK1->Autophagy induces

Caption: A generalized workflow for investigating the downstream effects of this compound in vitro.

This guide provides a foundational understanding of the downstream signaling targets of this compound. The presented data and protocols offer a starting point for researchers to further explore the therapeutic potential of this intriguing lipid molecule. The multifaceted nature of this compound signaling, involving multiple receptors and pathways, underscores the need for continued investigation to fully elucidate its mechanism of action and its potential applications in various disease contexts.

References

A Researcher's Guide to the Reproducibility of 9(R)-PAHSA Studies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the promising yet complex landscape of 9(R)-palmitic acid hydroxy stearic acid (PAHSA), this guide offers a comprehensive comparison of published findings. It addresses the critical issue of reproducibility in 9(R)-PAHSA research by presenting quantitative data, detailed experimental protocols, and a clear visualization of the signaling pathways involved.

The discovery of FAHFAs, and specifically 9-PAHSA, as endogenous lipids with potential anti-diabetic and anti-inflammatory properties has generated significant interest in the scientific community.[1] However, discrepancies in reported outcomes have highlighted the need for a thorough examination of the methodologies employed across different studies. This guide aims to provide an objective resource to aid in the design of future experiments and the interpretation of existing literature.

Quantitative Data Summary

A major challenge in comparing this compound studies is the variability in reported quantitative data. The following tables summarize key findings on its metabolic and anti-inflammatory effects, acknowledging the different experimental conditions under which they were observed.

Metabolic Effects of 9-PAHSA
Study (Reference)Model System9-PAHSA Concentration/DoseKey Metabolic EffectQuantitative DataNotes
Yore et al. (2014)[2]High-Fat Diet (HFD)-fed miceSingle oral doseImproved glucose toleranceGreater glucose-lowering effect compared to vehicle.[2]Results have been debated in subsequent studies.
Pflimlin et al. (2018)[3]Diet-Induced Obese (DIO) miceAcute and subchronic treatmentNo significant improvement in metabolic statusNo significant change in glucose control.[3]Highlights the reproducibility issue.
Wang et al. (2021)[4]db/db mice50 mg/kg/day for 4 weeks (gavage)Reduced blood glucose at 2 weeksStatistically significant reduction in blood glucose after 2 weeks of administration.[4]Effect was not sustained at 4 weeks.[4]
Syed et al. (2018)Chow-fed and HFD-fed miceChronic subcutaneous infusionImproved insulin sensitivity and glucose toleranceSustained improvements in insulin and glucose tolerance tests.[5]
S‐9‐PAHSA StudyHigh‐Fat Diet‐Induced Diabetic Mice30 mg/kg/dayImproved glucose homeostasisImproved fasting glucose, glucose tolerance, and insulin sensitivity after 4 weeks.[6]Study focused on the S-enantiomer.
Anti-inflammatory Effects of 9-PAHSA
Study (Reference)Model System9-PAHSA ConcentrationKey Anti-inflammatory EffectQuantitative Data
Wohlfart et al. (2023)[7]Human peripheral blood mononuclear cells (PBMCs) and CD4+ T-cells10–100 µMReduction of LPS-induced chemokine secretion2- to 3.7-fold reduction of LPS-induced CXCL10 secretion at 10 µM and 100 µM, respectively.[7]
Wohlfart et al. (2023)[7]Human CD4+ T-cells10 µMDecreased CCL19-induced cell migration27% reduction in migration.[7]
Yore et al. (2014)LPS-stimulated bone-marrow-derived dendritic cells (BMDCs)Not specifiedInhibition of cellular inflammation markersDose-dependent abrogation of CD80, CD86, CD40, and MHCII expression.
Wang et al. (2018)[8]LPS-induced 3T3-L1 adipocytesNot specifiedAbolished NF-κB activation and inflammatory cytokine secretionSignificant inhibition of LPS-stimulated phosphorylation of IκBα and NFκB.[9]

Key Experimental Protocols

The reproducibility of this compound's effects is heavily influenced by the experimental protocols used. Below are detailed methodologies for key experiments cited in the literature.

Synthesis of this compound

The enantiomerically pure this compound can be synthesized via a multi-step process. A common starting material is (S)-(+)-epichlorohydrin. The synthesis involves the opening of the epoxide ring with a Grignard reagent, followed by a series of protection, oxidation, and esterification steps. For detailed, step-by-step protocols, researchers are encouraged to consult the supplementary materials of publications focused on the stereospecific synthesis of PAHSAs.

In Vivo Administration in Mice
  • Vehicle: The choice of vehicle for 9-PAHSA administration is a critical point of contention. Original studies used a vehicle of 50% PEG400, 0.5% Tween-80, and 49.5% water.[4] Some studies that failed to reproduce the metabolic benefits used olive oil as a vehicle, which itself may have metabolic effects.[5]

  • Dosing and Administration: Doses in mice have ranged from a single oral gavage to chronic subcutaneous infusion via mini-pumps.[2][5] A common oral dosage is 30-50 mg/kg/day.[4][6]

Glucose Tolerance Test (GTT)
  • Fasting: Mice are typically fasted for 6-12 hours prior to the test.

  • Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.

  • Glucose Administration: A bolus of glucose (typically 1-2 g/kg body weight) is administered via oral gavage or intraperitoneal injection.

  • Blood Glucose Monitoring: Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

Insulin Tolerance Test (ITT)
  • Fasting: Mice are fasted for a shorter period, typically 4-6 hours.

  • Baseline Glucose: A baseline blood glucose measurement is taken.

  • Insulin Administration: A bolus of human or murine insulin (typically 0.75-1 U/kg body weight) is administered via intraperitoneal injection.

  • Blood Glucose Monitoring: Blood glucose levels are measured at various time points post-insulin injection (e.g., 15, 30, 45, and 60 minutes).

In Vitro Glucose Uptake Assay in Adipocytes
  • Cell Culture: 3T3-L1 preadipocytes are differentiated into mature adipocytes.

  • Serum Starvation: Differentiated adipocytes are serum-starved for several hours.

  • 9-PAHSA Treatment: Cells are pre-incubated with 9-PAHSA or vehicle for a specified period.

  • Insulin Stimulation: Cells are stimulated with a submaximal concentration of insulin.

  • Glucose Uptake Measurement: Radiolabeled 2-deoxyglucose is added, and its uptake by the cells is measured using a scintillation counter. A luminescent glucose uptake assay is also an alternative.[10]

Signaling Pathways and Experimental Workflows

The biological effects of 9-PAHSA are mediated through specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

9_PAHSA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9-PAHSA 9-PAHSA GPR120 GPR120 9-PAHSA->GPR120 G_alpha_q G_alpha_q GPR120->G_alpha_q PLC PLC G_alpha_q->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC IKK IKK PKC->IKK inhibition IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB sequesters p-IkB p-IkB IkB->p-IkB degradation Nucleus Nucleus NF-kB->Nucleus translocation Gene_Expression Inflammatory Gene Expression NF-kB->Gene_Expression inhibition

Caption: 9-PAHSA signaling via GPR120 to inhibit NF-κB activation.

Experimental_Workflow Start Start: In Vivo or In Vitro Model Treatment Treatment: This compound or Vehicle Start->Treatment Data_Collection Data Collection Treatment->Data_Collection Metabolic_Assays Metabolic Assays: GTT, ITT, Glucose Uptake Data_Collection->Metabolic_Assays Inflammatory_Assays Inflammatory Assays: Cytokine Measurement, Flow Cytometry Data_Collection->Inflammatory_Assays Analysis Data Analysis Metabolic_Assays->Analysis Inflammatory_Assays->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: A generalized experimental workflow for studying this compound.

Conclusion

The reproducibility of findings in this compound research is a significant concern that appears to be rooted in methodological variations. This guide highlights the importance of careful consideration of experimental design, particularly the choice of vehicle, animal model, and specific assay conditions. By providing a comparative overview of the existing data and protocols, we hope to facilitate more consistent and reproducible research in this promising field. Future studies that directly compare different methodologies and isomers in a head-to-head fashion will be invaluable in resolving the current discrepancies and unlocking the full therapeutic potential of this compound.

References

A Comparative Guide to the Metabolomic Landscape of 9(R)-PAHSA-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic effects of 9(R)-hydroxypalmitoylstearic acid (9(R)-PAHSA) on cells. While direct comparative metabolomics studies on this compound in cultured cells are not extensively available in publicly accessible literature, this document synthesizes available data, primarily from in vivo studies involving the closely related S-enantiomer, 9(S)-PAHSA, to offer insights into its metabolic impact. The information is intended to guide researchers in understanding the potential metabolic shifts induced by this bioactive lipid.

Comparative Metabolomics Data

Due to the limited availability of direct comparative metabolomics data for this compound in cell culture, this section presents data from a study on the effects of S-9-PAHSA in a high-fat diet (HFD)-induced mouse model of diabetes-associated cognitive impairment. This provides a relevant, albeit indirect, comparison of metabolic changes in a disease state versus a treated state. The following table summarizes the differential serum metabolites identified between the HFD group and the HFD group treated with S-9-PAHSA[1].

Table 1: Differential Serum Metabolites in S-9-PAHSA Treated Mice vs. High-Fat Diet (HFD) Control [1]

MetaboliteRegulation in HFD + S-9-PAHSA vs. HFDPotential Pathway Involvement
Adenosine 5'-monophosphate (AMP)UpregulatedPI3K-Akt Signaling Pathway
Various Amino AcidsModulatedAmino Acid Metabolism
Various LipidsModulatedLipid Metabolism

Note: The original study identified 70 differential metabolites between the HFD + S-9-PAHSA and HFD groups. This table provides a high-level summary. For a complete list, please refer to the original publication.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for cell culture, this compound treatment, and subsequent metabolomics analysis, synthesized from established methods in the field.

Cell Culture and this compound Treatment

This protocol is a generalized procedure for treating adherent cell lines like 3T3-L1 pre-adipocytes or RAW 264.7 macrophages.

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that allows for logarithmic growth during the treatment period.

  • Cell Culture: Culture cells in a suitable medium (e.g., DMEM for 3T3-L1, RPMI-1640 for RAW 264.7) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of this compound Stock Solution: Dissolve this compound in an appropriate solvent, such as ethanol or DMSO, to create a concentrated stock solution.

  • Treatment: Once cells have reached the desired confluency (typically 70-80%), replace the culture medium with a fresh medium containing the desired concentration of this compound. A vehicle control (medium with the same concentration of the solvent used for the stock solution) should be run in parallel. The final concentration of the solvent should be minimal to avoid toxicity.

  • Incubation: Incubate the cells with this compound for the desired duration (e.g., 24, 48, or 72 hours).

Metabolite Extraction from Cultured Cells

This protocol describes a common method for extracting metabolites for subsequent analysis.

  • Quenching Metabolism: After the treatment period, rapidly aspirate the culture medium. Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining medium and to quench metabolic activity.

  • Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol in water) to the cells.

  • Cell Lysis and Collection: Scrape the cells from the culture dish in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.

  • Sample Collection: Transfer the supernatant, which contains the metabolites, to a new tube.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator or a stream of nitrogen.

  • Storage: Store the dried metabolite pellets at -80°C until analysis.

LC-MS/MS for Untargeted Metabolomics

This is a generalized workflow for the analysis of extracted metabolites.

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., a mixture of water and acetonitrile) compatible with the liquid chromatography (LC) system.

  • Chromatographic Separation: Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Metabolites are separated based on their physicochemical properties as they pass through a chromatography column (e.g., a C18 reversed-phase column for nonpolar metabolites or a HILIC column for polar metabolites).

  • Mass Spectrometry Detection: The eluent from the LC column is introduced into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument). The mass spectrometer ionizes the metabolites and measures their mass-to-charge ratio (m/z).

  • Tandem Mass Spectrometry (MS/MS): For structural elucidation, precursor ions of interest are fragmented, and the m/z of the resulting fragment ions are measured.

  • Data Acquisition: The mass spectrometer acquires data across a specified m/z range, generating a chromatogram for each detected ion.

Signaling Pathways and Experimental Workflows

This compound and the PI3K/AKT/mTOR Signaling Pathway

Studies on the S-enantiomer of 9-PAHSA suggest its involvement in modulating the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and metabolism[1]. The upregulation of AMP in S-9-PAHSA treated mice is a key indicator of this pathway's involvement[1]. The following diagram illustrates a simplified representation of this pathway.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 9_PAHSA This compound Receptor Receptor 9_PAHSA->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Metabolism mTORC1->Cell_Growth

Caption: PI3K/AKT/mTOR signaling pathway activation by this compound.

Experimental Workflow for Comparative Metabolomics

The following diagram outlines a typical workflow for a comparative metabolomics study of cells treated with this compound versus an alternative compound.

Comparative_Metabolomics_Workflow Cell_Culture Cell Culture (e.g., 3T3-L1 or RAW 264.7) Treatment Treatment Cell_Culture->Treatment Control Vehicle Control Treatment->Control 9R_PAHSA This compound Treatment->9R_PAHSA Alternative Alternative Compound (e.g., 9(S)-PAHSA) Treatment->Alternative Metabolite_Extraction Metabolite Extraction Control->Metabolite_Extraction 9R_PAHSA->Metabolite_Extraction Alternative->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Processing Data Processing & Statistical Analysis LC_MS_Analysis->Data_Processing Result_Interpretation Result Interpretation Data_Processing->Result_Interpretation

Caption: Workflow for comparative metabolomics of this compound.

References

Safety Operating Guide

Navigating the Disposal of 9(R)-PAHSA: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 9(R)-hydroxy-palmitoyl-stearic acid (9(R)-PAHSA), a lipid molecule of interest in various research fields. By adhering to these procedural steps, laboratories can ensure the safe management of this compound from use to disposal, fostering a secure research environment.

Chemical and Physical Properties

A summary of the known quantitative data for this compound and its related compounds is presented below. This information is crucial for understanding the compound's behavior and for making informed decisions regarding its handling and storage.

PropertyValueSource
Molecular Weight 538.9 g/mol N/A
Solubility DMF: 20 mg/ml, DMSO: 15 mg/ml, Ethanol: 20 mg/ml, Ethanol:PBS(pH 7.2) (1:1): 0.5 mg/mlN/A
Storage Temperature Store at -20°CN/A
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 monthN/A

Experimental Protocols: Safe Handling and Preparation of this compound

Prior to disposal, the proper handling of this compound during experimental use is paramount to ensure the safety of laboratory personnel.

Preparation of Stock Solutions: To prepare a stock solution, select an appropriate solvent based on the solubility data provided in the table above. To enhance solubility, the tube may be warmed to 37°C and sonicated in an ultrasonic bath. Once prepared, it is recommended to store the solution in aliquots to prevent degradation from repeated freeze-thaw cycles.

Personal Protective Equipment (PPE): Given the hazard information for related compounds, which includes potential for skin and eye irritation, appropriate PPE should be worn at all times when handling this compound. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Operational Plan for Disposal of this compound

The following step-by-step procedure outlines the operational plan for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as chemical waste.

  • Based on the flammability hazard of solvents in which this compound is often dissolved (e.g., ethanol, DMF), the waste should be segregated as flammable liquid waste.

  • Do not mix this compound waste with incompatible materials.

2. Waste Collection and Containerization:

  • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.

  • The container must be in good condition, free of cracks or leaks.

  • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

3. Labeling of Waste Containers:

  • Properly label the waste container immediately upon the first addition of waste.

  • The label must include the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "9(R)-hydroxy-palmitoyl-stearic acid (this compound)" and the solvent(s) used.

    • The approximate concentration or percentage of each component.

    • The hazard characteristics (e.g., "Flammable," "Toxic").

    • The accumulation start date (the date the first waste was added to the container).

    • The name and contact information of the principal investigator or laboratory supervisor.

    • The laboratory room number.

4. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is well-ventilated, and away from sources of ignition if the waste is flammable.

  • Store the waste container in secondary containment to prevent spills.

5. Scheduling Waste Pickup:

  • Once the waste container is full or has been in accumulation for the maximum allowable time according to your institution's policies (typically 90 days for large quantity generators), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G A Start: this compound Waste Generated B Is the waste contaminated with this compound? A->B C Segregate as Chemical Waste B->C Yes M Dispose of as non-hazardous waste (if applicable and permitted by institutional policy) B->M No D Is the solvent flammable? C->D E Collect in a designated Flammable Liquid Waste container D->E Yes F Collect in a designated Non-Flammable Chemical Waste container D->F No G Properly label the waste container E->G F->G H Store in a designated Satellite Accumulation Area G->H I Is the container full or has the accumulation time limit been reached? H->I J Contact Environmental Health & Safety (EHS) for pickup I->J Yes K Continue to add waste to the container I->K No L End: Waste properly disposed of J->L K->H

Caption: Logical workflow for the proper disposal of this compound waste.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

Personal protective equipment for handling 9(R)-Pahsa

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 9(R)-Palmitic acid-9-hydroxy-stearic acid (9(R)-PAHSA). The following procedures are based on general laboratory safety protocols for handling fatty acids and similar chemical compounds in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.

Body PartRecommended PPESpecifications
Eyes/Face Safety Goggles & Face ShieldGoggles should provide a snug fit to prevent splashes. A face shield offers an additional layer of protection for the entire face.[1][2]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their resistance to a variety of chemicals, including fatty acids.[1][3] Ensure gloves are of the correct size and cover the wrists.
Body Chemical-Resistant Lab Coat/ApronA long-sleeved lab coat, preferably made of a chemical-resistant synthetic material, should be worn over personal clothing.[1] For tasks with a higher risk of splashing, a chemical-resistant apron is advised.
Respiratory Respirator (if applicable)In situations where aerosols or vapors may be generated, appropriate respiratory protection should be used. For low-level exposures, a particulate respirator may be sufficient, while high-risk activities may necessitate a powered air-purifying respirator (PAPR).[1]
Feet Closed-Toed ShoesSturdy, closed-toed shoes are mandatory to protect against spills and falling objects.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental integrity.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Verify that the product name and CAS number (2097130-84-0) match the order.[4]

  • Store this compound according to the manufacturer's instructions. Typically, it is stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

  • The product may be shipped on blue ice.[4]

2. Preparation and Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the substance in powdered form or preparing solutions.

  • Before handling, ensure all necessary PPE is donned correctly.

  • To prepare a stock solution, select an appropriate solvent. To aid dissolution, the tube can be warmed to 37°C and sonicated.[4]

  • Avoid creating dust or aerosols.

3. During Experimentation:

  • Keep containers of this compound closed when not in use.

  • Handle with care to avoid spills. In case of a spill, follow appropriate laboratory spill cleanup procedures.

  • Be aware that related compounds, when dissolved in flammable solvents, present a fire hazard.[6] Keep away from ignition sources.

Disposal Plan

Proper disposal of -PAHSA and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of unused this compound as chemical waste in accordance with local, state, and federal regulations. Do not discard it down the drain.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be collected in a designated, labeled hazardous waste container.

  • Waste Characterization: While this compound itself is not currently listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is important to follow institutional guidelines for chemical waste disposal.[7] If mixed with a listed hazardous waste or if the mixture exhibits hazardous characteristics, it must be disposed of as hazardous waste.[7]

Visualizing the Handling Workflow

The following diagram illustrates the key steps and safety precautions for handling this compound in a laboratory setting.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Receive & Inspect Receive & Inspect Prepare Workspace->Receive & Inspect Store Properly Store Properly Receive & Inspect->Store Properly Weigh & Prepare Solution Weigh & Prepare Solution Store Properly->Weigh & Prepare Solution Conduct Experiment Conduct Experiment Weigh & Prepare Solution->Conduct Experiment Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

Caption: A flowchart outlining the procedural steps for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.